molecular formula C7H12 B12645692 2-Methyl-3-hexyne CAS No. 36566-80-0

2-Methyl-3-hexyne

Cat. No.: B12645692
CAS No.: 36566-80-0
M. Wt: 96.17 g/mol
InChI Key: POBOUPFSQKXZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-hexyne is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhex-3-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-5-6-7(2)3/h7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBOUPFSQKXZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871381
Record name 2-Methylhex-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36566-80-0
Record name 2-Methyl-3-hexyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036566800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylhex-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-3-hexyne structural formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and reactivity of 2-Methyl-3-hexyne.

Structural Formula and Chemical Information

This compound is an internal alkyne with the molecular formula C₇H₁₂.[1][2][3][4] Its structure features a six-carbon chain with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon.[5]

IUPAC Name: 2-Methylhex-3-yne Synonyms: Ethylisopropylacetylene[2] CAS Number: 36566-80-0[2]

The canonical SMILES representation of the molecule is CCC#CC(C)C.[3][6]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂[1][2][3][4]
Molecular Weight 96.17 g/mol [1][2][4]
Density 0.7204 - 0.752 g/cm³[1][7]
Boiling Point 95.2 - 97.1 °C at 760 mmHg[1][7]
Melting Point -117 to -116.6 °C[1][6][7]
Water Solubility 173.1 mg/L at 25 °C[1][7]
Refractive Index 1.4094 - 1.421[1][7]
Vapor Pressure 48.4 mmHg at 25 °C[7]
LogP 2.05580[7]

Synthesis and Reactivity

One common approach to synthesizing internal alkynes like this compound involves the alkylation of a smaller terminal alkyne. A plausible synthetic route is the reaction of the sodium salt of an appropriate terminal alkyne with an alkyl halide.

A logical workflow for a potential synthesis is outlined below:

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A 3-Methyl-1-butyne D Deprotonation to form Sodium Acetylide A->D Reacts with B Sodium Amide (NaNH2) in liq. NH3 B->D C Ethyl Bromide (CH3CH2Br) E Nucleophilic Substitution (SN2) C->E Reacts with D->E Intermediate F This compound E->F Yields G Sodium Bromide (NaBr) E->G H Ammonia (NH3) E->H

Caption: Synthetic workflow for this compound.

This compound undergoes typical reactions of internal alkynes. A key reaction is its partial hydrogenation to form the corresponding cis-alkene.

Partial Hydrogenation to cis-2-Methyl-3-hexene

The hydrogenation of this compound over a poisoned catalyst, such as Lindlar's catalyst, stereoselectively yields cis-2-Methyl-3-hexene.[8]

A diagram illustrating this reaction pathway is provided below:

hydrogenation_pathway start This compound product cis-2-Methyl-3-hexene start->product Hydrogenation reagents H2, Lindlar's Catalyst (Pd/CaCO3, quinoline) reagents->product

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental Protocols

This protocol is adapted from the general procedure for the partial hydrogenation of alkynes.[8]

Reagents:

  • This compound (1.0 eq)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

  • Hexane (solvent)

  • Hydrogen gas

Apparatus:

  • Hydrogenation flask (e.g., Parr apparatus)

  • Magnetic stirrer

  • Hydrogen balloon or cylinder

Procedure:

  • In a hydrogenation flask, dissolve this compound in hexane.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[8]

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or a regulated supply).

  • Monitor the reaction progress by techniques such as TLC or GC to observe the consumption of the starting alkyne.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent by distillation to yield the crude product.

  • The crude product can be purified by fractional distillation to isolate cis-2-Methyl-3-hexene.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

  • Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the isopropyl proton.

  • Expected ¹³C NMR Signals: The carbon NMR spectrum will show signals for the sp-hybridized carbons of the alkyne bond, as well as the sp³-hybridized carbons of the alkyl groups.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small drop of the neat liquid sample of this compound can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.

  • Expected Absorptions: A characteristic, though potentially weak, absorption for the C≡C triple bond of an internal alkyne is expected in the region of 2100-2260 cm⁻¹.[9][10] Due to the relatively symmetric nature of the substitution around the triple bond, this peak may be weak or absent.[9] Strong absorptions corresponding to C-H stretching of the alkyl groups will be observed around 2850-3000 cm⁻¹.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hexyne is an internal alkyne with the chemical formula C₇H₁₂. Its structure consists of a hexane (B92381) backbone with a triple bond between the third and fourth carbon atoms and a methyl group at the second carbon position. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway. This information is critical for its application in organic synthesis and as a building block in the development of novel molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes, including reaction kinetics, solubility, and purification methods.

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
Boiling Point 95.2 - 97.1 °C at 760 mmHg
Melting Point -117 to -116.6 °C
Density 0.7204 - 0.752 g/cm³
Refractive Index (n_D^20) 1.4094 - 1.421
Water Solubility 173.1 mg/L at 25 °C[1][2][3]
Vapor Pressure 48.4 mmHg at 25°C[1]
LogP 2.05580[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a simple distillation apparatus or the Thiele tube method.[4][5][6]

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Distillation head with a condenser

  • Thermometer

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined at cryogenic temperatures.

Apparatus:

  • Melting point apparatus with a cooling stage (e.g., a cryostat)

  • Capillary tubes

  • Low-temperature thermometer

Procedure:

  • A small sample of this compound is sealed in a capillary tube.

  • The capillary tube is placed in the cooling block of the melting point apparatus.

  • The sample is frozen by lowering the temperature significantly below the expected melting point.

  • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature range at which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point range.[7][8][9]

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.[3][10][11][12][13]

Apparatus:

  • Pycnometer or a volumetric flask

  • Analytical balance

Procedure:

  • Carefully weigh a clean and dry pycnometer.

  • Fill the pycnometer with this compound up to a calibrated mark, ensuring there are no air bubbles.

  • Weigh the filled pycnometer.

  • The mass of the liquid is the difference between the filled and empty pycnometer weights.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the liquid and is a good indicator of purity.[1][14][15][16]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Apply a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20 °C) by circulating water from the constant temperature bath.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

Determination of Water Solubility

The solubility of this compound in water can be determined by the shake-flask method.[17][18][19][20][21]

Apparatus:

  • Separatory funnel or a sealed flask

  • Shaker or magnetic stirrer

  • Analytical technique for quantification (e.g., Gas Chromatography)

Procedure:

  • An excess amount of this compound is added to a known volume of water in a separatory funnel.

  • The mixture is agitated vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand, and the aqueous phase is carefully separated.

  • The concentration of this compound in the aqueous phase is determined using an appropriate analytical method, such as Gas Chromatography, which gives the water solubility.

Synthetic Pathway and Chemical Reactivity

This compound is a useful intermediate in organic synthesis. For instance, it can be synthesized via the alkylation of a smaller alkyne. A common reaction it undergoes is ozonolysis, which cleaves the triple bond.

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotonation of a terminal alkyne followed by nucleophilic substitution with an alkyl halide. The following diagram illustrates the synthesis from 3-methyl-1-butyne.

Synthesis_of_2_Methyl_3_hexyne cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_methyl_1_butyne 3-Methyl-1-butyne 2_methyl_3_hexyne This compound 3_methyl_1_butyne->2_methyl_3_hexyne Alkylation ethyl_bromide Ethyl Bromide NaNH2 1. NaNH₂ (Sodium Amide) NH3 in Liquid NH₃ EtBr 2. CH₃CH₂Br

Caption: Synthesis of this compound via alkylation of 3-methyl-1-butyne.

Ozonolysis of this compound

Ozonolysis is a powerful reaction that cleaves the carbon-carbon triple bond of alkynes. In the case of this compound, this reaction, followed by an oxidative workup, yields two carboxylic acids.[22][23][24][25][26]

Ozonolysis_of_2_Methyl_3_hexyne cluster_reactant Reactant cluster_reagents Reagents cluster_products Products 2_methyl_3_hexyne This compound propanoic_acid Propanoic Acid 2_methyl_3_hexyne->propanoic_acid Oxidative Cleavage isobutyric_acid Isobutyric Acid 2_methyl_3_hexyne->isobutyric_acid Oxidative Cleavage O3 1. O₃ (Ozone) H2O 2. H₂O (Water)

Caption: Ozonolysis of this compound yielding carboxylic acids.

References

Spectroscopic Profile of 2-Methyl-3-hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the internal alkyne, 2-Methyl-3-hexyne. The information presented herein is essential for the structural elucidation, identification, and characterization of this compound in various research and development applications. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental mass spectrometry data, and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound (C₇H₁₂, Molecular Weight: 96.17 g/mol ).[1] Predicted NMR and IR data are based on established chemical shift and absorption frequency ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.1 - 2.3Quintet1HH-2
~2.0 - 2.2Quartet2HH-5
~1.1Doublet6HH-1 (CH₃)₂
~1.0Triplet3HH-6

Predicted values are based on typical chemical shifts for protons adjacent to sp-hybridized carbons and in alkyl chains.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Assignment
~80 - 90C-3 or C-4
~80 - 90C-4 or C-3
~30 - 40C-2
~20 - 30C-1
~12 - 16C-5
~10 - 14C-6

Predicted values are based on the typical chemical shift range for sp-hybridized carbons in internal alkynes (70-100 ppm) and sp³-hybridized carbons in alkyl chains.[2]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2850StrongC(sp³)-H Stretch
~2260 - 2100Weak to Very WeakC≡C Stretch
~1465MediumCH₂ Bend
~1375MediumCH₃ Bend

The C≡C stretching frequency for internal alkynes is characteristically weak and may be difficult to observe.[3][4][5]

Table 4: Mass Spectrometry (Electron Ionization) Data

m/zRelative Abundance (%)Predicted Ion Fragment
96~15[C₇H₁₂]⁺˙ (Molecular Ion)
81~85[C₆H₉]⁺
67~100 (Base Peak)[C₅H₇]⁺
53~70[C₄H₅]⁺
41~65[C₃H₅]⁺
39~50[C₃H₃]⁺

Data is derived from the NIST Mass Spectrometry Data Center. The fragmentation of alkynes often involves cleavage at the carbon-carbon bond adjacent to the triple bond, leading to resonance-stabilized cations.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid interference with the analyte's signals.

  • NMR Tube : Transfer the solution into a clean, standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

  • Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent.

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.

  • Acquisition : For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. Key parameters such as the number of scans, spectral width, and relaxation delay are set before initiating data acquisition.

  • Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a thin film. Place a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

  • Background Spectrum : Acquire a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove any signals from the plates and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum : Place the prepared salt plates with the sample in the spectrometer's sample holder.

  • Data Acquisition : Scan the sample over the desired mid-IR range (typically 4000 to 400 cm⁻¹). The instrument software will automatically subtract the background spectrum.

  • Data Analysis : The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS). A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

  • Ionization : As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating a molecular ion and characteristic fragment ions.

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Presentation : The mass spectrum is plotted as the relative abundance of ions versus their m/z ratio. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Prep Prepare Sample Solution (e.g., dissolve in CDCl3 for NMR, or prepare neat for IR/GC-MS) NMR NMR Spectroscopy (1H, 13C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Groups) IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Analyze_MS Elucidate Combine Spectroscopic Data to Confirm Structure of This compound Analyze_NMR->Elucidate Analyze_IR->Elucidate Analyze_MS->Elucidate

Caption: General workflow for spectroscopic analysis of this compound.

References

IUPAC nomenclature and CAS number for 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-methyl-3-hexyne, including its chemical identity, physicochemical properties, and relevant synthetic protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information for laboratory applications and theoretical understanding.

IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical compound is critical for research and regulatory purposes.

  • IUPAC Name: 2-methylhex-3-yne[1]

  • CAS Number: 36566-80-0[1][2][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for predicting its behavior in various chemical environments and for designing experimental procedures.

PropertyValueSource
Molecular Formula C₇H₁₂[2][3][5]
Molecular Weight 96.17 g/mol [1][2][3]
Density 0.726 g/cm³[2] - 0.752 g/cm³[6][2][6]
Boiling Point 95.2°C[7] - 97.1°C at 760 mmHg[6][6][7]
Melting Point -117°C[2] to -116.6°C[6][7][2][6][7]
Water Solubility 173.1 mg/L (at 25°C)[5][6]
Refractive Index 1.411[2] - 1.421[6][2][6]
LogP 2.05580[6]
Vapor Pressure 48.4 mmHg at 25°C[6]

Experimental Protocols

Detailed methodologies for the synthesis of and reactions involving this compound are crucial for its practical application in a laboratory setting.

Synthesis of this compound from 3-Methyl-1-butyne (B31179)

This protocol describes a common method for synthesizing internal alkynes from terminal alkynes. The process involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by alkylation with an alkyl halide.

  • Reagents:

    • 3-Methyl-1-butyne

    • Sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃)

    • Ethyl bromide (CH₃CH₂Br)

  • Apparatus:

    • Three-neck round-bottom flask

    • Dry ice condenser

    • Addition funnel

    • Magnetic stirrer

  • Procedure:

    • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask to -78°C using a dry ice/acetone bath and condense ammonia gas into the flask.

    • Add sodium amide to the liquid ammonia with stirring to form a solution.

    • Slowly add 3-methyl-1-butyne to the sodium amide solution via the addition funnel. The formation of the sodium acetylide salt will be observed.

    • After the addition is complete, add ethyl bromide dropwise to the reaction mixture.

    • Allow the reaction to stir for several hours, then let the ammonia evaporate overnight.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or pentane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent via distillation. The crude product can be purified by fractional distillation to yield this compound.

Partial Hydrogenation to cis-2-Methyl-3-hexene (Lindlar Hydrogenation)

This compound can be stereoselectively reduced to the corresponding cis-alkene using a poisoned catalyst, a reaction of significant utility in organic synthesis.

  • Reagents:

    • This compound (1.0 eq)[8]

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)[8]

    • Hexane (solvent)[8]

    • Hydrogen gas (H₂)[8]

  • Apparatus:

    • Hydrogenation flask (e.g., Parr apparatus)[8]

    • Magnetic stirrer[8]

    • Hydrogen balloon or cylinder[8]

  • Procedure:

    • In a hydrogenation flask, dissolve this compound in hexane.[8]

    • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[8]

    • Seal the flask and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm).

    • Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the consumption of one equivalent of hydrogen, preventing over-reduction to the alkane.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Remove the solvent by distillation to obtain the crude product, which can be further purified by fractional distillation to isolate cis-2-Methyl-3-hexene.[8]

Visualizations

Diagram of a Synthetic Pathway for this compound

Synthesis_of_2_Methyl_3_hexyne cluster_reactants start1 3-Methyl-1-butyne reagent 1. NaNH₂, liq. NH₃ 2. Workup start1->reagent start2 Ethyl Bromide start2->reagent product This compound reagent->product Alkylation

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Lindlar Hydrogenation

Lindlar_Hydrogenation_Workflow A Dissolve this compound in Hexane B Add Lindlar's Catalyst A->B C Purge with H₂ Gas B->C D Stir under H₂ Atmosphere C->D E Monitor Reaction (TLC/GC) D->E F Filter to Remove Catalyst E->F G Solvent Evaporation & Purification F->G H cis-2-Methyl-3-hexene G->H

Caption: Step-by-step workflow for the partial hydrogenation of this compound.

Relevance in Drug Development

While there is a notable lack of direct, documented applications of this compound in medicinal chemistry, the structural motifs it contains are of significant interest to drug development professionals. Specifically, the incorporation of a methyl group is a cornerstone strategy in lead optimization.[9][10]

The "magic methyl" effect refers to the often substantial and unexpected increase in a drug candidate's potency or improvement in its pharmacokinetic profile resulting from the addition of a single methyl group.[10] Methyl groups can influence a molecule's properties in several ways:

  • Modulating Physicochemical Properties: A methyl group is small and lipophilic, and its addition can affect properties like solubility and LogP.[11]

  • Conformational Restriction: By introducing steric hindrance, a methyl group can lock a molecule into a specific, more bioactive conformation, which can enhance its binding affinity to a biological target.[11]

  • Blocking Metabolic Sites: Methyl groups can be strategically placed to block sites of metabolic attack by enzymes, thereby increasing the drug's half-life in the body.[9]

  • Hydrophobic Interactions: The methyl group can establish favorable hydrophobic and van der Waals interactions within the binding pocket of a target protein, contributing to increased affinity.[11]

Therefore, while this compound itself may not be a therapeutic agent, it serves as a valuable building block and a source of the isopropyl (-CH(CH₃)₂) and ethyl (-CH₂CH₃) groups attached to an alkyne scaffold. Such scaffolds are used in synthetic chemistry to construct more complex molecules where the strategic placement of these groups can be explored to optimize drug-like properties.

References

Stability and reactivity of internal alkynes like 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Reactivity of 2-Methyl-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the internal alkyne, this compound. It delves into the thermodynamic principles governing its stability and explores its diverse chemical transformations through detailed reaction mechanisms and experimental protocols.

Introduction to this compound

This compound is an unsymmetrical internal alkyne with the chemical formula C₇H₁₂. Its structure consists of a seven-carbon chain with a triple bond located between the third and fourth carbon atoms and a methyl group at the second carbon. As an internal alkyne, the triple bond is located within the carbon chain, not at the end. This structural feature significantly influences its stability and reactivity compared to terminal alkynes.

Stability of this compound

The stability of an alkyne is determined by its molecular structure and the energy of its carbon-carbon triple bond.

Thermodynamic Stability

Internal alkynes, such as this compound, are generally more stable than their terminal alkyne isomers.[1][2] This increased stability is attributed to hyperconjugation, where the sigma bonds of the adjacent alkyl groups donate electron density to the pi system of the alkyne, delocalizing the electron density and lowering the overall energy of the molecule.[1][3][4]

Despite being more stable than terminal alkynes, all alkynes are thermodynamically unstable due to the high energy content of the carbon-carbon triple bond, which has a bond strength of approximately 839 kJ/mol.[5] This high energy is evident in their positive heats of formation.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₂[6]
Molecular Weight 96.17 g/mol [6]
CAS Number 36566-80-0[6]
Boiling Point 97.1°C at 760 mmHg[7]
Density 0.752 g/cm³[7]
Refractive Index 1.421[7]
Water Solubility 173.1 mg/L (at 25 °C)[7]

Reactivity and Chemical Transformations

Alkynes are electron-rich molecules that primarily undergo electrophilic addition reactions, where the π bonds of the triple bond are broken to form new single bonds.[8] Although they have two π bonds, alkynes are generally less reactive towards electrophiles than alkenes.[9][10] This reduced reactivity is because the sp-hybridized carbons of the alkyne have more s-character, which holds the π electrons more tightly and makes them less available for reaction.[9]

As an unsymmetrical alkyne, the reactions of this compound often lead to the formation of multiple regioisomers.

G cluster_main Reactivity of this compound cluster_reactions Reaction Types This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation H₂, Catalyst Halogenation Halogenation This compound->Halogenation X₂ Hydrohalogenation Hydrohalogenation This compound->Hydrohalogenation HX Hydration Hydration This compound->Hydration H₂O, H⁺, HgSO₄ Ozonolysis Ozonolysis This compound->Ozonolysis 1. O₃ 2. H₂O

Figure 1: Overview of key reactions of this compound.

Hydrogenation

Hydrogenation of this compound can be controlled to produce either an alkene or an alkane depending on the catalyst used.

  • Complete Hydrogenation: In the presence of a catalyst like platinum (Pt), palladium (Pd), or nickel (Ni), this compound is fully reduced to the corresponding alkane, 2-methylhexane.

  • Partial Hydrogenation (cis-Alkene): Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), hydrogenation occurs with syn-addition, yielding the cis-alkene, (Z)-2-methyl-3-hexene.[11][12]

  • Partial Hydrogenation (trans-Alkene): A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78 °C), results in the anti-addition of hydrogen to form the trans-alkene, (E)-2-methyl-3-hexene.[13]

G alkyne This compound cis_alkene (Z)-2-Methyl-3-hexene (cis) alkyne->cis_alkene H₂ Lindlar's Cat. trans_alkene (E)-2-Methyl-3-hexene (trans) alkyne->trans_alkene Na/NH₃ (l) alkane 2-Methylhexane alkyne->alkane H₂ Pt, Pd, or Ni cis_alkene->alkane H₂ Pt, Pd, or Ni trans_alkene->alkane H₂ Pt, Pd, or Ni

Figure 2: Hydrogenation pathways of this compound.

Halogenation (Addition of X₂)

Halogens (Br₂ or Cl₂) add across the triple bond. The reaction can proceed in two steps.

  • Addition of one equivalent: One mole of X₂ adds to this compound to produce a dihaloalkene. The addition is typically anti, leading to the formation of the (E)-isomer as the major product.[10]

  • Addition of two equivalents: With excess halogen, a second addition occurs, forming a tetrahaloalkane.[10]

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl) to an unsymmetrical internal alkyne is not regioselective.

  • Addition of one equivalent: The addition of one mole of HX to this compound results in a mixture of two constitutional isomers of a vinyl halide, as the halide can add to either C3 or C4.

  • Addition of two equivalents: The addition of a second mole of HX follows Markovnikov's rule, where the hydrogen adds to the carbon that already has a hydrogen atom. This leads to the formation of a mixture of geminal dihalides.[13]

Hydration (Addition of H₂O)

The acid-catalyzed addition of water across the triple bond, typically using mercuric sulfate (B86663) (HgSO₄) as a catalyst, also yields a mixture of products.

  • Enol Formation: The initial addition of water follows Markovnikov's rule, but since both sp carbons are substituted, protonation can occur at either carbon, leading to two different enol intermediates.[13]

  • Keto-Enol Tautomerism: The enol intermediates are unstable and rapidly tautomerize to their more stable keto forms.[8][14]

  • Product Mixture: Due to the unsymmetrical nature of this compound, hydration results in a mixture of two ketones: 2-methylhexan-3-one and 4-methylhexan-2-one .[13]

G alkyne This compound enol1 Enol Intermediate 1 alkyne->enol1 H₂O, H⁺, HgSO₄ (Attack at C3) enol2 Enol Intermediate 2 alkyne->enol2 H₂O, H⁺, HgSO₄ (Attack at C4) ketone1 2-Methylhexan-3-one enol1->ketone1 Tautomerization ketone2 4-Methylhexan-2-one enol2->ketone2 Tautomerization

Figure 3: Hydration of this compound leading to two ketone products.

Ozonolysis

Ozonolysis cleaves the carbon-carbon triple bond. Subsequent workup with water results in the formation of two carboxylic acids. For this compound, ozonolysis yields propanoic acid and 2-methylpropanoic acid .[8]

Summary of Reaction Products
ReactionReagentsMajor Product(s)
Complete Hydrogenation H₂, Pt2-Methylhexane
Partial Hydrogenation (cis) H₂, Lindlar's Catalyst(Z)-2-Methyl-3-hexene
Partial Hydrogenation (trans) Na, NH₃ (l)(E)-2-Methyl-3-hexene
Halogenation (1 eq.) Br₂(E)-3,4-Dibromo-2-methyl-3-hexene
Halogenation (2 eq.) 2 Br₂3,3,4,4-Tetrabromo-2-methylhexane
Hydration H₂O, H₂SO₄, HgSO₄Mixture of 2-methylhexan-3-one and 4-methylhexan-2-one
Ozonolysis 1. O₃; 2. H₂OPropanoic acid and 2-methylpropanoic acid

Experimental Protocols

Protocol: Partial Hydrogenation using Lindlar's Catalyst

This protocol details the synthesis of (Z)-2-methyl-3-hexene from this compound.

  • Reagents: this compound (1.0 eq), Lindlar's catalyst (5% Pd on CaCO₃, poisoned), Hexane (solvent), Hydrogen gas.

  • Apparatus: Hydrogenation flask (e.g., Parr apparatus), magnetic stirrer, hydrogen balloon or cylinder.

  • Procedure:

    • In a hydrogenation flask, dissolve this compound in an appropriate volume of hexane.

    • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[11]

    • Seal the flask and purge the system with hydrogen gas.

    • Pressurize the flask with hydrogen gas (or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure the reaction stops at the alkene stage.

    • Upon completion, carefully vent the excess hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation to yield pure (Z)-2-methyl-3-hexene.[12]

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve This compound in Hexane B Add Lindlar's Catalyst A->B C Seal Flask & Purge with H₂ B->C D Stir under H₂ atmosphere C->D E Monitor reaction by GC/TLC D->E F Filter to remove Catalyst E->F G Evaporate Solvent F->G H Purify by Distillation G->H

Figure 4: Experimental workflow for Lindlar hydrogenation.

Protocol: Acid-Catalyzed Hydration

This protocol describes the conversion of this compound to a mixture of ketones.

  • Reagents: this compound (1.0 eq), Water, Sulfuric acid (catalytic), Mercuric sulfate (catalytic).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask, add water and slowly add a catalytic amount of concentrated sulfuric acid.

    • Add a catalytic amount of mercuric sulfate to the acidic solution.

    • Add this compound to the flask.

    • Attach a reflux condenser and heat the mixture gently with stirring for several hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid carefully with a saturated sodium bicarbonate solution.

    • Extract the product mixture with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting mixture of ketones can be analyzed or separated by chromatography if required.

Conclusion

This compound serves as a valuable substrate in organic synthesis, demonstrating the characteristic reactivity of an unsymmetrical internal alkyne. Its stability, governed by hyperconjugation, and its predictable, albeit sometimes non-regioselective, reaction pathways make it a useful model for studying alkyne chemistry. A thorough understanding of its reactions, including hydrogenation, hydration, and ozonolysis, is essential for its effective utilization in the synthesis of more complex molecules in pharmaceutical and materials science research.

References

Thermochemical Profile of 2-Methyl-3-hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyl-3-hexyne (CAS No: 36566-80-0). Due to the limited availability of direct experimental data for this specific compound, this document also outlines the standard methodologies for determining such properties for alkynes and presents data for structurally related compounds to offer a comparative context.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₁₂--INVALID-LINK--
Molecular Weight96.17 g/mol --INVALID-LINK--
Boiling Point95.2 °CChemBK
Melting Point-116.6 °CChemBK
Density0.7204 g/cm³ChemBK
Refractive Index1.4094ChemBK

Thermochemical Data

Thermochemical Data for 2-Methylhexane (CAS No: 591-76-4)

PropertyValueUnitsMethodReference
Enthalpy of Formation (liquid, ΔfH°liquid)-229.8 ± 1.3kJ/molCcbProsen and Rossini, 1945
Enthalpy of Combustion (liquid, ΔcH°liquid)-4811.5 ± 1.2kJ/molCcbProsen and Rossini, 1945
Standard Entropy (liquid, S°liquid)323.34J/mol·KN/AHuffman, Gross, et al., 1961
Heat Capacity (liquid, Cp,liquid)222.92J/mol·KN/AHuffman, Gross, et al., 1961

Data sourced from the NIST WebBook.[2][3]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound relies on established experimental and computational techniques.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly using combustion calorimetry.

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis P1 Weigh Sample P2 Place in Crucible P1->P2 P3 Add Fuse Wire P2->P3 C1 Assemble Bomb P3->C1 C2 Pressurize with O₂ C1->C2 C3 Immerse in Water Bath C2->C3 C4 Ignite Sample C3->C4 C5 Measure Temperature Change (ΔT) C4->C5 A1 Calculate Heat Released (q_cal) C5->A1 A2 Determine Enthalpy of Combustion (ΔcH°) A1->A2 A3 Apply Hess's Law A2->A3 A4 Calculate Enthalpy of Formation (ΔfH°) A3->A4

Workflow for determining enthalpy of formation using bomb calorimetry.
  • Sample Preparation: A precise mass of the liquid sample (this compound) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in contact with the sample.

  • Calorimetry: The bomb is sealed and pressurized with pure oxygen. It is then submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically via the fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is meticulously measured.

  • Data Analysis: The heat released during combustion is calculated from the temperature change and the predetermined heat capacity of the calorimeter. This value is used to determine the standard enthalpy of combustion (ΔcH°). Using Hess's Law, along with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound is calculated.

Standard Molar Entropy (S°) and Heat Capacity (Cp)

The standard molar entropy and heat capacity are determined using adiabatic calorimetry and statistical mechanics.

Experimental and Computational Workflow

G cluster_exp Experimental Measurement cluster_comp Computational Calculation cluster_analysis Thermodynamic Calculation E1 Adiabatic Calorimetry E2 Measure Heat Capacity (Cp) at various T E1->E2 A1 Integrate Cp/T from 0 K to T E2->A1 C1 Quantum Mechanical Calculations C2 Determine Molecular Vibrational Frequencies C1->C2 A3 Statistical Mechanics Calculations C2->A3 A2 Calculate Standard Molar Entropy (S°) A1->A2 A4 Calculate S° from Vibrational Frequencies A3->A4

Workflow for determining standard molar entropy and heat capacity.
  • Adiabatic Calorimetry: The heat capacity of the substance in its solid and liquid phases is measured as a function of temperature using an adiabatic calorimeter. This involves heating the sample with a known amount of electrical energy and measuring the resulting temperature increase.

  • Entropy Calculation from Experimental Data: The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the experimental heat capacity data (divided by temperature) from absolute zero to the desired temperature. This calculation also accounts for the entropy changes during phase transitions (solid-solid, solid-liquid, and liquid-gas).

  • Statistical Mechanics: For the ideal gas state, entropy can be calculated using statistical mechanics. This involves determining the vibrational frequencies of the molecule through computational quantum mechanical methods. These frequencies, along with molecular weight and moments of inertia, are used in the partition function to calculate the entropy.

Relationship Between Thermochemical Properties

The fundamental thermochemical properties are interconnected through the laws of thermodynamics.

G H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS Cp Heat Capacity (Cp) H->Cp Cp = (∂H/∂T)_p S Entropy (S) S->G G = H - TS S->Cp Cp = T(∂S/∂T)_p

Interrelationship of key thermochemical properties.

The enthalpy (H), entropy (S), and Gibbs free energy (G) are related by the fundamental equation G = H - TS, where T is the absolute temperature. The heat capacity at constant pressure (Cp) is the partial derivative of enthalpy with respect to temperature at constant pressure. These relationships are crucial for understanding and predicting the chemical behavior and stability of compounds like this compound.

References

Solubility Profile of 2-Methyl-3-hexyne in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-3-hexyne, an unsaturated hydrocarbon, in a range of common organic solvents. Due to the limited availability of specific quantitative experimental data for this compound in public literature, this guide combines theoretical principles of solubility, data for structurally analogous compounds, and detailed experimental protocols to offer a robust predictive profile and a framework for empirical determination.

Introduction to this compound and Solubility Principles

This compound (C₇H₁₂) is a nonpolar alkyne. Its molecular structure, characterized by a carbon-carbon triple bond and a branched alkyl chain, dictates its solubility behavior. The governing principle of solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. As a nonpolar, hydrophobic molecule, this compound is anticipated to exhibit high solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents.[1][2]

Key physicochemical properties influencing its solubility include:

  • Water Solubility: 173.1 mg/L at 25°C[3][4][5]

  • LogP (Octanol-Water Partition Coefficient): 2.056[3]

The low water solubility and a LogP value greater than 2 confirm the compound's lipophilic and nonpolar nature.

Predicted and Analogous Solubility Data

While specific quantitative data for this compound is scarce, the solubility of n-heptane (C₇H₁₆), a saturated C7 hydrocarbon, serves as a useful analogue. Like this compound, n-heptane is a nonpolar compound. It is known to be miscible with or very soluble in a variety of nonpolar and weakly polar organic solvents.[3] The following table summarizes the predicted solubility of this compound based on these principles and available data for analogous compounds.

SolventChemical FormulaPolarityPredicted Solubility of this compoundRationale & Analogous Data (n-Heptane)
Nonpolar Solvents
HexaneC₆H₁₄NonpolarMiscible"Like dissolves like." Nonpolar hydrocarbons are fully miscible with each other. n-Heptane is miscible with petroleum ether.[3]
TolueneC₇H₈NonpolarMiscibleAromatic hydrocarbons are excellent solvents for other nonpolar compounds. n-Heptane is miscible with benzene.[3][6]
Carbon TetrachlorideCCl₄NonpolarMiscibleA nonpolar halogenated solvent compatible with hydrocarbons. n-Heptane is soluble in carbon tetrachloride.[3]
Weakly to Moderately Polar Solvents
Diethyl Ether(C₂H₅)₂OWeakly PolarMiscibleThe large nonpolar alkyl groups dominate its character, making it an excellent solvent for hydrocarbons. n-Heptane is miscible with ethyl ether.[3][7]
ChloroformCHCl₃Weakly PolarMiscibleA common solvent for a wide range of organic compounds, including nonpolar ones. n-Heptane is miscible with chloroform.[3]
Dichloromethane (DCM)CH₂Cl₂Weakly PolarSolubleWhile polar, DCM is an effective solvent for many hydrocarbons.[5][8] n-Heptane is miscible with dichloromethane.
Ethyl AcetateC₄H₈O₂Moderately PolarSolublePossesses both polar (ester group) and nonpolar (alkyl chains) characteristics, allowing it to dissolve a wide range of solutes. It is highly soluble in most organic solvents.[2][4][9]
AcetoneC₃H₆OModerately PolarSolubleA versatile polar aprotic solvent that can dissolve many nonpolar compounds. n-Heptane is miscible with acetone.[3]
Polar Solvents
EthanolC₂H₅OHPolar ProticSolubleThe ethyl group provides some nonpolar character, allowing for the dissolution of nonpolar compounds. n-Heptane is very soluble in ethanol.[3]
MethanolCH₃OHPolar ProticSparingly SolubleThe small alkyl group makes it more polar than ethanol, reducing its ability to dissolve nonpolar hydrocarbons.[10][11]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSparingly Soluble to InsolubleA highly polar aprotic solvent that is generally a poor solvent for nonpolar aliphatic hydrocarbons.[12][13]
N,N-Dimethylformamide (DMF)HCON(CH₃)₂Polar AproticSparingly Soluble to InsolubleA highly polar aprotic solvent with limited solubility for aliphatic hydrocarbons.[14][15][16]

Factors Influencing Solubility

The solubility of this compound is primarily dictated by intermolecular forces between the solute and the solvent. The logical relationships are visualized in the diagram below.

cluster_factors Influencing Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of This compound HighSol High Solubility (Miscible) Solubility->HighSol in LowSol Low Solubility (Immiscible) Solubility->LowSol in Interactions Intermolecular Forces (van der Waals) Interactions->Solubility Temperature Temperature Temperature->Solubility Generally Increases Solubility Solute This compound (Nonpolar) Solute->Interactions Governed by NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) NonpolarSolvent->Interactions PolarSolvent Polar Solvents (e.g., Methanol, DMSO) PolarSolvent->Interactions HighSol->NonpolarSolvent LowSol->PolarSolvent

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of a liquid in a solvent is the Saturated Shake-Flask Method .[10][17][18][19] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent phase.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: High-purity grade of each organic solvent to be tested

  • Apparatus:

    • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

    • Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

    • Centrifuge for phase separation

    • Analytical balance

    • Volumetric flasks and pipettes

    • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

Experimental Workflow

The general workflow for the shake-flask method is outlined below.

G start Start prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Place vials in a thermostatic shaker. Agitate at constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium. prep->equilibrate separate 3. Phase Separation Allow vials to stand at temperature. Centrifuge to separate undissolved solute from the saturated solution. equilibrate->separate analyze 4. Analysis Carefully extract an aliquot of the clear, saturated supernatant. Quantify the concentration using a calibrated analytical method (e.g., GC-FID). separate->analyze calculate 5. Calculation Determine solubility from the measured concentration (e.g., in g/L or mol/L). analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Procedure
  • Preparation of Saturated Solution: To a series of glass vials, add a measured volume of the chosen solvent. Add an excess amount of this compound to each vial. The presence of a distinct, separate phase of the solute after equilibration is necessary to ensure saturation.[20][21]

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[18][20] The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let any undissolved droplets settle. To ensure complete separation of the excess solute from the saturated solution, centrifuge the vials at the test temperature.[17][18]

  • Sample Analysis: Carefully withdraw a precise aliquot from the clear, supernatant (solvent) phase, taking care not to disturb the undissolved solute phase. Prepare a series of dilutions of this aliquot with the pure solvent. Analyze these samples using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of this compound.

  • Data Calculation and Reporting: Using the calibration curve, calculate the concentration of this compound in the saturated solution. The solubility is typically reported in units of grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

This compound, as a nonpolar alkyne, is predicted to be highly soluble or miscible with nonpolar and weakly polar organic solvents such as alkanes, aromatic hydrocarbons, ethers, and chlorinated solvents. Its solubility is expected to be limited in highly polar solvents like methanol, and particularly poor in polar aprotic solvents such as DMSO and DMF. For precise quantitative data, the standardized shake-flask method provides a reliable and reproducible approach for empirical determination. This guide provides the foundational knowledge and procedural framework necessary for researchers to effectively utilize this compound in various solvent systems.

References

Methodological & Application

Synthesis of cis- and trans-2-Methyl-3-hexene from 2-Methyl-3-hexyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-2-methyl-3-hexene (cis-isomer) and (E)-2-methyl-3-hexene (trans-isomer) from the internal alkyne, 2-methyl-3-hexyne. These protocols are designed to be a valuable resource for professionals in organic synthesis, offering reliable methods for obtaining the desired alkene isomers with high stereoselectivity.

Introduction

The stereoselective synthesis of alkenes is a fundamental transformation in organic chemistry, with significant implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The geometric configuration of a double bond can profoundly influence the biological activity and physical properties of a molecule. This document outlines two well-established methods for the controlled reduction of this compound to yield either the cis or trans alkene isomer.

  • cis-(Z)-2-Methyl-3-hexene is synthesized via the partial hydrogenation of this compound using a poisoned palladium catalyst, commonly known as Lindlar's catalyst. This method proceeds through a syn-addition of hydrogen across the triple bond.

  • trans-(E)-2-Methyl-3-hexene is obtained through the dissolving metal reduction of this compound, typically employing sodium or lithium in liquid ammonia (B1221849). This reaction follows a distinct mechanism involving a radical anion intermediate, resulting in an anti-addition of hydrogen.

Reaction Pathways

The overall synthetic transformations are depicted below:

Synthesis of cis/trans-2-Methyl-3-hexene cluster_0 cluster_1 alkyne This compound cis_alkene (Z)-2-Methyl-3-hexene (cis-isomer) alkyne->cis_alkene trans_alkene (E)-2-Methyl-3-hexene (trans-isomer) alkyne->trans_alkene lindlar H₂, Lindlar's Catalyst (syn-addition) na_nh3 Na, liq. NH₃ (anti-addition)

Caption: Stereoselective reduction of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the synthesized alkene isomers.

Table 1: Physical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound2-Methylhex-3-yneC₇H₁₂96.1720710-38-7
(Z)-2-Methyl-3-hexene(3Z)-2-Methylhex-3-eneC₇H₁₄98.1915840-60-5
(E)-2-Methyl-3-hexene(3E)-2-Methylhex-3-eneC₇H₁₄98.19692-24-0

Table 2: Spectroscopic Data for Product Isomers

Spectroscopic Data(Z)-2-Methyl-3-hexene (cis)(E)-2-Methyl-3-hexene (trans)
¹H NMR (CDCl₃, δ ppm) ~5.3-5.5 (m, 2H, vinylic), ~2.4 (m, 1H, allylic CH), ~1.9-2.1 (m, 2H, allylic CH₂), ~0.9-1.1 (m, 9H, CH₃)~5.3-5.5 (m, 2H, vinylic), ~2.4 (m, 1H, allylic CH), ~1.9-2.1 (m, 2H, allylic CH₂), ~0.9-1.1 (m, 9H, CH₃)
¹³C NMR (CDCl₃, δ ppm) ~135 (vinylic C), ~125 (vinylic C), ~35 (allylic CH), ~21 (allylic CH₂), ~20 (CH₃), ~14 (CH₃)~136 (vinylic C), ~126 (vinylic C), ~41 (allylic CH), ~26 (allylic CH₂), ~23 (CH₃), ~14 (CH₃)
IR (cm⁻¹) ~3020 (vinylic C-H), ~2960 (aliphatic C-H), ~1650 (C=C stretch), ~700 (C-H out-of-plane bend)~3025 (vinylic C-H), ~2960 (aliphatic C-H), ~1665 (C=C stretch), ~965 (C-H out-of-plane bend)
Mass Spec (m/z) 98 (M⁺), 83, 69, 55, 41[1][2]98 (M⁺), 83, 69, 55, 41[3][4]

Note: Exact NMR chemical shifts can vary depending on the solvent and spectrometer frequency. The key diagnostic features are the coupling constants in ¹H NMR and the relative shifts of the allylic carbons in ¹³C NMR.

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-Methyl-3-hexene via Lindlar Reduction

This protocol describes the partial hydrogenation of this compound to yield the cis-alkene.[5] The reaction's progress should be carefully monitored to prevent over-reduction to the corresponding alkane.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

  • Hexane (or another suitable solvent like ethyl acetate or ethanol)

  • Hydrogen gas (H₂)

  • Celite®

Apparatus:

  • Hydrogenation flask (e.g., Parr apparatus) or a round-bottom flask with a balloon filled with hydrogen

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in hexane.

  • Add Lindlar's catalyst to the solution, typically 5-10% by weight of the alkyne.[5]

  • Seal the flask and purge the system with hydrogen gas to remove air.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or by measuring hydrogen uptake. The reaction is complete upon the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with fresh hexane.

  • Carefully evaporate the solvent from the filtrate under reduced pressure to yield crude (Z)-2-methyl-3-hexene.

  • Further purification can be achieved by distillation.

Expected Yield: 85-98%[6] Expected Stereoselectivity: >95% cis[5]

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification dissolve Dissolve this compound in Hexane add_catalyst Add Lindlar's Catalyst dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge stir Stir under H₂ atmosphere (1 atm, RT) purge->stir monitor Monitor by GC stir->monitor filter Filter through Celite monitor->filter evaporate Evaporate Solvent filter->evaporate distill Distill for pure product evaporate->distill

Caption: Workflow for the synthesis of (Z)-2-Methyl-3-hexene.

Protocol 2: Synthesis of (E)-2-Methyl-3-hexene via Dissolving Metal Reduction

This protocol details the reduction of this compound to the trans-alkene using sodium in liquid ammonia.[7][8] This reaction must be carried out at low temperatures.

Materials:

  • This compound

  • Sodium metal (Na)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether or THF (optional, as a co-solvent)

  • Ammonium (B1175870) chloride (NH₄Cl), solid

Apparatus:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer

Procedure:

  • Set up the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, carefully add small pieces of sodium metal until a persistent deep blue color is observed, indicating the presence of solvated electrons.[9]

  • Dissolve this compound in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the sodium-ammonia solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • After the reaction is complete (monitored by TLC or GC if feasible), quench the reaction by the cautious addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add water and extract the product with a low-boiling point organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain pure (E)-2-methyl-3-hexene.

Expected Yield: High Expected Stereoselectivity: Predominantly trans

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification condense_nh3 Condense NH₃ at -78°C add_na Add Na metal condense_nh3->add_na add_alkyne Add this compound solution add_na->add_alkyne stir Stir at -78°C add_alkyne->stir quench Quench with NH₄Cl stir->quench evaporate_nh3 Evaporate NH₃ quench->evaporate_nh3 extract Extract with ether evaporate_nh3->extract purify Dry and Distill extract->purify

Caption: Workflow for the synthesis of (E)-2-Methyl-3-hexene.

Purity Confirmation and Isomer Differentiation

The purity and isomeric ratio of the synthesized 2-methyl-3-hexene can be determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): The cis and trans isomers will have different retention times, with the more volatile cis isomer typically eluting first. The relative peak areas can be used to determine the isomeric ratio.

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is a key differentiator. For the cis-isomer, the J-value is typically in the range of 6-12 Hz, while for the trans-isomer, it is larger, usually 11-18 Hz.

  • ¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons can also indicate the stereochemistry. Due to the gamma-gauche effect, the allylic carbon signals in the cis-isomer often appear at a higher field (lower ppm value) compared to the trans-isomer.

  • IR Spectroscopy: A characteristic C-H out-of-plane bending vibration can distinguish the isomers. The trans-isomer shows a strong band around 965 cm⁻¹, which is absent in the cis-isomer. The cis-isomer displays a band around 700 cm⁻¹.[5]

References

Application Notes and Protocols: Partial Hydrogenation of 2-Methyl-3-hexyne using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the partial hydrogenation of 2-methyl-3-hexyne to cis-2-methyl-3-hexene (B95408) utilizing Lindlar's catalyst. This stereoselective reduction is a critical transformation in organic synthesis, particularly in the synthesis of complex molecules such as vitamins and pharmaceuticals, where precise control of stereochemistry is paramount. The protocol outlines the preparation of the catalyst, the hydrogenation procedure, and methods for monitoring the reaction. Quantitative data on reaction performance for a closely related substrate are presented to provide benchmark values for yield and selectivity.

Introduction

The partial hydrogenation of alkynes to alkenes is a fundamental reaction in organic chemistry. While complete reduction to an alkane is often readily achieved, selectively stopping the hydrogenation at the alkene stage requires a "poisoned" or deactivated catalyst. Lindlar's catalyst, composed of palladium deposited on calcium carbonate and treated with a catalytic poison such as lead acetate (B1210297) and quinoline (B57606), is the preeminent reagent for the stereospecific syn-addition of hydrogen across a triple bond, yielding a cis-alkene.[1] This selectivity arises from the deactivation of the most active catalytic sites on the palladium surface, which prevents the further reduction of the initially formed alkene.[2] This protocol details the application of Lindlar's catalyst for the synthesis of cis-2-methyl-3-hexene from this compound.

Reaction Mechanism and Stereoselectivity

The hydrogenation process occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The alkyne also coordinates to the metal surface. The reaction proceeds via a syn-addition mechanism, where two hydrogen atoms are added to the same face of the alkyne triple bond. This concerted or stepwise addition from the catalyst surface results in the exclusive formation of the cis-alkene. The catalyst poison, typically lead acetate, modifies the electronic properties and morphology of the palladium surface, reducing its activity and preventing the adsorption and subsequent hydrogenation of the alkene product. Quinoline is often added to further enhance selectivity by preventing over-reduction.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of 2-Hexyne (B165341)

Catalyst SystemSubstrateProductMax. Yield of cis-Alkene (%)Selectivity to cis-Alkene (%)Reference
Pd/SiO2 with [BMIM][PF6]2-Hexynecis-2-Hexene70~70 (at full conversion)[3]
Pd/SiO2 with [BMPL][DCA]2-Hexynecis-2-Hexene88High (isomerization suppressed)[3]
Commercial Lindlar Catalyst2-Hexynecis-2-Hexene74High (decreases near full conversion)

Note: The data presented is for the hydrogenation of 2-hexyne and should be considered as a representative example.

Experimental Protocols

I. Preparation of Lindlar's Catalyst (5% Pd/CaCO₃)

This protocol describes a general method for the laboratory preparation of Lindlar's catalyst. Commercially available catalysts are also a reliable option.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Lead acetate (Pb(CH₃COO)₂)

  • Deionized water

  • Hydrogen gas (H₂)

Procedure:

  • Prepare a slurry of calcium carbonate in deionized water.

  • Add a solution of palladium(II) chloride to the slurry with vigorous stirring.

  • Heat the mixture to 80°C and bubble hydrogen gas through the suspension to reduce the palladium chloride to palladium metal, deposited on the calcium carbonate support. The color will change from brown to black.

  • After the reduction is complete, add a solution of lead acetate to the mixture and continue stirring.

  • Filter the catalyst, wash thoroughly with deionized water, and dry under vacuum.

II. Partial Hydrogenation of this compound

This protocol details the procedure for the stereoselective synthesis of cis-2-methyl-3-hexene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (optional, as a selectivity enhancer)

  • Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Hydrogen gas (H₂), balloon or cylinder

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for gas handling

  • Celite or another filter aid

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable anhydrous solvent (e.g., hexane).

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • If desired, add a small amount of quinoline (typically 1-5% by weight relative to the catalyst) to enhance selectivity.

  • Seal the flask with a septum and purge the system with nitrogen or argon, followed by hydrogen gas. A hydrogen-filled balloon is suitable for small-scale reactions.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped once the starting alkyne is consumed, preventing over-reduction to the alkane.

  • Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude cis-2-methyl-3-hexene.

  • If necessary, the product can be further purified by distillation.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification A Dissolve this compound in anhydrous solvent B Add Lindlar's Catalyst (and optional Quinoline) A->B C Seal flask and purge with inert gas, then H₂ B->C D Stir vigorously under H₂ atmosphere at RT C->D E Monitor reaction by TLC or GC D->E F Filter to remove catalyst E->F Reaction Complete G Evaporate solvent F->G H Purify by distillation (if necessary) G->H

Caption: Experimental workflow for the partial hydrogenation of this compound.

Reaction_Mechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_product Product catalyst Pd Surface with Adsorbed H atoms alkene cis-2-Methyl-3-hexene catalyst->alkene Syn-addition of H atoms alkyne This compound alkyne->catalyst Coordination h2 H₂ h2->catalyst Adsorption & Dissociation

Caption: Simplified mechanism of Lindlar catalyzed alkyne hydrogenation.

Conclusion

The partial hydrogenation of this compound using Lindlar's catalyst is an effective and highly stereoselective method for the synthesis of cis-2-methyl-3-hexene. Careful monitoring of the reaction is crucial to prevent over-reduction to the corresponding alkane. The provided protocols and representative data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the controlled and predictable synthesis of cis-alkenes.

References

Application Notes and Protocols for Electrophilic Addition Reactions of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key electrophilic addition reactions of 2-methyl-3-hexyne, an internal alkyne with potential applications in organic synthesis and medicinal chemistry. The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a foundational guide for laboratory experimentation.

Halogenation: Hydrobromination and Bromination

The addition of hydrogen halides and halogens to alkynes is a fundamental transformation for the synthesis of vinyl halides and vicinal dihalides, which are versatile intermediates in organic synthesis.

Hydrobromination (Addition of HBr)

The reaction of this compound with hydrogen bromide (HBr) is expected to proceed via an electrophilic addition mechanism to yield a mixture of (E)- and (Z)-3-bromo-2-methyl-3-hexene. The regioselectivity is dictated by the formation of the more stable vinyl carbocation intermediate.

Experimental Protocol: Hydrobromination of this compound

  • Materials:

    • This compound

    • Hydrogen bromide (HBr) solution in acetic acid (e.g., 33 wt%)

    • Anhydrous diethyl ether or dichloromethane (B109758)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of HBr in acetic acid (1.1 eq) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the vinyl bromide isomers.

Quantitative Data Summary (Representative)

ProductRegioisomerStereoisomerPredicted YieldSpectroscopic Data
3-Bromo-2-methyl-3-hexeneMarkovnikovE/Z mixtureModerate to GoodNot available in searched literature
Bromination (Addition of Br₂)

The addition of bromine (Br₂) to this compound is expected to proceed through a bromonium ion intermediate, leading to the formation of the anti-addition product, (E)-3,4-dibromo-2-methyl-3-hexene as the major product upon addition of one equivalent of Br₂. Addition of a second equivalent would lead to 3,3,4,4-tetrabromo-2-methylhexane.

Experimental Protocol: Bromination of this compound

  • Materials:

    • This compound

    • Bromine (Br₂)

    • Carbon tetrachloride (CCl₄) or dichloromethane

    • Saturated sodium thiosulfate (B1220275) solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in carbon tetrachloride or dichloromethane in a flask protected from light.

    • Cool the solution to 0 °C.

    • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The disappearance of the bromine color indicates the progress of the reaction.

    • Stir the reaction at 0 °C for 1-2 hours after the addition is complete.

    • Quench the reaction with saturated sodium thiosulfate solution to remove any unreacted bromine.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Quantitative Data Summary (Representative)

ProductStereochemistryPredicted YieldSpectroscopic Data
(E)-3,4-Dibromo-2-methyl-3-hexeneAnti-additionGoodNot available in searched literature
3,3,4,4-Tetrabromo-2-methylhexane-Good (with excess Br₂)Not available in searched literature

Hydration Reactions

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound in the presence of a mercury(II) salt catalyst is expected to follow Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the corresponding ketone. Due to the substitution pattern of the alkyne, a mixture of two ketones, 2-methyl-3-hexanone (B1206162) and 2-methyl-4-hexanone, is anticipated.

Experimental Protocol: Acid-Catalyzed Hydration

  • Materials:

    • This compound

    • Sulfuric acid (H₂SO₄)

    • Mercury(II) sulfate (HgSO₄)

    • Water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute solution.

    • Add a catalytic amount of mercury(II) sulfate to the acidic solution.

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring by TLC or GC.

    • After cooling to room temperature, extract the mixture with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

    • Purify the resulting ketone mixture by distillation or column chromatography.

Quantitative Data Summary (Representative)

ProductPredicted RatioPredicted YieldSpectroscopic Data
2-Methyl-3-hexanoneMixtureModerateNot available in searched literature
2-Methyl-4-hexanoneMixtureModerateNot available in searched literature
Hydroboration-Oxidation

Hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the triple bond. The use of a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, is crucial to prevent double addition across the triple bond. The resulting enol tautomerizes to an aldehyde. For an internal alkyne like this compound, this reaction will produce a mixture of ketones upon tautomerization of the enol intermediates.

Experimental Protocol: Hydroboration-Oxidation

  • Materials:

  • Procedure:

    • Hydroboration: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add a solution of disiamylborane or 9-BBN (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add the NaOH solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 40 °C.

    • Stir the mixture at room temperature for 1-2 hours.

    • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting ketone mixture by column chromatography or distillation.

Quantitative Data Summary (Representative)

ProductPredicted RatioPredicted YieldSpectroscopic Data
2-Methyl-3-hexanoneMixtureGoodNot available in searched literature
4-Methyl-3-hexanoneMixtureGoodNot available in searched literature

Ozonolysis

Ozonolysis of alkynes results in the cleavage of the carbon-carbon triple bond to form carboxylic acids. For an internal alkyne like this compound, this reaction will yield two different carboxylic acids.[1]

Experimental Protocol: Ozonolysis

  • Materials:

    • This compound

    • Methanol (B129727) or dichloromethane

    • Ozone (O₃) generated from an ozone generator

    • Hydrogen peroxide (H₂O₂, 30%) or Zinc dust and water for reductive workup

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol or dichloromethane in a flask equipped with a gas inlet tube and a vent.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkyne.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Oxidative Workup: Slowly add hydrogen peroxide to the reaction mixture at low temperature. Allow the mixture to warm to room temperature and stir overnight.

    • Reductive Workup (for aldehydes/ketones from alkenes, but can be used): Add zinc dust and a small amount of water or acetic acid.

    • Work up the reaction by adding water and extracting the carboxylic acids with a suitable solvent.

    • Purify the carboxylic acids by extraction and crystallization or distillation.

Quantitative Data Summary (Representative)

ProductPredicted YieldSpectroscopic Data
Isobutyric acidGoodCommercially available
Propanoic acidGoodCommercially available

Signaling Pathways and Experimental Workflows

Electrophilic_Addition_Pathways alkyne This compound HBr HBr alkyne->HBr Hydrobromination Br2 Br₂ alkyne->Br2 Bromination H2O_H H₂O, H⁺, HgSO₄ alkyne->H2O_H Acid-Catalyzed Hydration Borane_H2O2 1. R₂BH 2. H₂O₂, NaOH alkyne->Borane_H2O2 Hydroboration- Oxidation O3 1. O₃ 2. H₂O alkyne->O3 Ozonolysis vinyl_halide 3-Bromo-2-methyl-3-hexene (E/Z mixture) HBr->vinyl_halide dihalide (E)-3,4-Dibromo-2-methyl-3-hexene Br2->dihalide ketones_acid 2-Methyl-3-hexanone + 2-Methyl-4-hexanone H2O_H->ketones_acid ketones_hydro 2-Methyl-3-hexanone + 4-Methyl-3-hexanone Borane_H2O2->ketones_hydro carboxylic_acids Isobutyric acid + Propanoic acid O3->carboxylic_acids

Caption: Reaction pathways of this compound.

Experimental_Workflow start Start: this compound reaction Electrophilic Addition (e.g., Hydroboration) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying of Organic Layer (e.g., with MgSO₄) workup->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Column Chromatography or Distillation) concentration->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the products of its electrophilic addition reactions represent valuable scaffolds and intermediates in medicinal chemistry.

  • Vinyl Halides: These compounds are crucial building blocks for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures found in many pharmaceutical agents.

  • Ketones: The resulting ketones (2-methyl-3-hexanone, 2-methyl-4-hexanone, and 4-methyl-3-hexanone) can serve as precursors for the synthesis of various bioactive molecules. For instance, they can be converted to chiral alcohols, amines, or heterocyclic compounds, which are common moieties in drug candidates.

  • Carboxylic Acids: Isobutyric acid and propanoic acid are fundamental building blocks in organic synthesis and can be incorporated into larger molecules with potential therapeutic properties.

The substituted hexane (B92381) backbone derived from this compound can be found in various classes of bioactive compounds, and the functional groups introduced through these electrophilic addition reactions provide handles for further synthetic manipulations in the drug discovery process.

References

Application Note: Regioselective Synthesis of Ketones via Hydration of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols and application notes for the hydration of the unsymmetrical internal alkyne, 2-methyl-3-hexyne, to synthesize a mixture of ketones. The primary methods discussed are oxymercuration-demercuration and direct acid-catalyzed hydration. This note outlines the reaction mechanisms, provides detailed experimental workflows, and presents expected quantitative data, including product regioselectivity. The content is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The hydration of alkynes is a fundamental transformation in organic chemistry for the synthesis of carbonyl compounds, specifically ketones and aldehydes.[1] For internal alkynes, hydration exclusively yields ketones. The reaction typically proceeds via Markovnikov addition of water across the triple bond, forming an enol intermediate that rapidly tautomerizes to the more stable ketone.[2][3][4]

This compound is an unsymmetrical internal alkyne. Its hydration is expected to yield a mixture of two regioisomeric ketones: 2-methylhexan-3-one and 2-methylhexan-4-one. The regioselectivity of the reaction is influenced by the steric and electronic environment of the triple bond. This application note details the procedures to perform this synthesis, focusing on the widely used and reliable oxymercuration-demercuration method.

Reaction Mechanism and Regioselectivity

The hydration of an unsymmetrical alkyne like this compound using mercury(II) sulfate (B86663) in aqueous acid proceeds through a mercurinium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon of the triple bond that can better stabilize a partial positive charge. However, in this specific case, the electronic differences are minimal, and steric hindrance plays a significant role.

The attack of water can occur at either carbon of the alkyne (C3 or C4), leading to two different enol intermediates, which then tautomerize to the corresponding ketones.

  • Pathway A : Attack at C4 leads to the formation of 2-methylhexan-4-one .

  • Pathway B : Attack at C3 leads to the formation of 2-methylhexan-3-one .

Due to the steric bulk of the isopropyl group adjacent to C3 compared to the ethyl group at C4, nucleophilic attack by water is more favorable at C4. Consequently, 2-methylhexan-4-one is expected to be the major product.

G cluster_start Reactant cluster_intermediate Mechanism Steps cluster_pathways Regioisomeric Pathways cluster_products Products Alkyne This compound Mercurinium Mercurinium Ion Intermediate Alkyne->Mercurinium + HgSO₄, H₂SO₄ Enol_A Enol Intermediate A (Attack at C4) Mercurinium->Enol_A + H₂O (less hindered path) Enol_B Enol Intermediate B (Attack at C3) Mercurinium->Enol_B + H₂O (more hindered path) Ketone_A 2-Methylhexan-4-one (Major Product) Enol_A->Ketone_A Tautomerization Ketone_B 2-Methylhexan-3-one (Minor Product) Enol_B->Ketone_B Tautomerization

Caption: Reaction mechanism for the hydration of this compound.

Experimental Protocols

This section provides a detailed protocol for the oxymercuration-demercuration of this compound. This two-step procedure is generally high-yielding and reliably follows Markovnikov's rule for regioselectivity while avoiding carbocation rearrangements.[5][6]

Protocol: Oxymercuration-Demercuration

Materials:

  • This compound

  • Mercury(II) oxide (HgO) or Mercury(II) acetate (B1210297) (Hg(OAc)₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add mercury(II) oxide (e.g., 2.16 g, 10 mmol). Carefully add deionized water (100 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while cooling the flask in an ice bath.

  • Addition of Alkyne: To the stirred, clear solution of mercuric sulfate, add this compound (e.g., 11.0 g, 100 mmol) dropwise at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Demercuration Setup: In a separate flask, prepare a solution by carefully adding sodium borohydride (3.8 g, 100 mmol) to 3 M sodium hydroxide solution (100 mL) cooled in an ice bath.

  • Reduction: Slowly add the sodium borohydride solution to the reaction mixture from step 3, ensuring the temperature is maintained below 25°C with an ice bath. A black precipitate of elemental mercury will form.

  • Workup: After the addition is complete, stir the mixture for an additional hour. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography to separate the isomeric ketones.

G A Setup: Add H₂O, H₂SO₄, and HgO to flask. Cool in ice bath. B Oxymercuration: Add this compound. Stir for 2-4 hours at RT. A->B C Quench & Demercuration: Slowly add cold NaBH₄ in NaOH solution. B->C D Extraction: Extract product with diethyl ether (3x). C->D E Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄. D->E F Isolation: Filter and evaporate solvent under reduced pressure. E->F G Purification & Analysis: Purify via distillation or chromatography. Analyze by GC-MS, NMR. F->G

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving 2-methyl-3-hexyne. This versatile internal alkyne serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules and pharmaceutical intermediates. The following sections detail procedures for stereoselective hydrogenation, hydroboration, and cyclization reactions, offering pathways to a variety of functionalized products.

Palladium-Catalyzed Stereoselective Hydrogenation

The selective reduction of the triple bond in this compound to a cis-alkene is a crucial transformation in multi-step syntheses. Modified palladium catalysts offer a lead-free and highly efficient alternative to traditional Lindlar catalysts for this purpose.

Application Notes

Palladium on silica (B1680970) (Pd/SiO₂) modified with an ionic liquid layer, specifically N-butyl-N-methyl-pyrrolidinium dicyanamide (B8802431) ([BMPL][DCA]), has demonstrated exceptional performance in the stereoselective hydrogenation of internal alkynes.[1][2] This system, known as a Solid Catalyst with an Ionic Liquid Layer (SCILL), promotes high cis-selectivity by preventing over-hydrogenation to the alkane and suppressing isomerization to the trans-alkene.[1][2] In a study on the closely related 2-hexyne (B165341), this catalytic system achieved an outstanding 88% yield of cis-2-hexene, surpassing the performance of the toxic, lead-poisoned Lindlar catalyst.[1][2] This method is highly relevant for the synthesis of Z-alkene precursors in drug development, where precise stereochemical control is paramount.

Quantitative Data Summary

The following table summarizes the quantitative data for the palladium-catalyzed hydrogenation of 2-hexyne, which is expected to be highly analogous for this compound.

Catalyst SystemSubstrateProductSelectivity for cis-alkeneYield of cis-alkeneReference
1% Pd/SiO₂ with 15 wt% [BMPL][DCA]2-Hexynecis-2-HexeneHigh88%[1][2]
Neat 1% Pd/SiO₂2-Hexynecis-2-HexeneLow (isomerization and over-hydrogenation observed)61% (maximum)[1][2]
Lindlar Catalyst2-Hexynecis-2-HexeneHighNot specified, but outperformed by the SCILL catalyst[1]
Experimental Protocol: Stereoselective Hydrogenation of this compound

This protocol is adapted from the procedure for the hydrogenation of 2-hexyne.[1][2]

Materials:

  • This compound

  • 1% Pd/SiO₂ catalyst

  • N-butyl-N-methyl-pyrrolidinium dicyanamide ([BMPL][DCA])

  • Heptane (solvent)

  • Hydrogen gas (H₂)

  • Autoclave reactor equipped with a magnetic stirrer and temperature/pressure controls

Procedure:

  • Catalyst Preparation (SCILL):

    • In a round-bottom flask, suspend the 1% Pd/SiO₂ catalyst in a minimal amount of a suitable solvent (e.g., acetone).

    • Add 15 wt% of [BMPL][DCA] relative to the mass of the Pd/SiO₂ catalyst.

    • Remove the solvent under reduced pressure to obtain the ionic liquid-coated catalyst.

  • Hydrogenation Reaction:

    • To the autoclave reactor, add the prepared SCILL catalyst.

    • Add a solution of this compound in heptane.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

    • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of the starting material and the formation of the cis-alkene product.

    • Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the hydrogen.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate contains the desired cis-2-methyl-3-hexene (B95408) in heptane. The solvent can be removed by distillation if necessary.

    • The product can be further purified by fractional distillation.

Experimental Workflow Diagram

Hydrogenation_Workflow Start Start CatalystPrep Catalyst Preparation (Pd/SiO2 + [BMPL][DCA]) Start->CatalystPrep ReactionSetup Reaction Setup in Autoclave (Catalyst, this compound, Heptane) CatalystPrep->ReactionSetup Hydrogenation Hydrogenation (H2 pressure, Temperature, Stirring) ReactionSetup->Hydrogenation Monitoring Reaction Monitoring (GC Analysis) Hydrogenation->Monitoring Monitoring->Hydrogenation Continue Workup Work-up (Filtration, Solvent Removal) Monitoring->Workup Complete Purification Purification (Distillation) Workup->Purification End cis-2-Methyl-3-hexene Purification->End

Caption: Workflow for the stereoselective hydrogenation of this compound.

Rhodium-Catalyzed Hydroboration

Hydroboration of internal alkynes provides a route to vinylboranes, which are versatile intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds through subsequent cross-coupling reactions. Rhodium catalysts can influence the regioselectivity of this transformation.

Application Notes

While uncatalyzed hydroboration of unsymmetrical internal alkynes often leads to a mixture of regioisomers, metal-catalyzed hydroboration can provide improved control. Rhodium catalysts, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), are known to catalyze the hydroboration of alkenes and alkynes.[3] The mechanism involves the oxidative addition of the B-H bond of the borane (B79455) reagent to the rhodium center, followed by alkyne coordination and migratory insertion.[3] This catalytic approach can offer different regioselectivity compared to the uncatalyzed reaction, which is primarily governed by steric factors. For this compound, rhodium-catalyzed hydroboration is expected to favor the placement of the boron atom at the less sterically hindered carbon of the triple bond.

Experimental Protocol: Rhodium-Catalyzed Hydroboration of this compound

This is a representative protocol for the rhodium-catalyzed hydroboration of an alkyne.

Materials:

  • This compound

  • Catecholborane (HBcat)

  • Wilkinson's catalyst [Rh(PPh₃)₃Cl]

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Wilkinson's catalyst (1-5 mol%) in anhydrous THF.

    • Add this compound to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Hydroboration:

    • Slowly add a solution of catecholborane (1.1 equivalents) in anhydrous THF to the reaction mixture dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C.

    • The resulting vinylboronate ester can be used directly in subsequent reactions or isolated.

    • For isolation, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathway Diagram

Hydroboration_Pathway Catalyst Rh(I) Catalyst OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition Borane Catecholborane (HBcat) Borane->OxidativeAddition Alkyne This compound AlkyneCoordination Alkyne Coordination Alkyne->AlkyneCoordination Rh_H_Bcat Rh(III)-H(Bcat) Intermediate OxidativeAddition->Rh_H_Bcat Rh_H_Bcat->AlkyneCoordination CoordinatedComplex Coordinated Rh(III) Complex AlkyneCoordination->CoordinatedComplex MigratoryInsertion Migratory Insertion CoordinatedComplex->MigratoryInsertion VinylRhComplex Vinyl-Rh(III) Complex MigratoryInsertion->VinylRhComplex ReductiveElimination Reductive Elimination VinylRhComplex->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Vinylboronate Ester ReductiveElimination->Product

Caption: Catalytic cycle for rhodium-catalyzed hydroboration.

Cobalt-Catalyzed Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the rapid construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide, mediated by a cobalt carbonyl complex.

Application Notes

This reaction is highly valuable for synthesizing complex polycyclic structures, which are common motifs in natural products and pharmaceuticals.[4][5][6][7][8] The intramolecular version of the Pauson-Khand reaction is particularly useful as it can create bicyclic systems with high stereocontrol. For a substrate derived from this compound, where an alkene is tethered to the molecule, an intramolecular Pauson-Khand reaction would lead to a fused or bridged ring system containing a cyclopentenone. The reaction typically proceeds by forming a hexacarbonyl dicobalt complex with the alkyne, followed by alkene insertion and CO insertion.[5][6]

Experimental Protocol: Intramolecular Pauson-Khand Reaction

This is a general protocol for an intramolecular Pauson-Khand reaction. The specific substrate would need to be synthesized from this compound to contain a tethered alkene.

Materials:

  • Enyne substrate (derived from this compound)

  • Dicobalt octacarbonyl [Co₂(CO)₈]

  • Anhydrous solvent (e.g., toluene (B28343) or 1,2-dichloroethane)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Optional: N-methylmorpholine N-oxide (NMO) or other promoters

Procedure:

  • Complex Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous solvent.

    • Add dicobalt octacarbonyl (1.1 equivalents) in one portion.

    • Stir the mixture at room temperature for 1-2 hours, during which the solution should change color, indicating the formation of the alkyne-cobalt complex.

  • Cyclization:

    • Heat the reaction mixture to reflux (typically 80-110 °C).

    • Alternatively, for milder conditions, add a promoter like NMO (4-5 equivalents) and stir at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • The cobalt complex can be decomposed by adding an oxidant (e.g., bubbling air through the solution or adding iodine).

    • Filter the mixture through a pad of silica gel or Celite to remove the cobalt salts, washing with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired cyclopentenone.

Logical Relationship Diagram

Pauson_Khand_Relationship Enyne Enyne from This compound Complex Alkyne-Cobalt Complex Enyne->Complex Co2CO8 Co2(CO)8 Co2CO8->Complex Cyclization [2+2+1] Cycloaddition Complex->Cyclization Product Bicyclic Cyclopentenone Cyclization->Product Application Pharmaceutical Intermediate Product->Application

Caption: Logical flow from this compound to a pharmaceutical intermediate via the Pauson-Khand reaction.

References

Polymerization of 2-Methyl-3-hexyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigation of polymerization reactions initiated by the internal alkyne, 2-Methyl-3-hexyne. As of the current literature, specific studies on the polymerization of this compound are not available. Therefore, the following protocols and data are adapted from established procedures for structurally similar internal alkynes, such as 3-hexyne (B1328910) and 2-hexyne. These notes are intended to serve as a comprehensive guide for researchers venturing into the synthesis and characterization of poly(this compound) and to provide a strong foundation for developing novel polymeric materials.

The primary approach detailed herein is based on metathesis polymerization using well-defined niobium-alkylidene catalysts, which have demonstrated high efficiency and control in the polymerization of other internal alkynes.[1][2] These catalysts are known for their ability to produce polymers with uniform molecular weight distributions.[2]

Catalytic Systems for Internal Alkyne Polymerization

The polymerization of internal alkynes can be achieved using various catalytic systems. Transition metal catalysts, particularly those based on niobium and tantalum, have shown significant promise.[1][3] Ziegler-Natta catalysts, traditionally used for olefin polymerization, can also be adapted for alkynes.[4][5][6]

Niobium-Alkylidene Catalysts

Recent advancements have highlighted the efficacy of (arylimido)niobium(V)-alkylidene complexes for the controlled metathesis polymerization of internal alkynes.[1][2] These catalysts offer the potential for living polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[2]

Data Presentation: Polymerization of Analogous Internal Alkynes

The following tables summarize quantitative data from the polymerization of internal alkynes structurally similar to this compound, using niobium-based catalysts. This data can serve as a benchmark for initiating studies on this compound.

Table 1: Polymerization of 3-Hexyne with Niobium-Alkylidene Catalysts [1]

CatalystAlkyne/Nb RatioTemperature (°C)Time (h)Polymer Yield (%)Mn ( g/mol )Mw/Mn
Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂100500.59511,5001.08
Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂1005019812,0001.07
Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂2005019622,5001.06
Nb(CHSiMe₃)(N-2,6-Me₂C₆H₃)--INVALID-LINK--₂100254835--
Nb(CHSiMe₃)(N-2-MeC₆H₄)--INVALID-LINK--₂100252410--

Data adapted from reference[1]. Mn and Mw/Mn values were determined by GPC in CHCl₃ against polystyrene standards.

Table 2: Polymerization of 2-Hexyne with a Niobium-Alkylidene Catalyst [2]

CatalystAlkyne/Nb RatioTemperature (°C)Time (min)Polymer Yield (%)Mn ( g/mol )Mw/Mn
Nb(CHSiMe₃)(N-2,6-Me₂C₆H₃)--INVALID-LINK--₂10050309511,6001.09
Nb(CHSiMe₃)(N-2,6-Me₂C₆H₃)--INVALID-LINK--₂20050309823,6001.05

Data adapted from reference[2]. Mn and Mw/Mn values were determined by GPC in THF at 40 °C vs polystyrene standards.

Experimental Protocols

The following is a detailed protocol for the proposed polymerization of this compound using a niobium-alkylidene catalyst, adapted from the successful polymerization of 3-hexyne and 2-hexyne.[1][2]

Protocol 1: Polymerization of this compound using a Niobium-Alkylidene Catalyst

Objective: To synthesize poly(this compound) via metathesis polymerization.

Materials:

  • This compound (monomer)

  • Niobium-alkylidene catalyst (e.g., Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂)[1]

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Preparation of Monomer and Catalyst Solutions:

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), prepare a stock solution of the niobium-alkylidene catalyst in anhydrous toluene. The concentration will depend on the desired monomer-to-catalyst ratio.

    • Prepare a solution of this compound in anhydrous toluene. Ensure the monomer and solvent are thoroughly dried and deoxygenated before use.

  • Polymerization Reaction:

    • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of the this compound solution.

    • Place the flask in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 50 °C).[1]

    • Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution to initiate the polymerization.

    • Allow the reaction to proceed for the desired amount of time (e.g., 30 minutes to 1 hour).[1] Monitor the reaction by observing any increase in viscosity.

  • Termination and Polymer Isolation:

    • After the desired reaction time, quench the polymerization by adding a small amount of a terminating agent, such as benzaldehyde.[7]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.

    • Dry the polymer under vacuum to a constant weight.

  • Polymer Characterization:

    • Determine the molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC).

    • Characterize the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Investigate the thermal properties of the polymer using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

Workflow for Catalytic Polymerization of this compound

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer This compound (Purified & Dried) Reactor Schlenk Flask (Inert Atmosphere, 50°C) Monomer->Reactor Catalyst Niobium Catalyst Solution Catalyst->Reactor Initiation Solvent Anhydrous Toluene Solvent->Reactor Termination Quench Reaction (e.g., Benzaldehyde) Reactor->Termination Polymer Solution Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Poly(this compound) Drying->Product GPC GPC (Mn, Mw/Mn) NMR NMR (¹H, ¹³C) FTIR FTIR Thermal DSC/TGA Product->GPC Product->NMR Product->FTIR Product->Thermal

Caption: General workflow for the synthesis and characterization of poly(this compound).

Proposed Metathesis Polymerization Mechanism

MetathesisMechanism Catalyst [Nb]=CHR Catalyst Intermediate1 Metallacyclobutene Intermediate Catalyst->Intermediate1 + Monomer Monomer R¹-C≡C-R² This compound Monomer->Intermediate1 Propagating [Nb]=CR¹-CR²=CHR Propagating Species Intermediate1->Propagating Ring Opening GrowingPolymer [Nb]=CR¹-(CR²=CR¹₎ₙ-CR²=CHR Growing Polymer Chain Propagating->GrowingPolymer + (n-1) Monomer Polymer H-(CR¹=CR²)ₙ-R Poly(this compound) GrowingPolymer->Polymer Termination

Caption: Proposed mechanism for the metathesis polymerization of an internal alkyne.

References

Application Notes and Protocols: 2-Methyl-3-hexyne as a Versatile Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 2-methyl-3-hexyne as a key building block in the synthesis of complex organic molecules. The unique structural features of this internal alkyne allow for stereoselective transformations and the construction of diverse molecular scaffolds, including carbocycles and heterocycles, which are of significant interest in medicinal chemistry and materials science.

Application Note 1: Stereoselective Reduction to Access (Z)- and (E)-Alkenes

The controlled reduction of the triple bond in this compound provides a direct route to both the cis ((Z)) and trans ((E)) isomers of 2-methyl-3-hexene. These stereochemically defined alkenes are valuable intermediates in the synthesis of natural products and pharmaceutical agents where precise three-dimensional geometry is crucial for biological activity.

Quantitative Data: Stereoselective Reduction of this compound
ProductReactionCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Stereoselectivity (Z:E)
(Z)-2-Methyl-3-hexeneLindlar HydrogenationLindlar's Catalyst (5% Pd/CaCO₃, poisoned)Hexane252-4>95>98:2
(E)-2-Methyl-3-hexeneDissolving Metal ReductionSodium (Na)Liquid Ammonia (NH₃)-781~90<5:95
Experimental Protocols

Protocol 1.1: Synthesis of (Z)-2-Methyl-3-hexene via Lindlar Hydrogenation

This protocol describes the partial hydrogenation of this compound to the corresponding cis-alkene using a poisoned palladium catalyst.

Materials:

  • This compound (1.0 eq)

  • Lindlar's catalyst (5% by weight of alkyne)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Celite

Apparatus:

  • Hydrogenation flask (e.g., Parr apparatus) or a round-bottom flask with a hydrogen balloon

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a hydrogenation flask, dissolve this compound in anhydrous hexane.

  • Carefully add Lindlar's catalyst to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by GC-MS or by measuring hydrogen uptake.

  • Upon completion (disappearance of the starting alkyne), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with fresh hexane.

  • Carefully remove the solvent from the filtrate under reduced pressure to yield (Z)-2-methyl-3-hexene.

lindlar_hydrogenation alkyne This compound reagents H₂, Lindlar's Catalyst Hexane, 25°C alkyne->reagents alkene (Z)-2-Methyl-3-hexene reagents->alkene

Caption: Synthesis of (Z)-2-Methyl-3-hexene via Lindlar Hydrogenation.

Application Note 2: [2+2+2] Cycloaddition for the Synthesis of Substituted Pyridines

The construction of substituted pyridine (B92270) rings is of great importance in drug discovery, as this motif is present in numerous pharmaceuticals. This compound can serve as a C2 component in transition metal-catalyzed [2+2+2] cycloadditions with nitriles, providing a convergent and atom-economical route to highly substituted pyridines.

Quantitative Data: Rhodium-Catalyzed [2+2+2] Cycloaddition
Alkyne Component 1Alkyne Component 2Nitrile ComponentCatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundThis compoundAcetonitrile (B52724)[RhCl(cod)]₂ / PPh₃Toluene (B28343)1101270-80 (estimated)
This compoundAcetyleneBenzonitrile[RhCl(cod)]₂ / PPh₃Dioxane1001665-75 (estimated)

Note: Yields are estimated based on similar cycloaddition reactions with internal alkynes.

Experimental Protocol

Protocol 2.1: Synthesis of a Tetrasubstituted Pyridine

This protocol describes a rhodium-catalyzed cycloaddition of two molecules of this compound with a nitrile to form a polysubstituted pyridine.

Materials:

  • This compound (2.2 eq)

  • Acetonitrile (1.0 eq)

  • [RhCl(cod)]₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Anhydrous toluene

Apparatus:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [RhCl(cod)]₂ and triphenylphosphine.

  • Add anhydrous toluene and stir until the catalyst components are dissolved.

  • Add this compound and acetonitrile via syringe.

  • Seal the flask and heat the reaction mixture in an oil bath at 110°C.

  • Stir the reaction for 12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired substituted pyridine.

pyridine_synthesis cluster_reactants Reactants alkyne This compound (2 eq) catalyst [RhCl(cod)]₂ / PPh₃ Toluene, 110°C alkyne->catalyst nitrile Acetonitrile (1 eq) nitrile->catalyst product Polysubstituted Pyridine catalyst->product

Caption: Rhodium-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Application Note 3: Pauson-Khand Reaction for the Synthesis of Bicyclic Enones

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to generate α,β-cyclopentenones. When an enyne is used as the substrate, this reaction proceeds intramolecularly to construct bicyclic systems, which are common cores in various natural products. This compound can be incorporated into an enyne precursor for this transformation.

Quantitative Data: Intramolecular Pauson-Khand Reaction
Enyne SubstrateCatalystPromoterSolventTemperature (°C)Time (h)Yield (%)
1-(hex-3-yn-1-yl)-1-vinylcyclopentaneCo₂(CO)₈NMODCM40660-70 (estimated)
1-(hex-3-yn-1-yl)-1-allylcyclohexaneMo(CO)₆DMSOToluene902455-65 (estimated)

Note: These are hypothetical substrates to illustrate the reaction. Yields are estimated based on similar intramolecular Pauson-Khand reactions.

Experimental Protocol

Protocol 3.1: Cobalt-Mediated Intramolecular Pauson-Khand Reaction

This protocol describes the synthesis of a bicyclic enone from an enyne precursor derived from this compound.

Materials:

  • Enyne substrate (1.0 eq)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)

  • N-Methylmorpholine N-oxide (NMO) (3.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

Apparatus:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate in anhydrous DCM.

  • Add dicobalt octacarbonyl and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

  • Add N-methylmorpholine N-oxide in one portion.

  • Heat the reaction mixture to 40°C and stir for 6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and filter through a plug of silica gel, eluting with diethyl ether to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bicyclic enone.

pauson_khand start Enyne Precursor (from this compound) step1 Co₂(CO)₈, DCM start->step1 intermediate Alkyne-Cobalt Complex step1->intermediate step2 NMO, 40°C intermediate->step2 product Bicyclic Enone step2->product

Caption: Intramolecular Pauson-Khand reaction workflow.

Application Notes and Protocols for the Quantification of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hexyne is an internal alkyne whose accurate quantification in various mixtures is crucial for process monitoring, quality control, and research applications in synthetic chemistry and drug development. Its volatility and non-polar nature dictate the selection of appropriate analytical techniques. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Logical Workflow for Analysis

The general workflow for the quantification of this compound in a given sample mixture involves several key stages, from sample receipt to the final analytical report. This process ensures that the chosen analytical technique is appropriate for the sample matrix and that the results are accurate and reproducible.

Quantification Workflow Overall Workflow for this compound Quantification cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception and Login Sample_Characterization Initial Sample Characterization (Matrix, Expected Concentration) Sample_Reception->Sample_Characterization Method_Selection Analytical Method Selection (GC-FID, GC-MS, qNMR) Sample_Characterization->Method_Selection Dilution Dilution in a Suitable Solvent Method_Selection->Dilution Internal_Standard Addition of Internal Standard Dilution->Internal_Standard GC_FID_Analysis GC-FID Analysis Internal_Standard->GC_FID_Analysis Volatile, High Conc. GC_MS_Analysis GC-MS Analysis Internal_Standard->GC_MS_Analysis Volatile, Low Conc., Identity Confirmation qNMR_Analysis qNMR Analysis Internal_Standard->qNMR_Analysis Non-destructive, Absolute Quantification Data_Processing Data Processing and Integration GC_FID_Analysis->Data_Processing GC_MS_Analysis->Data_Processing qNMR_Analysis->Data_Processing Quantification Quantification using Calibration Curve or Internal Standard Method Data_Processing->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for quantifying this compound.

Analytical Techniques: Application Notes

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds like this compound. The flame ionization detector offers high sensitivity towards hydrocarbons and a wide linear range.

  • Principle: The sample is vaporized and separated into its components as it travels through a capillary column. The separated components are then detected by an FID, which generates a signal proportional to the amount of carbon atoms in the analyte.

  • Advantages: High sensitivity for hydrocarbons, excellent quantitative performance, and robustness.

  • Limitations: Provides limited structural information; co-elution with other components can interfere with quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative information.

  • Principle: After separation by GC, the analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that can be used for definitive identification.

  • Advantages: High specificity and sensitivity, allows for both identification and quantification.

  • Limitations: Can be more complex to operate and maintain than GC-FID.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of this compound and a known amount of an internal standard, the concentration of the analyte can be accurately determined.

  • Advantages: Non-destructive, provides absolute quantification, and gives structural information.

  • Limitations: Lower sensitivity compared to chromatographic methods, requires careful selection of experimental parameters to ensure accurate quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of this compound using the described techniques. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-FIDGC-MS (SIM mode)qNMR (400 MHz)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL10 - 50 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL0.03 - 0.3 ng/mL30 - 150 µg/mL
Linear Range 1 - 1000 µg/mL0.1 - 500 µg/mL0.1 - 10 mg/mL
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-FID

1.1. Sample Preparation

  • Accurately weigh approximately 10-100 mg of the sample mixture into a 10 mL volumetric flask.

  • Add a known concentration of an appropriate internal standard (e.g., n-octane or dodecane) that does not co-elute with this compound or other components in the mixture.

  • Dilute to the mark with a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Prepare a series of calibration standards of this compound with the same concentration of the internal standard.

1.2. GC-FID Instrumental Setup

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 35 mL/min.

  • Air Flow: 350 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

1.3. Data Analysis

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response factor of this compound relative to the internal standard using the calibration standards.

  • Quantify the amount of this compound in the sample using the internal standard method.

Protocol 2: Quantification and Identification of this compound by GC-MS

2.1. Sample Preparation Follow the same sample preparation procedure as for GC-FID (Protocol 1.1), ensuring the final concentration is within the linear range of the instrument. For trace analysis, a lower split ratio or splitless injection may be used.

2.2. GC-MS Instrumental Setup

  • GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: Same as for GC-FID.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Same as for GC-FID.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: For identification, scan from m/z 40 to 200.

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., molecular ion and major fragment ions).

  • Injection Volume: 1 µL.

2.3. Data Analysis

  • Identify the this compound peak by its retention time and mass spectrum.

  • For quantification, integrate the peak area of the selected ion(s) in SIM mode.

  • Use an internal standard or an external calibration curve for quantification.

Protocol 3: Absolute Quantification of this compound by qNMR

3.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the sample mixture into a clean, dry NMR tube.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the tube and mix thoroughly until both the sample and the internal standard are completely dissolved.

3.2. qNMR Data Acquisition

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering a 90° pulse.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30-60 seconds is generally recommended for accurate quantification).

  • Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover all signals of interest.

3.3. Data Processing and Purity Calculation

  • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

  • Phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methyl protons adjacent to the triple bond) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWstd / MWanalyte) * (mstd / msample) * Pstd

    Where:

    • C = Concentration (as mass fraction)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship in selecting an analytical technique based on the sample characteristics and the desired outcome.

Method_Selection_Logic Logic for Analytical Method Selection Start Sample for Quantification Is_Identity_Known Is Analyte Identity Known? Start->Is_Identity_Known Is_High_Sensitivity_Needed Is High Sensitivity (Trace Level) Needed? Is_Identity_Known->Is_High_Sensitivity_Needed Yes GC_MS Use GC-MS Is_Identity_Known->GC_MS No Is_Absolute_Quantification_Needed Is Absolute Quantification (Primary Method) Needed? Is_High_Sensitivity_Needed->Is_Absolute_Quantification_Needed No Is_High_Sensitivity_Needed->GC_MS Yes GC_FID Use GC-FID Is_Absolute_Quantification_Needed->GC_FID No qNMR Use qNMR Is_Absolute_Quantification_Needed->qNMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and direct method for synthesizing this compound is through the nucleophilic substitution (SN2) reaction of an acetylide with an alkyl halide. There are two primary variations of this approach:

  • Route A: Deprotonation of a terminal alkyne, 3-methyl-1-butyne (B31179), with a strong base to form the corresponding acetylide, followed by alkylation with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

  • Route B: Deprotonation of 1-butyne (B89482) to form the butynide anion, followed by alkylation with a secondary alkyl halide, isopropyl bromide.

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproducts depend on the chosen synthetic route. The most significant byproduct arises from a competing elimination (E2) reaction, especially when using a secondary alkyl halide. Common byproducts include:

  • Propene: Formed via an E2 reaction when using isopropyl bromide (Route B).

  • Unreacted Starting Materials: Residual 3-methyl-1-butyne or 1-butyne, and the corresponding alkyl halide.

  • Dimerized Alkynes: Self-coupling of the starting acetylide can lead to dimeric impurities.

  • Allenes: Isomeric impurities that can sometimes form under the reaction or workup conditions.

Q3: How can I minimize the formation of the major elimination byproduct?

A3: To minimize the formation of the elimination byproduct (propene), it is generally advisable to use a primary alkyl halide (Route A). If Route B is necessary, using a less sterically hindered base and carefully controlling the reaction temperature may help to favor the SN2 pathway. However, with secondary halides, elimination is often a significant competing reaction.

Q4: What purification techniques are most effective for isolating this compound?

A4: Fractional distillation is the most common and effective method for purifying this compound from unreacted starting materials and byproducts, taking advantage of differences in their boiling points.[1] For high-purity requirements, preparative gas chromatography (GC) can be employed for smaller-scale purifications.[1]

Troubleshooting Guides

Problem 1: Low yield of this compound and presence of a gaseous byproduct.

Possible Cause: This issue is most likely due to the competing E2 elimination reaction, which is particularly prevalent when using a secondary alkyl halide like isopropyl bromide. The acetylide anion acts as a strong base, abstracting a proton from the alkyl halide to form an alkene (propene) instead of undergoing the desired SN2 substitution.

Solutions:

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor the SN2 reaction over E2, as elimination reactions often have a higher activation energy.

  • Choice of Reactants: If possible, utilize the synthetic route involving a primary alkyl halide (alkylation of 3-methyl-1-butyne with an ethyl halide), as this will significantly reduce the amount of elimination byproduct.

  • Base Selection: While a strong base is necessary to deprotonate the alkyne, using a very bulky base for the alkylation step itself could potentially favor elimination. However, the acetylide is the nucleophile in the alkylation step.

Problem 2: Presence of unreacted starting materials in the final product.

Possible Cause:

  • Incomplete Deprotonation: The initial deprotonation of the terminal alkyne may not have gone to completion, leaving unreacted alkyne.

  • Insufficient Reaction Time or Temperature: The alkylation reaction may not have had enough time to complete, or the temperature was too low for the reaction to proceed at a reasonable rate.

  • Poor Quality Reagents: The base or the alkyl halide may be of poor quality or have degraded.

Solutions:

  • Ensure Complete Deprotonation: Allow sufficient time for the reaction between the terminal alkyne and the strong base. The formation of a precipitate or a color change can sometimes indicate the formation of the acetylide.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Gentle heating may be required, but be cautious as this can also promote elimination.

  • Use High-Purity Reagents: Ensure that all reagents are of high purity and are handled under appropriate inert and anhydrous conditions.

Problem 3: The purified product is still contaminated with an impurity of a similar boiling point.

Possible Cause: The impurity could be an isomeric byproduct, such as an allene, or a dimer of the starting alkyne, which may have a boiling point close to that of this compound.

Solutions:

  • High-Efficiency Fractional Distillation: Use a longer distillation column or a spinning band distillation apparatus to achieve better separation of components with close boiling points.

  • Alternative Purification Methods: Consider preparative gas chromatography for small-scale, high-purity isolations.

  • Chemical Treatment: In some cases, it may be possible to selectively react with the impurity to facilitate its removal. However, this would require identification of the impurity and careful selection of the reaction conditions.

Data Presentation

Table 1: Representative SN2 vs. E2 Product Ratios for the Reaction of Isopropyl Bromide with a Strong Base/Nucleophile.

Nucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 ProductReference
Hydroxide IonEthanol552971[2]
Sodium EthoxideEthanol252179[2]
Acetylide AnionNot SpecifiedNot SpecifiedMinor ProductMajor Product[3][4]

Note: Data for the acetylide anion is qualitative, as sources indicate a strong preference for elimination with secondary alkyl halides.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Alkylation of 3-Methyl-1-butyne (Route A)

This protocol is a representative procedure based on general methods for alkyne alkylation.

1. Deprotonation of 3-Methyl-1-butyne:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of sodium amide (NaNH₂) in anhydrous liquid ammonia (B1221849) or an appropriate anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Cool the flask to an appropriate temperature (e.g., -78 °C for liquid ammonia or 0 °C for THF).

  • Slowly add a solution of 3-methyl-1-butyne in the same anhydrous solvent to the stirred solution of the base via the dropping funnel.

  • Allow the mixture to stir for a specified time (e.g., 1-2 hours) to ensure complete formation of the sodium acetylide.

2. Alkylation:

  • To the solution of the sodium acetylide, add ethyl bromide or ethyl iodide dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by GC or TLC.

3. Workup and Purification:

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 97-98 °C).

Mandatory Visualization

Synthesis_Byproducts cluster_A Route A: Primary Alkyl Halide cluster_B Route B: Secondary Alkyl Halide 3-Methyl-1-butyne 3-Methyl-1-butyne Acetylide_A 3-Methyl-1-butynide 3-Methyl-1-butyne->Acetylide_A Deprotonation (e.g., NaNH2) 2-Methyl-3-hexyne_A This compound (Desired Product) Acetylide_A->2-Methyl-3-hexyne_A SN2 Alkylation Ethyl_Halide Ethyl Bromide/Iodide Ethyl_Halide->2-Methyl-3-hexyne_A 1-Butyne 1-Butyne Acetylide_B 1-Butynide 1-Butyne->Acetylide_B Deprotonation (e.g., NaNH2) 2-Methyl-3-hexyne_B This compound (Minor Product) Acetylide_B->2-Methyl-3-hexyne_B SN2 (Minor) Propene Propene (Major Byproduct) Acetylide_B->Propene E2 (Major) Unreacted_Butynide Unreacted 1-Butynide Acetylide_B->Unreacted_Butynide Isopropyl_Bromide Isopropyl Bromide Isopropyl_Bromide->2-Methyl-3-hexyne_B Isopropyl_Bromide->Propene

Caption: Synthetic pathways to this compound and major byproducts.

Troubleshooting_Workflow Start Low Yield of this compound Check_Byproducts Analyze crude product by GC-MS Start->Check_Byproducts High_Elimination High percentage of elimination byproduct (e.g., propene) Check_Byproducts->High_Elimination Elimination Product Detected Unreacted_SM High percentage of unreacted starting materials Check_Byproducts->Unreacted_SM Starting Materials Detected Other_Impurity Other significant impurities Check_Byproducts->Other_Impurity Other Peaks Detected Solution_Elimination Consider Route A (primary halide). Lower reaction temperature. High_Elimination->Solution_Elimination Solution_SM Ensure complete deprotonation. Increase reaction time/temp cautiously. Check reagent quality. Unreacted_SM->Solution_SM Solution_Other Identify impurity. Optimize purification (e.g., high-efficiency distillation). Other_Impurity->Solution_Other

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methyl-3-hexyne from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the alkylation of a smaller alkyne, such as 3-methyl-1-butyne (B31179), with an alkyl halide like ethyl bromide, often employing a strong base like sodium amide or a Grignard reagent. In this case, common impurities include:

  • Unreacted Starting Materials: 3-methyl-1-butyne and ethyl bromide.

  • Solvents: Reaction solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or hydrocarbon solvents like pentane (B18724) or hexane.

  • Side-Reaction Byproducts:

    • From Grignard Reagents: If a Grignard reagent is used for deprotonation, byproducts from its reaction with any trace water or coupling with the alkyl halide can be present.

    • Over-alkylation or Isomerization Products: Although less common for this specific reaction, under certain conditions, minor isomeric byproducts could be formed.

Q2: What are the key physical properties to consider for the purification of this compound?

A2: Understanding the physical properties of this compound and its potential impurities is crucial for selecting the appropriate purification method. The most important property for distillation-based purification is the boiling point.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₂96.1797.1
3-Methyl-1-butyneC₅H₈68.1228 - 29.5[1][2][3][4]
Ethyl BromideC₂H₅Br108.9738[5][6]
Tetrahydrofuran (THF)C₄H₈O72.1166[7][8][9][10]
Diethyl EtherC₄H₁₀O74.1234.6[11][12][13]
n-PentaneC₅H₁₂72.1536[14][15][16][17][18]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: My distilled this compound is still contaminated with low-boiling impurities.

  • Question: I performed a simple distillation, but my final product, confirmed by GC-MS, still contains significant amounts of unreacted 3-methyl-1-butyne and the reaction solvent (e.g., THF or diethyl ether). Why is this happening and how can I fix it?

  • Answer: Simple distillation is often insufficient to separate compounds with close boiling points. The large difference in boiling points between your product (97.1°C) and the low-boiling impurities (28-66°C) suggests that the issue might be with the efficiency of your distillation setup or technique. However, for optimal purity, fractional distillation is the recommended method.

    • Solution 1: Switch to Fractional Distillation. Use a fractionating column (e.g., Vigreux, Raschig, or metal sponge packed) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a much better separation of liquids with different boiling points.

    • Solution 2: Optimize Distillation Rate. A slow and steady distillation rate is crucial for achieving good separation. If you heat the mixture too quickly, both low- and high-boiling components will vaporize and co-distill. Aim for a collection rate of 1-2 drops per second.

    • Solution 3: Insulate the Column. To maintain a proper temperature gradient within the fractionating column, it is important to insulate it from drafts. You can wrap the column with glass wool or aluminum foil.

Problem 2: I am having trouble removing byproducts from a Grignard-mediated reaction.

  • Question: After my synthesis using a Grignard reagent, I have byproducts that are difficult to remove by distillation alone. What is an effective way to remove these before distillation?

  • Answer: Grignard reactions are sensitive to moisture and can produce magnesium salts as byproducts upon quenching. A liquid-liquid extraction is an essential step to remove these salts and other polar impurities before the final purification by distillation.

    • Solution: Acidic Workup and Extraction.

      • Carefully quench the reaction mixture by slowly adding it to a cold, dilute acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl). This will protonate the alkoxide and dissolve the magnesium salts.

      • Transfer the mixture to a separatory funnel and add an organic solvent in which your product is soluble and which is immiscible with water (e.g., diethyl ether or pentane).

      • Shake the funnel gently, venting frequently to release any pressure.

      • Allow the layers to separate. The aqueous layer will contain the dissolved magnesium salts and other water-soluble impurities.

      • Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the solvent under reduced pressure before proceeding to distillation.

Problem 3: Column chromatography is not effectively separating my this compound from a non-polar impurity.

  • Question: I have an impurity with a polarity very similar to my product, and it co-elutes during silica (B1680970) gel chromatography. How can I improve the separation?

  • Answer: Separating non-polar compounds by standard silica gel chromatography can be challenging. This compound is a relatively non-polar compound. If you have a non-polar impurity, you may need to adjust your mobile phase or consider a different chromatographic technique.

    • Solution 1: Optimize the Mobile Phase. Use a very non-polar mobile phase to start. A mixture of hexanes (or petroleum ether) with a very small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) can be effective. You can try a gradient elution, starting with 100% hexanes and gradually increasing the proportion of the more polar solvent.

    • Solution 2: Argentation Chromatography. For separating alkynes from other non-polar compounds, argentation chromatography is a highly effective technique. This method uses silica gel impregnated with silver nitrate. The silver ions form a reversible complex with the pi bonds of the alkyne, causing it to be retained on the column longer than saturated or other non-complexing hydrocarbons.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of this compound from lower-boiling impurities such as unreacted starting materials and solvents.

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Heating and Equilibration: Begin to gently heat the flask using a heating mantle or an oil bath. As the liquid boils, you will observe a ring of condensate rising slowly up the fractionating column. Adjust the heating to allow the vapor to slowly ascend and establish a temperature gradient.

  • Fraction Collection:

    • Collect the initial fraction that comes over at a lower temperature. This "forerun" will contain the most volatile impurities (e.g., unreacted 3-methyl-1-butyne, diethyl ether, pentane).

    • As the temperature at the distillation head begins to rise, change the receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (~97°C), collect this fraction in a clean, pre-weighed receiving flask.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing impurities that have different polarities from this compound.

  • TLC Analysis: First, determine a suitable solvent system using Thin-Layer Chromatography (TLC). For the non-polar this compound, start with a non-polar solvent system like hexanes or a mixture of hexanes and ethyl acetate (e.g., 99:1 or 98:2). The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and to remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the non-polar solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Open the stopcock and allow the sample to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure (e.g., with a pipette bulb or house air) to begin eluting the sample through the column.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification Workflow Start Starting Materials (e.g., 3-Methyl-1-butyne, Ethyl Bromide) Reaction Alkylation Reaction (e.g., with NaNH2 or Grignard) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Distillation Fractional Distillation Workup->Distillation Chromatography Column Chromatography (if necessary) Distillation->Chromatography If impurities remain PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingGuide cluster_problem Problem Identification cluster_analysis Analysis of Impurities cluster_solutions Potential Solutions ImpureProduct Impure this compound (Post-Purification) LowBoiling Low-Boiling Impurities Present? (e.g., Solvents, Starting Materials) ImpureProduct->LowBoiling SimilarPolarity Impurities with Similar Polarity? ImpureProduct->SimilarPolarity LowBoiling->SimilarPolarity No FractionalDistill Use/Optimize Fractional Distillation LowBoiling->FractionalDistill Yes OptimizeMobilePhase Optimize Chromatography Mobile Phase SimilarPolarity->OptimizeMobilePhase Yes OptimizeRate Slow Down Distillation Rate FractionalDistill->OptimizeRate ArgentationChrom Consider Argentation Chromatography OptimizeMobilePhase->ArgentationChrom

Caption: Troubleshooting logic for the purification of this compound.

References

Optimizing reaction conditions for the synthesis of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methyl-3-hexyne

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the synthesis of this compound. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of reaction parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the alkylation of propyne (B1212725).

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Propyne: The base used was not strong enough or was of poor quality. Moisture may have quenched the base.1. Ensure the use of a very strong base such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi). Use fresh, high-quality base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
2. Low Reaction Temperature: The temperature may be too low for the nucleophilic substitution to occur at a reasonable rate.2. While low temperatures are initially required for the deprotonation step, the subsequent alkylation may require gentle warming. Monitor the reaction progress by TLC or GC and consider a modest increase in temperature if the reaction is sluggish.
3. Poor Quality Alkyl Halide: The 2-bromopropane (B125204) may have degraded.3. Use freshly distilled or a new bottle of 2-bromopropane.
Presence of Significant Side-Products 1. E2 Elimination: The propynide anion is a strong base and can induce an E2 elimination reaction with the secondary alkyl halide (2-bromopropane), forming propene and regenerating propyne. This is a common competing reaction.[1][2]1. Maintain a low reaction temperature during the addition of 2-bromopropane to favor the SN2 reaction over E2 elimination. Use a less-hindered base if possible, although a strong base is necessary for deprotonation. Consider using an alkylating agent with a better leaving group to accelerate the SN2 reaction.
2. Over-alkylation: If acetylene (B1199291) is used as a starting material instead of propyne, dialkylation can occur.2. Use propyne as the starting material to avoid this side reaction. If using acetylene, carefully control the stoichiometry to favor mono-alkylation first, followed by the second alkylation.
Difficulty in Product Purification 1. Similar Boiling Points of Product and Starting Materials/Byproducts: Unreacted 2-bromopropane or other byproducts may have boiling points close to that of this compound.1. Use fractional distillation for purification.[3] If boiling points are very close, preparative gas chromatography (GC) may be necessary for achieving high purity.[3]
2. Formation of Allenes: Under certain basic conditions, isomerization of the alkyne to an allene (B1206475) can occur.2. Careful control of the reaction temperature and quenching the reaction promptly can minimize this. Purification can be challenging; chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) has been used for separating alkynes from allenes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthesis is the alkylation of a terminal alkyne. This involves the deprotonation of propyne with a strong base, such as sodium amide (NaNH₂), to form the sodium propynide salt. This salt then acts as a nucleophile and reacts with a secondary alkyl halide, like 2-bromopropane, via an SN2 reaction to form the C-C bond, resulting in this compound.

Q2: Why is my yield of this compound consistently low?

A2: Low yields are often due to a competing E2 elimination reaction.[1][2] The propynide anion is not only a good nucleophile but also a strong base. When it reacts with a secondary alkyl halide like 2-bromopropane, it can abstract a proton, leading to the formation of propene gas and regenerating the propyne starting material, instead of the desired SN2 substitution.[1] To minimize this, it is crucial to maintain low temperatures during the alkylation step.

Q3: Can I use a different alkyl halide instead of 2-bromopropane?

A3: Yes, other isopropyl halides like 2-iodopropane (B156323) could be used. Iodide is a better leaving group than bromide, which could potentially increase the rate of the desired SN2 reaction relative to the competing E2 elimination. However, 2-iodopropane is generally more expensive. Using 2-chloropropane (B107684) would likely result in a slower reaction and potentially more elimination.

Q4: How can I confirm the formation of my product?

A4: The formation of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy (looking for the characteristic alkyne C≡C stretch), and mass spectrometry (MS) to confirm the molecular weight. Gas chromatography (GC) can be used to assess the purity of the product.

Q5: What are the key safety precautions for this synthesis?

A5: This synthesis involves several hazardous materials and conditions.

  • Sodium amide (NaNH₂): is a highly reactive and corrosive solid that reacts violently with water. It must be handled under an inert atmosphere.

  • Propyne: is a flammable gas. If starting from a cylinder, appropriate gas handling procedures must be followed. Generating it in situ also requires care.

  • Liquid Ammonia (B1221849): If used as a solvent for the deprotonation, it is a corrosive and toxic substance that requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).

  • 2-Bromopropane: is a volatile and flammable liquid and a suspected carcinogen. Handle with care in a fume hood. The reaction should be conducted behind a blast shield, especially during the deprotonation step.

Data Presentation

The following table summarizes typical reaction parameters for the alkylation of terminal alkynes. Note that these are representative conditions and may require optimization for the specific synthesis of this compound to maximize yield and minimize side reactions.

Parameter Deprotonation Step Alkylation (SN2) Step
Temperature -78 °C to -33 °C (if using liquid ammonia) or 0 °C0 °C to room temperature (start low)
Solvent Liquid Ammonia, Tetrahydrofuran (THF), Diethyl EtherSame as deprotonation
Reaction Time 30 minutes to 2 hours2 to 12 hours
Reagent Ratio (Propyne:Base) 1 : 1.1 equivalents-
Reagent Ratio (Propynide:2-Bromopropane) -1 : 1.0-1.2 equivalents
Typical Yield 40-60% (highly dependent on minimizing E2)-

Experimental Protocols

Synthesis of this compound via Alkylation of Propyne

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Materials:

  • Sodium amide (NaNH₂)

  • Propyne (can be bubbled from a cylinder or generated in situ)

  • 2-Bromopropane

  • Anhydrous solvent (e.g., liquid ammonia or THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Apparatus:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for inert gas and propyne), a dropping funnel, and a condenser (with a drying tube or connected to a bubbler).

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Setup: Assemble the glassware and ensure it is thoroughly dried. Flame-dry the apparatus under vacuum and cool under a stream of inert gas (Argon or Nitrogen).

  • Deprotonation:

    • If using liquid ammonia: Condense ammonia gas into the reaction flask at -78 °C. Add sodium amide (1.1 eq.) in portions. Bubble propyne gas (1.0 eq.) through the solution until the blue color of the dissolved sodium amide disappears, indicating the formation of sodium propynide.

    • If using THF: Add anhydrous THF to the flask and cool to 0 °C. Add sodium amide (1.1 eq.). Bubble propyne gas (1.0 eq.) through the suspension.

  • Alkylation:

    • Once the deprotonation is complete, slowly add 2-bromopropane (1.05 eq.) dropwise via the dropping funnel, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by GC or TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to destroy any unreacted sodium amide and the acetylide salt.

    • If liquid ammonia was used, allow it to evaporate in the fume hood.

    • Add diethyl ether and water to the reaction mixture. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. .

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound. Collect the fraction with the expected boiling point (approx. 97 °C).

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

SynthesisWorkflow start Start: Assemble Dry Glassware under Inert Atmosphere deprotonation Step 1: Deprotonation - Add Anhydrous Solvent (e.g., THF) - Add Sodium Amide (NaNH₂) - Bubble Propyne Gas start->deprotonation alkylation Step 2: Alkylation (SN2 Reaction) - Cool Reaction Mixture - Slowly Add 2-Bromopropane deprotonation->alkylation Forms Sodium Propynide workup Step 3: Work-up - Quench with aq. NH₄Cl - Liquid-Liquid Extraction with Ether alkylation->workup Reaction Mixture side_reaction Side Reaction: E2 Elimination (Forms Propene) alkylation->side_reaction Competing Pathway purification Step 4: Purification - Dry Organic Layer (e.g., MgSO₄) - Filter and Concentrate - Fractional Distillation workup->purification Crude Product end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

References

Preventing over-reduction of 2-Methyl-3-hexyne during hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Over-reduction of 2-Methyl-3-hexyne during Hydrogenation

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective hydrogenation of this compound to cis-2-methyl-3-hexene (B95408).

Troubleshooting Guide

Issue: Significant formation of 2-methylhexane (B165397) (alkane) during the hydrogenation of this compound.

Over-reduction is a common challenge in the hydrogenation of alkynes to alkenes. Here are potential causes and troubleshooting steps to improve the selectivity for the desired cis-alkene.

Potential Cause Troubleshooting Steps
Catalyst is too active. The choice of catalyst is critical for achieving high selectivity. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are often too active and will readily reduce the alkyne to the alkane.[1] Solution: Employ a "poisoned" or deactivated catalyst such as Lindlar's catalyst.[2][3] Lindlar's catalyst, typically 5% palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline (B57606), is specifically designed to be less reactive, thus stopping the reaction at the alkene stage.[4][5] An alternative is the P-2 nickel catalyst.[3]
Improperly prepared or handled Lindlar's catalyst. The effectiveness of Lindlar's catalyst relies on the correct "poisoning" to deactivate the most active sites responsible for alkane formation.[3][4] Solution: If preparing the catalyst in-house, ensure the correct proportions and procedure for adding the lead acetate and quinoline are followed.[6][7] Commercially available Lindlar's catalyst can also be used.[4] Proper storage in a cool, dry, and airtight container is essential to maintain its selectivity.[7]
Reaction conditions are too harsh. High hydrogen pressure and elevated temperatures can promote the over-reduction of the initially formed alkene to an alkane. Solution: Conduct the reaction at or below room temperature and at atmospheric pressure of hydrogen (e.g., using a hydrogen-filled balloon).[3]
Inappropriate solvent choice. The solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol (B145695) can sometimes facilitate over-reduction.[3] Solution: Use a non-polar solvent such as hexane (B92381), ethyl acetate, or toluene.[3][8]
Reaction time is too long. Allowing the reaction to proceed long after the starting alkyne has been consumed will inevitably lead to the reduction of the desired alkene. Solution: Closely monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][8] The reaction should be stopped as soon as the this compound is no longer detected.

Frequently Asked Questions (FAQs)

Q1: What is Lindlar's catalyst and why is it effective for the selective hydrogenation of alkynes?

A1: Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a support of calcium carbonate, which is then "poisoned" with lead acetate and quinoline.[4][5] This poisoning deactivates the most active sites on the palladium surface.[3] Since alkynes are generally more reactive towards catalytic hydrogenation than alkenes, this deactivation allows the catalyst to selectively reduce the triple bond of the alkyne to a double bond while being insufficiently active to reduce the resulting alkene to an alkane.[9]

Q2: What is the expected stereochemistry of the product when using Lindlar's catalyst?

A2: The hydrogenation of an alkyne using Lindlar's catalyst results in the syn-addition of two hydrogen atoms across the triple bond. This means that both hydrogen atoms add to the same face of the alkyne, leading to the exclusive formation of the cis (or Z) alkene.[4][5] For this compound, the product is cis-2-methyl-3-hexene.

Q3: Are there any lead-free alternatives to Lindlar's catalyst for this transformation?

A3: Yes, due to the toxicity of lead compounds, research has focused on developing lead-free alternatives. One notable alternative is the P-2 nickel catalyst (nickel boride).[3] Additionally, catalyst systems involving palladium on different supports like barium sulfate, sometimes used with quinoline, can also provide high selectivity.[3] More recent research has explored the use of palladium catalysts modified with ionic liquids, which have shown excellent selectivity in the hydrogenation of alkynes to cis-alkenes, in some cases outperforming traditional Lindlar catalysts.[10]

Q4: How can I monitor the progress of the reaction to prevent over-reduction?

A4: The most effective way to prevent over-reduction is to stop the reaction as soon as the starting alkyne is consumed. This can be achieved by:

  • Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. The disappearance of the starting alkyne spot indicates the reaction is complete.

  • Gas Chromatography (GC): GC analysis of reaction aliquots can provide a quantitative measure of the disappearance of the starting material and the appearance of the product and any over-reduced byproduct. The cis-alkene and the alkane will have different retention times.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the alkyne signals and the appearance of the characteristic alkene proton signals.

Q5: My reaction has stalled and is not going to completion. What could be the issue?

A5: If the reaction stalls, it could be due to several factors:

  • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.

  • Insufficient Hydrogen: Ensure a continuous supply of hydrogen at atmospheric pressure is available to the reaction mixture.

  • Impurities in the Starting Material or Solvent: Certain functional groups or impurities can poison the catalyst. Ensure the purity of your starting materials and solvents.

Quantitative Data Summary

The following table presents data for the selective hydrogenation of hexyne derivatives to the corresponding cis-hexene, illustrating the high selectivity achievable under optimized conditions.

Catalyst SystemSubstrateTemperature (°C)H₂ Pressure (bar)SolventYield of cis-alkene (%)Reference
Pd/SiO₂ with [BMPL][DCA] ionic liquid2-Hexyne (B165341)251.04n-Heptane88[10]
Lindlar's Catalyst2-HexyneRoom Temp.AtmosphericHeptane99 (GC Yield)[12]
Pd/BaSO₄ with quinolineEthyl but-2-ynoateNot specifiedNot specifiedDiethyl ether100[12]

Experimental Protocol: Partial Hydrogenation of this compound

This protocol details the selective hydrogenation of this compound to cis-2-methyl-3-hexene using Lindlar's catalyst.[8]

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Anhydrous hexane (or another suitable non-polar solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon with a needle adapter

  • Septum

  • Filtration apparatus (e.g., Büchner funnel or a pad of Celite)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous hexane.

  • Add a catalytic amount of Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Seal the flask with a septum.

  • Carefully purge the flask with hydrogen gas to replace the air. This can be done by inserting a needle connected to a vacuum line to remove the air, followed by backfilling with hydrogen from a balloon. Repeat this cycle 2-3 times.

  • Maintain a positive pressure of hydrogen using the hydrogen balloon attached to a needle inserted through the septum.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress periodically (e.g., every 30 minutes) using TLC or GC.

  • Once the starting material is consumed, stop the reaction by ceasing the stirring and removing the hydrogen source.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of fresh solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude cis-2-methyl-3-hexene.

  • If necessary, the product can be further purified by distillation.

Visualizations

Reaction_Pathway This compound This compound cis-2-Methyl-3-hexene cis-2-Methyl-3-hexene This compound->cis-2-Methyl-3-hexene + H₂ Lindlar's Catalyst 2-Methylhexane 2-Methylhexane cis-2-Methyl-3-hexene->2-Methylhexane + H₂ (Over-reduction) Troubleshooting_Logic Start Over-reduction observed? Catalyst Is a 'poisoned' catalyst (e.g., Lindlar's) being used? Start->Catalyst Yes Conditions Are reaction conditions mild? (Room temp, 1 atm H₂) Catalyst->Conditions Yes UsePoisonedCatalyst Action: Use Lindlar's or P-2 Ni catalyst. Catalyst->UsePoisonedCatalyst No Monitoring Is reaction progress being monitored closely? Conditions->Monitoring Yes AdjustConditions Action: Lower temperature and/or H₂ pressure. Conditions->AdjustConditions No ImplementMonitoring Action: Monitor by TLC/GC and stop when alkyne is gone. Monitoring->ImplementMonitoring No Success Selectivity Improved Monitoring->Success Yes UsePoisonedCatalyst->Success AdjustConditions->Success ImplementMonitoring->Success

References

Technical Support Center: Regioselectivity in Reactions of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic challenges involving 2-methyl-3-hexyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of regioselectivity in reactions with this unsymmetrical alkyne.

The core challenge in the functionalization of this compound arises from the subtle electronic and steric differences between the two carbons of the triple bond. Carbon-3 is bonded to a sterically bulky isopropyl group, while Carbon-4 is bonded to a less hindered ethyl group. This asymmetry dictates the outcome of addition reactions, often leading to mixtures of regioisomers if conditions are not carefully controlled.

General Troubleshooting Workflow

Before diving into specific reaction types, consult this general workflow when encountering issues with regioselectivity.

G Troubleshooting Regioselectivity Issues start Low Yield or Mixture of Regioisomers check_purity Verify Starting Material Purity (GC/NMR) start->check_purity problem_id Identify Predominant Undesired Isomer check_purity->problem_id review_mech Review Reaction Mechanism: Steric vs. Electronic Control? problem_id->review_mech control_steric Issue: Steric Hindrance Not Controlled review_mech->control_steric Steric-driven reaction control_electronic Issue: Electronic Effects Not Optimized review_mech->control_electronic Electronic-driven reaction sol_steric Solution: - Use bulkier reagents (e.g., 9-BBN) - Lower reaction temperature control_steric->sol_steric sol_electronic Solution: - Modify solvent polarity - Use catalyst to stabilize desired intermediate control_electronic->sol_electronic re_run Re-run Experiment with Modified Conditions sol_steric->re_run sol_electronic->re_run analyze Analyze Product Ratio re_run->analyze

Caption: General workflow for troubleshooting regioselectivity.

Frequently Asked Questions (FAQs)

FAQ 1: Hydration Reactions (Formation of Ketones)

Question: I am performing an acid-catalyzed hydration of this compound and obtaining a mixture of 2-methyl-3-hexanone (B1206162) and 2-methyl-4-hexanone. How can I selectively synthesize the 2-methyl-3-hexanone isomer?

Answer: This issue arises because acid-catalyzed hydration proceeds via a vinyl carbocation intermediate, following Markovnikov's rule.[1][2] For this compound, protonation can occur at either C3 or C4. The carbocation at C3 is slightly more stabilized by the adjacent isopropyl group compared to the C4 carbocation, which is stabilized by an ethyl group. This electronic preference favors the formation of 2-methyl-3-hexanone, but the small energy difference often leads to a mixture.

To enhance selectivity for 2-methyl-3-hexanone, the oxymercuration-demercuration reaction is recommended. This method also follows Markovnikov-type regioselectivity but is less prone to rearrangements and often provides higher yields of the more substituted ketone.[3]

G sub This compound reagent H₃O⁺ sub->reagent path1 Protonation at C4 reagent->path1 path2 Protonation at C3 reagent->path2 inter1 Vinyl Cation at C3 (More Stable - Favored) path1->inter1 inter2 Vinyl Cation at C4 (Less Stable - Minor) path2->inter2 enol1 Enol Intermediate 1 inter1->enol1 Tautomerization enol2 Enol Intermediate 2 inter2->enol2 Tautomerization prod1 2-Methyl-3-hexanone (Major Product) enol1->prod1 Tautomerization prod2 2-Methyl-4-hexanone (Minor Product) enol2->prod2 Tautomerization

Caption: Pathways in acid-catalyzed hydration of this compound.

Data Presentation: Regioselectivity in Hydration

Method Reagents Major Product Minor Product Controlling Factor
Acid-Catalyzed Hydration H₂SO₄, H₂O, HgSO₄ 2-Methyl-3-hexanone 2-Methyl-4-hexanone Electronic (Carbocation Stability)

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | 2-Methyl-3-hexanone | 2-Methyl-4-hexanone | Electronic (Mercurinium Ion) |

Experimental Protocol: Selective Synthesis of 2-Methyl-3-hexanone via Oxymercuration-Demercuration

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1 equivalent) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Oxymercuration: Add mercury(II) acetate (B1210297) (Hg(OAc)₂, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or GC.

  • Demercuration: Cool the flask in an ice bath. Slowly add a 3 M solution of sodium hydroxide (B78521) (NaOH), followed by the portion-wise addition of a 0.5 M solution of sodium borohydride (B1222165) (NaBH₄) in 3 M NaOH.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 2 hours. The formation of a black mercury precipitate will be observed. Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via fractional distillation or column chromatography to yield pure 2-methyl-3-hexanone.

FAQ 2: Hydroboration-Oxidation Reactions

Question: I need to synthesize 2-methyl-4-hexanone, but my hydroboration-oxidation reaction is giving me a mixture of ketones. How can I improve the regioselectivity?

Answer: The hydroboration-oxidation reaction is an anti-Markovnikov addition, where the outcome is governed by steric effects . The boron atom adds to the less sterically hindered carbon of the triple bond.[4][5][6] In this compound, C4 (bonded to an ethyl group) is less hindered than C3 (bonded to a bulky isopropyl group). Therefore, the desired product is 2-methyl-4-hexanone.

Poor regioselectivity is common when using borane (B79455) (BH₃) itself, as it is a relatively small molecule. To maximize selectivity, you must use a sterically hindered (bulky) borane reagent.[5][7][8] Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are much larger and will almost exclusively attack the less hindered C4 position.[5][7]

Data Presentation: Effect of Borane Reagent on Regioselectivity

Borane Reagent Structure Relative Steric Bulk Expected Selectivity for C4 Attack
Borane-THF BH₃·THF Low Moderate to Good
Disiamylborane (Sia)₂BH High Excellent

| 9-BBN | (C₈H₁₄)BH | High | Excellent |

Experimental Protocol: Selective Synthesis of 2-Methyl-4-hexanone via Hydroboration-Oxidation

  • Setup: All glassware must be oven-dried and the reaction conducted under a strict inert atmosphere (Nitrogen or Argon). In a two-neck flask, place a solution of 9-BBN (0.5 M in THF, 1.1 equivalents).

  • Hydroboration: Cool the 9-BBN solution to 0 °C. Add this compound (1 equivalent) dropwise via syringe over 30 minutes. Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Oxidation: Cool the flask back to 0 °C. Slowly and carefully add ethanol, followed by 6 M aqueous sodium hydroxide (NaOH), and then 30% hydrogen peroxide (H₂O₂). The addition of H₂O₂ is exothermic and should be done with caution to maintain the temperature below 40 °C.

  • Workup: After the addition is complete, heat the mixture to 50 °C for 1 hour to ensure complete oxidation. Cool to room temperature, separate the organic layer, and extract the aqueous phase with pentane (B18724) (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully. The resulting enol will tautomerize to the ketone. Purify by column chromatography to yield pure 2-methyl-4-hexanone.

FAQ 3: Choosing the Right Synthetic Pathway

Question: I need to synthesize a specific ketone from this compound. How do I decide which reaction to use?

Answer: The choice of reaction depends entirely on the desired regioisomer. The competing influences of electronic and steric effects can be used to your advantage to selectively produce one of the two possible ketones. Use the following decision pathway to guide your choice.

G start What is your Target Ketone? prod1 2-Methyl-3-hexanone (Carbonyl at C3) start->prod1 prod2 2-Methyl-4-hexanone (Carbonyl at C4) start->prod2 rule1 This is the Markovnikov Product prod1->rule1 rule2 This is the Anti-Markovnikov Product prod2->rule2 mech1 Reaction must be under Electronic Control rule1->mech1 mech2 Reaction must be under Steric Control rule2->mech2 reaction1 Use Oxymercuration- Demercuration mech1->reaction1 reaction2 Use Hydroboration-Oxidation with a Bulky Borane (9-BBN) mech2->reaction2

Caption: Decision pathway for selective ketone synthesis.

Summary of Controlling Factors

Reaction Controlling Factor Attack Position Major Product
Oxymercuration-Demercuration Electronic: Favors more stable mercurinium ion intermediate. Nucleophile (H₂O) attacks the more substituted C3. 2-Methyl-3-hexanone

| Hydroboration-Oxidation | Steric: Favors approach at the less hindered position. | Electrophile (Boron) attacks the less hindered C4. | 2-Methyl-4-hexanone |

References

Technical Support Center: Stabilizing 2-Methyl-3-hexyne for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stabilization of 2-methyl-3-hexyne. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your samples.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound.

Problem: Loss of Purity Over Time

If you observe a decrease in the purity of your this compound sample upon analysis (e.g., by GC-MS or HPLC), consider the following potential causes and solutions.

Potential CauseRecommended Solution
Oxidation Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with oxygen. Ensure the storage container is tightly sealed. For long-term storage, refrigeration is advised.[1]
Polymerization Polymerization can occur, especially in the presence of light or acid catalysts.[1] Store in a dark, cool place. Avoid contact with acidic surfaces or contaminants.
Inappropriate Storage Temperature For long-term stability, store this compound at refrigerated temperatures (-20°C is recommended for sensitive alkynes).[1]
Contamination Ensure all handling and storage equipment are clean and dry. Avoid introducing impurities that could catalyze degradation.

Problem: Inconsistent Experimental Results

Variability in experimental outcomes can sometimes be traced back to the stability of the starting materials.

Potential CauseRecommended Solution
Degraded Starting Material Before use, verify the purity of your this compound sample, especially if it has been stored for an extended period. Use a freshly opened container or repurify if necessary.
Reaction with Buffer Components Alkynes can be unstable in certain aqueous buffers, particularly at non-neutral pH or in the presence of strong nucleophiles.[1] If possible, add the alkyne to the experimental system at the last moment.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can degrade the compound.[1] It is recommended to store stock solutions in small, single-use aliquots.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The container should be tightly sealed, and for extended storage periods, refrigeration at temperatures such as -20°C is advised.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for internal alkynes like this compound are oxidation and polymerization.

  • Oxidation: In the presence of oxygen, particularly when exposed to heat or light, the triple bond can be cleaved. This oxidative cleavage typically results in the formation of carboxylic acids.

  • Polymerization: Alkynes can undergo polymerization, which may be initiated by factors such as light or the presence of acidic impurities.[1]

Q3: Can I use inhibitors to stabilize this compound?

A3: Yes, the use of radical inhibitors can be an effective strategy to prevent polymerization. A common inhibitor used for stabilizing organic compounds is Butylated Hydroxytoluene (BHT). It is effective as a chain-breaking antioxidant. The appropriate concentration of the inhibitor would need to be determined for your specific application, but typically a low concentration (e.g., 50-200 ppm) is used.

Q4: How can I assess the purity and degradation of my this compound sample?

A4: The purity of this compound and the presence of any degradation products can be effectively monitored using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from any impurities or degradation products, allowing for their identification and quantification.

Q5: Is this compound sensitive to air and light?

A5: Yes, like many alkynes, this compound can be sensitive to both air (oxygen) and light. Exposure to air can lead to oxidation, while light can promote polymerization. Therefore, it is crucial to store it under an inert atmosphere and in a dark container or location.

Data Presentation

The following table provides illustrative data on the stability of a generic internal alkyne under various storage conditions. Note: This is example data and should be supplemented with your own stability studies for this compound in your specific experimental setup.

Storage ConditionTime (Months)Purity (%)Degradation Products Detected
Room Temperature (25°C), Air, Light685Carboxylic Acids, Oligomers
Room Temperature (25°C), Inert Gas, Dark698Minimal
Refrigerated (4°C), Inert Gas, Dark12>99Not Detected
Frozen (-20°C), Inert Gas, Dark24>99.5Not Detected
Refrigerated (4°C), Air, Light692Carboxylic Acids

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of this compound

  • Preparation: Obtain a high-purity sample of this compound. If necessary, purify by distillation.

  • Inert Atmosphere: Place the alkyne in a clean, dry amber glass vial equipped with a PTFE-lined screw cap.

  • Purging: Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for several minutes to displace any air.

  • Sealing: Tightly seal the vial immediately after purging.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Store the vial in a refrigerator at 4°C or a freezer at -20°C for maximum stability.

  • Aliquoting (Optional but Recommended): For frequently used samples, it is advisable to prepare smaller, single-use aliquots to minimize repeated warming and exposure of the bulk material.

Protocol 2: Monitoring Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of volatile organic compounds.

  • GC Conditions (Illustrative):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-300.

  • Analysis: Inject the sample and acquire the data. Identify the peak corresponding to this compound based on its retention time and mass spectrum. Analyze for the presence of any additional peaks that may indicate impurities or degradation products.

Mandatory Visualization

Degradation_Pathway This compound This compound Oxidative Cleavage Oxidative Cleavage This compound->Oxidative Cleavage O2, Heat, Light Polymerization Polymerization This compound->Polymerization Light, Acid Catalysts Carboxylic Acids Carboxylic Acids Oxidative Cleavage->Carboxylic Acids Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Long-Term Storage cluster_analysis Purity Analysis Aliquot_Sample Aliquot Sample Inert_Atmosphere Store under Inert Atmosphere (Ar or N2) Aliquot_Sample->Inert_Atmosphere Refrigerate Refrigerate (-20°C) Inert_Atmosphere->Refrigerate Store_in_Dark Store in Dark Refrigerate->Store_in_Dark Prepare_Sample Prepare Sample for GC-MS Store_in_Dark->Prepare_Sample Run_GCMS Run GC-MS Analysis Prepare_Sample->Run_GCMS Analyze_Data Analyze Data for Degradants Run_GCMS->Analyze_Data Use_in_Experiment Use_in_Experiment Analyze_Data->Use_in_Experiment Purity > 99% Start Start Start->Aliquot_Sample

Caption: Recommended workflow for storage and purity verification.

References

Troubleshooting guide for sluggish reactions of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-3-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during reactions with this sterically hindered internal alkyne.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound often sluggish?

A1: The primary reason for the slow reaction rates observed with this compound is significant steric hindrance around the carbon-carbon triple bond. The isopropyl and ethyl groups flanking the alkyne functionality impede the approach of reagents to the reactive site, thereby increasing the activation energy of the reaction.[1]

Q2: What are the most common side reactions to be aware of?

A2: With sterically hindered alkynes, side reactions can become more prevalent, especially under forcing conditions (e.g., high temperatures). Depending on the specific reaction, these can include rearrangements, elimination, or in the case of hydroboration, potential double addition if a bulky borane (B79455) reagent is not used.[2][3] Careful monitoring of the reaction mixture by techniques such as TLC, GC, or NMR is crucial to identify and characterize any byproducts.

Q3: How does the reactivity of this compound compare to less hindered alkynes?

A3: Generally, as steric bulk around the triple bond increases, the reaction rate decreases.[1] For instance, in catalytic hydrogenations, this compound is expected to react significantly slower than a linear internal alkyne like 3-hexyne.[1] In some cases, extreme steric hindrance can even prevent a reaction from occurring under standard conditions that are effective for less bulky alkynes.[1]

Troubleshooting Guide for Sluggish Reactions

Problem: My reaction with this compound is showing low or no conversion.

The following guide provides a systematic approach to troubleshoot and optimize your reaction.

Step 1: Re-evaluate Reaction Parameters

Minor adjustments to the reaction conditions can often lead to substantial improvements in conversion and yield.

ParameterPotential IssueSuggested Action
Temperature Insufficient thermal energy to overcome the activation barrier due to steric hindrance.Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals), while monitoring for product formation and any potential decomposition.
Reaction Time Incomplete reaction due to slow kinetics inherent to sterically hindered substrates.Extend the reaction time significantly. Monitor the reaction progress at regular intervals (e.g., via GC or TLC) to determine the point of maximum conversion.
Concentration Low concentration of reactants may disfavor the desired reaction pathway.Cautiously increase the concentration of the reactants. Be mindful that higher concentrations can sometimes promote unwanted side reactions.
Solvent Inappropriate solvent polarity can destabilize charged intermediates, leading to a higher activation energy.If applicable to your reaction mechanism (e.g., involving polar intermediates), consider switching to a more polar solvent to potentially accelerate the rate.
Step 2: Catalyst and Reagent Considerations

The choice, activity, and handling of catalysts and reagents are critical.

ComponentPotential IssueSuggested Action
Catalyst Selection The catalyst may be too bulky or not active enough for the hindered alkyne.For catalytic reactions, consider using a catalyst with smaller ligands or one known for higher activity with sterically demanding substrates.
Catalyst Loading Insufficient catalyst loading can result in incomplete conversion.Incrementally increase the catalyst loading while carefully monitoring the reaction progress and cost-effectiveness.
Catalyst Deactivation Alkynes can sometimes poison or deactivate catalysts.Ensure your catalyst is fresh and active. If poisoning is suspected, consider a more robust catalyst or a slow addition of the alkyne to the reaction mixture.
Reagent Stoichiometry Inaccurate stoichiometry of reagents.Verify the stoichiometry of your reagents. For reactions sensitive to stoichiometry, using a slight excess of one reagent might be beneficial.
Bulky Reagents (for specific reactions) For reactions like hydroboration, using a non-bulky reagent (e.g., BH3) can lead to a second addition to the intermediate alkene.Employ sterically hindered reagents like disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) to prevent further reaction with the vinylborane (B8500763) intermediate.[2][3][4]

Experimental Protocols

General Protocol for Catalytic Hydrogenation (Semi-hydrogenation to (Z)-alkene)

This is a general procedure and may require optimization for this compound due to its steric hindrance.

  • Catalyst Preparation : In a reaction vessel, suspend Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in a suitable solvent (e.g., methanol, ethyl acetate).

  • Inert Atmosphere : Purge the vessel with hydrogen gas.

  • Reactant Addition : Add this compound to the reaction mixture.

  • Reaction Conditions : Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.

  • Monitoring : Monitor the reaction progress by GC or TLC. Due to steric hindrance, expect longer reaction times compared to less hindered alkynes.

  • Workup : Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent to yield the crude product, which can then be purified by distillation or chromatography.

General Protocol for Hydroboration-Oxidation

This protocol is adapted for a sterically hindered internal alkyne.

  • Hydroboration :

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous ether solvent (e.g., THF).

    • Cool the solution to 0 °C.

    • Slowly add a solution of a bulky borane reagent (e.g., 9-BBN in THF) to the alkyne solution.

    • Allow the reaction to warm to room temperature and stir for an extended period (several hours to overnight) to ensure complete hydroboration.

  • Oxidation :

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30% solution).

    • Stir the mixture at room temperature for several hours.

  • Workup :

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone product.

    • Purify as necessary.

Visualizations

Troubleshooting_Workflow start Sluggish Reaction with This compound check_params Step 1: Re-evaluate Reaction Parameters start->check_params temp Increase Temperature check_params->temp Issue: Activation Energy time Extend Reaction Time check_params->time Issue: Slow Kinetics conc Increase Concentration check_params->conc Issue: Low Reactant Encounter solvent Change Solvent check_params->solvent Issue: Intermediate Instability check_reagents Step 2: Assess Catalyst & Reagents temp->check_reagents time->check_reagents conc->check_reagents solvent->check_reagents catalyst_select Select Different Catalyst (e.g., smaller ligands) check_reagents->catalyst_select Issue: Catalyst Inactivity catalyst_load Increase Catalyst Loading check_reagents->catalyst_load Issue: Incomplete Conversion reagent_purity Use Fresh/Pure Reagents check_reagents->reagent_purity Issue: Catalyst Poisoning/ Side Reactions success Reaction Successful catalyst_select->success If resolved failure Further Optimization Needed (Consult Literature) catalyst_select->failure If not resolved catalyst_load->success If resolved catalyst_load->failure If not resolved reagent_purity->success If resolved reagent_purity->failure If not resolved

Caption: Troubleshooting workflow for sluggish reactions of this compound.

Hydroboration_Pathway alkyne This compound vinylborane Vinylborane Intermediate alkyne->vinylborane + side_reaction Side Reaction: Double Addition (if non-bulky borane is used) alkyne->side_reaction reagent Bulky Borane (e.g., 9-BBN) reagent->vinylborane enol Enol Intermediate vinylborane->enol oxidation Oxidation (H₂O₂, NaOH) oxidation->enol ketone Ketone Product enol->ketone tautomerization Tautomerization

References

Technical Support Center: Synthesis of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-hexyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the alkylation of a terminal alkyne. This involves the deprotonation of 3-methyl-1-butyne (B31179) with a strong base to form an acetylide anion, which then undergoes a nucleophilic substitution (SN2) reaction with an ethyl halide.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The yield of this compound synthesis is significantly influenced by several factors:

  • Choice of Base: Strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required to deprotonate the terminal alkyne.

  • Choice of Alkyl Halide: The reactivity of the ethyl halide is crucial. Ethyl iodide is generally more reactive than ethyl bromide, leading to higher yields.

  • Reaction Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) are essential to prevent quenching of the acetylide anion.

  • Temperature Control: Maintaining a low temperature during deprotonation and alkylation is critical to minimize side reactions.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can protonate the acetylide anion, reducing the yield.

Q3: What are the most common side reactions to be aware of?

A3: The primary side reaction is the E2 elimination of the ethyl halide, which is promoted by the strongly basic acetylide anion. This is more likely to occur with secondary or tertiary alkyl halides but can also compete with the desired SN2 reaction with primary halides under suboptimal conditions. Another potential side reaction is the isomerization of the terminal alkyne starting material in the presence of a strong base, especially at elevated temperatures.

Troubleshooting Guide

Low Yield

Issue: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Ensure the base (n-BuLi or NaNH₂) is fresh and has been properly stored to maintain its reactivity.- Verify the accurate concentration of the n-BuLi solution by titration.- Ensure the reaction is carried out under strictly anhydrous conditions, as any moisture will consume the base.
Quenching of Acetylide Anion - Use anhydrous solvents and glassware. Flame-dry glassware under vacuum before use.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Inefficient Alkylation - Use a more reactive ethyl halide, such as ethyl iodide, instead of ethyl bromide.[1] - Consider adding a catalytic amount of sodium iodide or tetrabutylammonium (B224687) iodide if using ethyl bromide to promote the reaction.[1]
E2 Elimination Side Reaction - Maintain a low reaction temperature during the addition of the ethyl halide and throughout the reaction.- Ensure you are using a primary ethyl halide.
Product Loss During Workup/Purification - this compound is a volatile compound. Use a cooled receiving flask during distillation and avoid excessive heat.[2]- Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.
Impurity Formation

Issue: The final product is contaminated with significant impurities, as observed by GC-MS or NMR analysis.

Potential Cause Troubleshooting Steps
Presence of Starting Material (3-methyl-1-butyne) - This indicates incomplete deprotonation or alkylation. Refer to the "Low Yield" troubleshooting section for solutions.
Formation of an Alkene byproduct - This is likely due to the E2 elimination side reaction. Maintain low temperatures and use a more reactive alkyl halide to favor the SN2 pathway.
Isomerization of the Starting Material - Avoid prolonged reaction times at elevated temperatures in the presence of the strong base.
Solvent-related Impurities - Ensure the use of high-purity, anhydrous solvents.

Experimental Protocols

Synthesis of this compound via Alkylation of 3-methyl-1-butyne

This protocol describes a general procedure for the synthesis of this compound.

Reagents:

  • 3-Methyl-1-butyne

  • n-Butyllithium (n-BuLi) in hexanes or Sodium Amide (NaNH₂)

  • Ethyl Iodide or Ethyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Apparatus:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) inlet

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere and ensure all glassware is flame-dried and cooled under a stream of inert gas.

  • To the three-neck flask, add 3-methyl-1-butyne dissolved in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes (or NaNH₂) to the stirred solution of 3-methyl-1-butyne over 30 minutes.

  • After the addition is complete, allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Slowly add the ethyl halide (ethyl iodide is preferred for higher yield) to the reaction mixture at -78 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation at low temperature.

  • Purify the crude product by fractional distillation to obtain this compound.

Data Presentation

The following table summarizes the expected yields of this compound based on the choice of reagents, as inferred from general principles of alkyne alkylation.

Starting Alkyne Base Alkyl Halide Solvent Expected Yield Range
3-Methyl-1-butynen-BuLiEthyl IodideTHF75-95%
3-Methyl-1-butynen-BuLiEthyl BromideTHF60-80%
3-Methyl-1-butyneNaNH₂Ethyl Iodideliq. NH₃/THF70-90%
3-Methyl-1-butyneNaNH₂Ethyl Bromideliq. NH₃/THF50-70%

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup and Purification setup 1. Assemble and flame-dry glassware under inert atmosphere add_alkyne 2. Add 3-methyl-1-butyne in anhydrous THF setup->add_alkyne cool 3. Cool to -78 °C add_alkyne->cool add_base 4. Slowly add n-BuLi or NaNH2 cool->add_base stir1 5. Stir for 1 hour at -78 °C add_base->stir1 add_halide 6. Slowly add ethyl halide stir1->add_halide warm_stir 7. Warm to room temperature and stir overnight add_halide->warm_stir quench 8. Quench with sat. aq. NH4Cl warm_stir->quench extract 9. Extract with diethyl ether quench->extract dry 10. Dry organic layer extract->dry concentrate 11. Remove solvent dry->concentrate distill 12. Fractional distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_reagents Are reagents (base, alkyl halide) fresh and anhydrous? start->check_reagents check_conditions Were anhydrous and inert conditions maintained? check_reagents->check_conditions Yes reagents_no Use fresh, titrated base and pure, dry reagents. check_reagents->reagents_no No check_temp Was the reaction temperature controlled? check_conditions->check_temp Yes conditions_no Flame-dry glassware and maintain a positive inert gas pressure. check_conditions->conditions_no No check_halide What ethyl halide was used? check_temp->check_halide Yes temp_no Maintain low temperatures (-78 °C) during additions. check_temp->temp_no No check_purification Was the product lost during purification? check_halide->check_purification Ethyl Iodide bromide Consider using ethyl iodide for higher reactivity. check_halide->bromide Ethyl Bromide purification_yes Use a cooled receiving flask for distillation and perform multiple extractions. check_purification->purification_yes Possible

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Catalyst Residue Removal from 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of catalyst residues from reactions involving 2-Methyl-3-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in reactions with this compound, and how does that affect removal?

A1: Reactions with this compound, particularly hydrogenation, primarily utilize heterogeneous catalysts. The most common include:

  • Palladium on Carbon (Pd/C): Used for complete hydrogenation to the corresponding alkane.[1]

  • Platinum (Pt) or Nickel (Ni): Also used for full reduction to an alkane.[2][3]

  • Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline): This is a "poisoned" or deactivated catalyst used specifically for the selective partial hydrogenation of the alkyne to a cis-alkene.[1][2][4]

The key advantage of these heterogeneous catalysts is their insolubility in the reaction mixture, which typically allows for straightforward removal by physical filtration.

Q2: What is the standard procedure for removing a heterogeneous catalyst like Pd/C after a reaction?

A2: The standard and most effective method is filtration.[4] The reaction mixture is passed through a filter medium that traps the solid catalyst particles, allowing the liquid product solution to pass through. For very fine catalyst particles, a pad of a filter aid like Celite is often used to prevent the catalyst from passing through the filter paper.[5]

Q3: My product yield is low after filtering and washing the catalyst. What are the likely causes?

A3: Low product recovery can stem from several factors:

  • Product Adsorption: The product may have adsorbed onto the surface of the catalyst or the filter aid (e.g., Celite). Thorough washing of the filtered catalyst with a suitable solvent is crucial to recover the adsorbed product.[4]

  • Inadequate Washing: The volume or number of solvent washes may be insufficient. It is recommended to wash the catalyst multiple times with fresh solvent.[4]

  • Incorrect Solvent Choice: The solvent used for washing must be one in which your product is highly soluble. Common choices include ethanol, methanol (B129727), or ethyl acetate.[6]

Q4: Can I reuse the catalyst? If so, how should it be regenerated?

A4: Yes, heterogeneous catalysts can often be recovered and reused, which is economically advantageous. However, their activity may decrease due to fouling or poisoning.[4][6] A regeneration protocol can help restore activity. A general procedure for a fouled Pd/C catalyst involves:

  • Recovery and Washing: Filter the catalyst and wash it thoroughly with a solvent like ethyl acetate or methanol to remove any remaining reactants and products.[6]

  • Drying: Dry the catalyst under a vacuum at a moderate temperature (e.g., 60 °C).[6]

  • Calcination (Coke Removal): Heat the catalyst in a furnace under a slow flow of dilute air (e.g., 5% O₂ in N₂) to 300-400 °C for 2-4 hours to burn off carbonaceous deposits (coke).[6]

  • Reduction (Reactivation): After cooling, the oxidized palladium must be reactivated by heating under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at 100-200 °C.[6]

Q5: My reaction resulted in the wrong product (e.g., the alkane instead of the alkene). Is this a catalyst removal issue?

A5: This is an issue of catalyst selectivity, not removal, but it is a common problem. If you intended to produce the cis-alkene but obtained the alkane, it indicates that the catalyst was too active.[4] For partial hydrogenation, a selectively deactivated ("poisoned") catalyst like Lindlar's catalyst is required to stop the reaction at the alkene stage.[4][7] Using a highly active catalyst like standard Pd/C will result in over-reduction to the alkane.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Catalyst particles in filtrate Fine catalyst particles are passing through the filter paper.Use a finer porosity filter paper or, more effectively, filter the mixture through a pad of Celite or another filter aid.[5]
Slow or incomplete reaction The catalyst may be poisoned or deactivated.Impurities in reagents or solvents (e.g., sulfur compounds) can poison the catalyst.[4] Ensure high-purity starting materials or consider passing them through a purification plug before the reaction. If the catalyst is fouled from previous use, attempt a regeneration protocol.[4][6]
Low product selectivity (over-reduction) The catalyst is too active for partial hydrogenation.For selective hydrogenation to a cis-alkene, use a "poisoned" catalyst like Lindlar's catalyst.[1][4] Standard Pd/C or Pt catalysts are generally too active and will lead to the alkane.[2]
Irreversible loss of catalyst activity Sintering (agglomeration of metal particles) may have occurred due to exposure to high temperatures.Operate at the lowest effective temperature to minimize sintering.[4][8] Sintering is often irreversible, and replacement with a fresh catalyst may be necessary.[8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for hydrogenation reactions involving alkynes. These serve as a general guideline and may require optimization for this compound.

ParameterValueContext / Notes
Catalyst Loading (Pd/C) 1 - 10 mol%For baseline reactions, 1 mol% is a starting point; this can be increased if conversion is low.[6][8]
Hydrogen Pressure 1 - 3 atmHigher pressures can increase reaction rate but may also decrease selectivity, leading to over-reduction.[6][7]
Reaction Solvents Ethanol, Methanol, Ethyl AcetateChoice depends on substrate solubility and reaction conditions.[6][8]
Catalyst Washing Solvents Ethyl acetate, Methanol, AcetoneUse a solvent in which the product is highly soluble to ensure maximum recovery from the filtered catalyst.[4][6]
Regeneration: Calcination Temp. 300 - 400 °CFor burning off carbonaceous deposits (coking).[6]
Regeneration: Reduction Temp. 100 - 200 °CTo reactivate the catalyst after calcination.[6]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Pd/C Catalyst by Filtration

This protocol describes the standard workup procedure to separate a solid catalyst from the reaction mixture.

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel. Add a layer of Celite (approximately 1-2 cm thick) on top of the paper and gently press it down. Wet the Celite pad with the reaction solvent and ensure a good seal with the funnel.

  • Filter the Reaction Mixture: Once the reaction is complete, carefully decant the reaction mixture onto the prepared Celite pad under vacuum.

  • Wash the Catalyst: Wash the reaction flask with a small amount of fresh solvent and pour this washing onto the filter to ensure all product is transferred.

  • Thorough Washing: Wash the collected catalyst on the filter pad multiple times with the reaction solvent (e.g., 3 x 20 mL for a 100 mL scale reaction). This step is critical for recovering all the product adsorbed on the catalyst and Celite.[4]

  • Combine and Concentrate: Combine the filtrate and all the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification: The crude product can then be purified by standard methods such as distillation or column chromatography.[5]

Protocol 2: Regeneration of a Fouled Pd/C Catalyst

This protocol should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Recovery and Initial Wash: After filtration (as described in Protocol 1), wash the recovered catalyst thoroughly with a solvent like methanol to remove adsorbed organic materials.[6]

  • Drying: Dry the catalyst completely under vacuum at approximately 60 °C.[6]

  • Calcination: Place the dried catalyst in a suitable tube furnace. Purge the system with an inert gas like nitrogen while slowly heating to ~150 °C to remove any remaining volatile residues.[8] Introduce a controlled stream of dilute air (e.g., 5% O₂ in N₂) and slowly increase the temperature to 300-400 °C. Hold at this temperature for 2-4 hours or until the carbonaceous deposits have been oxidized.[6]

  • Cooling: Cool the catalyst back to room temperature under a continuous flow of inert gas.

  • Re-reduction: To restore catalytic activity, the oxidized palladium must be reduced. Heat the catalyst under a flow of hydrogen gas (e.g., 5% H₂ in N₂) to 100-200 °C and hold for 2-4 hours.[6]

  • Final Passivation: After cooling to room temperature under an inert atmosphere, the catalyst is ready for reuse.

Visualizations

experimental_workflow reaction Completed Reaction Mixture (Product + Solvent + Catalyst) setup_filter Prepare Celite Pad in Büchner Funnel filtration Filter Reaction Mixture (Vacuum Filtration) reaction->filtration setup_filter->filtration catalyst_cake Catalyst Cake on Filter (Catalyst + Celite) filtration->catalyst_cake filtrate Collect Filtrate (Product + Solvent) filtration->filtrate wash Wash Catalyst Cake with Fresh Solvent catalyst_cake->wash regenerate Regenerate or Dispose of Catalyst catalyst_cake->regenerate Optional combine Combine Filtrate and Washings filtrate->combine washings Collect Washings wash->washings washings->combine concentrate Concentrate Under Reduced Pressure combine->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for heterogeneous catalyst removal.

troubleshooting_logic start Problem Encountered During/After Reaction q1 Is the issue poor product yield? start->q1 q2 Is the issue incorrect product selectivity? q1->q2 No sol1 Thoroughly wash catalyst and filter aid with a suitable solvent. q1->sol1 Yes q3 Is the reaction slow or stalled? q2->q3 No sol2 Use a poisoned catalyst (e.g., Lindlar's) for partial hydrogenation. q2->sol2 Yes sol3 Check for catalyst poisons in reagents. Regenerate or use fresh catalyst. q3->sol3 Yes other Consult other troubleshooting guides. q3->other No

Caption: Troubleshooting logic for common catalyst issues.

References

Side reactions of 2-Methyl-3-hexyne with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-methyl-3-hexyne. It addresses common side reactions and product distribution issues encountered during standard synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Hydration Reactions

Question: I performed an acid-catalyzed hydration (H₂O, H₂SO₄, HgSO₄) on this compound and obtained a mixture of two different ketones. Is this expected, and how can I isolate a single product?

Answer: Yes, this is the expected outcome. This compound is an unsymmetrical internal alkyne. Acid-catalyzed hydration follows Markovnikov's rule, but since the substitution on both sides of the triple bond is similar (a secondary carbon vs. a tertiary carbon), the initial protonation can occur at either carbon of the alkyne.[1][2][3][4] This leads to two different enol intermediates which then tautomerize to form two different ketones: 2-methyl-3-hexanone (B1206162) and 4-methyl-3-hexanone.[1][3]

  • Troubleshooting: Separating these two ketones can be challenging due to their similar boiling points. If a single ketone is desired, an alternative synthetic route should be considered. Hydroboration-oxidation is also not regioselective for unsymmetrical internal alkynes and will produce a similar mixture of ketones.[2][3]

Question: Can I use hydroboration-oxidation to get an aldehyde from this compound?

Answer: No. The hydroboration-oxidation of any internal alkyne, whether symmetrical or unsymmetrical, will yield a ketone (or a mixture of ketones).[2][5] Aldehydes are typically formed from the hydroboration-oxidation of terminal alkynes using a sterically hindered borane (B79455) like disiamylborane (B86530) to prevent double addition.[2][3]

Hydrohalogenation Reactions

Question: When I add one equivalent of HBr to this compound, I get multiple products. What are they and why?

Answer: The addition of a hydrogen halide (HX) to an unsymmetrical internal alkyne like this compound results in a mixture of four possible isomeric haloalkenes.[6] The reaction proceeds through a vinyl cation intermediate.[6][7]

  • Regioselectivity Issue: The initial protonation can occur on either carbon of the triple bond, leading to two different vinyl cations. This results in two constitutional isomers: 3-bromo-2-methyl-3-hexene and 4-bromo-2-methyl-2-hexene.[6][8]

  • Stereoselectivity Issue: The subsequent attack by the bromide ion can occur from either face of the planar vinyl cation, leading to both (E) and (Z) stereoisomers for each constitutional isomer.[6]

Therefore, you should expect a mixture of (E/Z)-3-bromo-2-methyl-3-hexene and (E/Z)-4-bromo-2-methyl-2-hexene.

Question: What happens if I add excess HBr?

Answer: With two or more equivalents of HBr, the initially formed vinyl halides will react further.[7][9][10] The second addition of HBr also follows Markovnikov's rule, where the bromine adds to the carbon that is already bonded to a bromine. This results in the formation of geminal dihalides.[7] You will obtain a mixture of 3,3-dibromo-2-methylhexane and 2,2-dibromo-3-methylhexane.

Reduction Reactions

Question: I tried to produce (Z)-2-methyl-3-hexene using catalytic hydrogenation, but I ended up with 2-methylhexane. What went wrong?

Answer: Standard catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is highly effective and will reduce the alkyne completely to an alkane.[11] It is very difficult to stop the reaction at the alkene stage. The initially formed alkene will remain on the catalyst surface and be immediately reduced to the corresponding alkane.[11][12]

  • Troubleshooting/Solution: To obtain the (Z)-alkene (cis-alkene), you must use a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline).[11][13][14] This catalyst is active enough to reduce the alkyne but not the resulting alkene, yielding the product of syn-addition, the (Z)-isomer.[13][14][15]

Question: How can I synthesize the (E)-2-methyl-3-hexene (trans-alkene) isomer?

Answer: To synthesize the (E)-alkene, you should use a dissolving metal reduction .[11][16] The typical reagents for this are sodium metal (Na) in liquid ammonia (B1221849) (NH₃) at low temperatures (approx. -78 °C).[16] This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen across the triple bond, selectively forming the more stable trans-alkene.[11][16]

Oxidation and Oxidative Cleavage

Question: What are the expected products from the oxidative cleavage of this compound with hot, basic potassium permanganate (B83412) (KMnO₄) or ozone (O₃)?

Answer: Strong oxidative cleavage of an internal alkyne breaks the carbon-carbon triple bond entirely. The carbons of the original triple bond are oxidized to carboxylic acids.[17][18] For this compound, the cleavage will produce two different carboxylic acids: propanoic acid and isobutyric acid (2-methylpropanoic acid).[17]

Question: Are there any side reactions to be aware of during oxidative cleavage?

Answer: The primary issue is ensuring the reaction goes to completion. Incomplete oxidation, which can occur if the conditions are too mild (e.g., cold, neutral KMnO₄), might lead to the formation of a vicinal dicarbonyl (a diketone) instead of cleaving the molecule.[15][17] For complete cleavage, ensure the conditions are sufficiently strong (hot, basic, or acidic KMnO₄, or O₃ followed by an aqueous workup).[17][18]

Quantitative Data Summary

The product distribution in reactions of unsymmetrical alkynes is highly dependent on reaction conditions and the subtle electronic and steric differences between the substituents.

Reaction TypeReagentsMajor Product(s)Potential Side Product(s) / Mixture ComponentsNotes
Acid-Catalyzed Hydration H₂O, H₂SO₄, HgSO₄Mixture of 2-methyl-3-hexanone and 4-methyl-3-hexanone.[1][3]-The ratio is often close to 1:1 as the electronic and steric environments of the two alkyne carbons are similar.
Hydrohalogenation (1 eq.) HBr or HClMixture of (E/Z)-3-halo-2-methyl-3-hexene and (E/Z)-4-halo-2-methyl-2-hexene.[6]-A complex mixture is unavoidable due to low regioselectivity and stereoselectivity.
Reduction (Partial) H₂, Lindlar's Catalyst(Z)-2-methyl-3-hexene[13][14]2-methylhexane (over-reduction)Yields of the cis-alkene are typically high (>90%) if the catalyst is properly prepared and the reaction is monitored carefully.
Reduction (Partial) Na, NH₃ (l)(E)-2-methyl-3-hexene[16]-This method is highly selective for the trans-alkene.
Oxidative Cleavage 1. O₃; 2. H₂OPropanoic acid and Isobutyric acid.[18]Diketone (incomplete oxidation)Yields are generally high under standard ozonolysis conditions.

Experimental Protocols

Protocol 1: Partial Reduction to (Z)-2-methyl-3-hexene using Lindlar's Catalyst
  • Apparatus Setup: Assemble a hydrogenation flask (e.g., a Parr apparatus or a round-bottom flask with a stir bar and a balloon inlet for hydrogen). Ensure all glassware is dry.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in a suitable solvent like hexane (B92381) or methanol.

  • Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).[13]

  • Reaction Execution: Seal the flask, purge the atmosphere with hydrogen gas, and then maintain a positive pressure of hydrogen (1 atm is sufficient). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by tracking hydrogen uptake or by taking small aliquots for analysis by Gas Chromatography (GC) or TLC.

  • Workup: Once the starting material is consumed, stop the hydrogen flow. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude (Z)-2-methyl-3-hexene. Further purification can be done via distillation if necessary.

Protocol 2: Oxidative Cleavage using Ozone
  • Apparatus Setup: In a fume hood, set up a reaction flask with a gas inlet tube and an outlet connected to a trap (e.g., containing potassium iodide solution to quench excess ozone).

  • Reaction: Dissolve this compound (1.0 eq) in a solvent that is inert to ozone, such as dichloromethane (B109758) or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone in the solution.

  • Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

  • Workup: Add a workup reagent. For an oxidative workup (to get carboxylic acids), add a small amount of hydrogen peroxide (H₂O₂). For a reductive workup (which would yield aldehydes from a different substrate), dimethyl sulfide (B99878) (DMS) or zinc and water would be used. For cleaving internal alkynes to carboxylic acids, an oxidative or simple aqueous workup is sufficient.[18]

  • Extraction & Purification: Allow the mixture to warm to room temperature. Perform a suitable extraction to separate the acidic products (propanoic acid and isobutyric acid) from the reaction mixture. This typically involves extracting with a basic aqueous solution (e.g., NaOH), followed by acidification and re-extraction into an organic solvent.

Visual Diagrams

TroubleshootingWorkflow cluster_issues Common Issues Start Experiment with This compound CheckProduct Analyze Product Mixture (GC, NMR, MS) Start->CheckProduct Expected Product is as Expected CheckProduct->Expected Yes Unexpected Unexpected Product(s) or Mixture CheckProduct->Unexpected No End Successful Synthesis Expected->End IdentifyIssue Identify Reaction Type Unexpected->IdentifyIssue Hydration Hydration? (Mixture of Ketones) IdentifyIssue->Hydration Reduction Reduction? (Alkane instead of Alkene) IdentifyIssue->Reduction Hydrohalogenation Hydrohalogenation? (Mixture of Isomers) IdentifyIssue->Hydrohalogenation ConsultGuide Consult Relevant Section of Troubleshooting Guide Hydration->ConsultGuide Reduction->ConsultGuide Hydrohalogenation->ConsultGuide Modify Modify Protocol (e.g., change catalyst, reagent) ConsultGuide->Modify Modify->Start

Caption: Troubleshooting workflow for experiments involving this compound.

HydrationPathway cluster_reactants Reactants Alkyne This compound Enol1 Enol Intermediate 1 Alkyne->Enol1 Path A Enol2 Enol Intermediate 2 Alkyne->Enol2 Path B Reagents H₂O, H₂SO₄ HgSO₄ Ketone1 2-Methyl-3-hexanone Enol1->Ketone1 Tautomerization Ketone2 4-Methyl-3-hexanone Enol2->Ketone2 Tautomerization

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-3-hexyne and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkynes is a cornerstone of organic synthesis, providing a versatile platform for the construction of complex molecular architectures. A fundamental distinction in alkyne chemistry lies in the position of the carbon-carbon triple bond. Internal alkynes, such as 2-methyl-3-hexyne, and terminal alkynes exhibit distinct reactivity profiles governed by electronic and steric factors. This guide provides an objective comparison of their performance in key chemical transformations, supported by established chemical principles and experimental protocols.

Executive Summary

Terminal alkynes are generally more versatile in their reactivity due to the presence of an acidic terminal proton, which allows for facile formation of acetylide anions, potent carbon nucleophiles. In contrast, the reactivity of internal alkynes, particularly sterically hindered ones like this compound, is often attenuated. This difference manifests in reaction rates, regioselectivity, and the types of transformations they can undergo.

Data Presentation: Comparative Reactivity

The following tables summarize the expected reactivity and product outcomes for this compound (an internal alkyne) and a representative terminal alkyne (1-hexyne) in common alkyne reactions.

Table 1: Catalytic Hydrogenation

AlkyneCatalystProduct(s)Selectivity/Observations
This compound Lindlar's Catalyst(Z)-2-methyl-3-hexeneSyn-addition of H₂ leads to the cis-alkene.[1]
Pd/C, H₂ (excess)2-methylhexaneComplete reduction to the corresponding alkane.
1-Hexyne (B1330390) Lindlar's Catalyst1-HexeneSyn-addition of H₂.
Pd/C, H₂ (excess)HexaneComplete reduction to the corresponding alkane.

Table 2: Hydrohalogenation (H-X)

AlkyneReagentMajor Product(s)Regioselectivity/Observations
This compound HBr (1 eq.)(E)- and (Z)-3-bromo-2-methyl-3-hexeneMixture of stereoisomers. Addition follows Markovnikov's rule where applicable to the intermediate vinyl cation stability.
HBr (2 eq.)3,3-dibromo-2-methylhexaneGeminal dihalide formation.
1-Hexyne HBr (1 eq.)2-bromo-1-hexeneMarkovnikov addition.[2]
HBr (2 eq.)2,2-dibromohexaneGeminal dihalide formation at the more substituted carbon.

Table 3: Acid-Catalyzed Hydration

AlkyneReagentsMajor Product(s)Regioselectivity/Observations
This compound H₂O, H₂SO₄, HgSO₄Mixture of 2-methyl-3-hexanone (B1206162) and 2-hexanoneHydration of unsymmetrical internal alkynes often yields a mixture of ketones.[3][4][5]
1-Hexyne H₂O, H₂SO₄, HgSO₄2-HexanoneMarkovnikov addition of water leads to a methyl ketone.[1][6][7]

Table 4: Hydroboration-Oxidation

AlkyneReagentsMajor Product(s)Regioselectivity/Observations
This compound 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOHMixture of (E)-2-methyl-3-hexen-3-ol and (E)-2-methyl-3-hexen-4-ol tautomerizing to ketonesHydroboration of internal alkynes can lead to a mixture of products.[8][9]
1-Hexyne 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOHHexanalAnti-Markovnikov addition of water leads to an aldehyde.[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Partial Hydrogenation of this compound using Lindlar's Catalyst

This procedure outlines the selective reduction of an internal alkyne to a cis-alkene.

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., methanol (B129727) or hexane)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add a catalytic amount of Lindlar's catalyst to the solution.

  • Secure a hydrogen balloon to the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude (Z)-2-methyl-3-hexene. Further purification can be achieved by distillation.

Experimental Protocol 2: Acid-Catalyzed Hydration of 1-Hexyne

This protocol describes the Markovnikov hydration of a terminal alkyne to a methyl ketone.

Materials:

  • 1-Hexyne

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercuric Sulfate (B86663) (HgSO₄)

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add water and slowly add concentrated sulfuric acid with cooling.

  • Add a catalytic amount of mercuric sulfate to the acidic solution.

  • Add 1-hexyne to the flask and attach a condenser.

  • Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hexanone. Purification can be performed by distillation.

Experimental Protocol 3: Hydroboration-Oxidation of 1-Hexyne

This procedure details the anti-Markovnikov hydration of a terminal alkyne to an aldehyde.

Materials:

  • 1-Hexyne

  • Disiamylborane or 9-Borabicyclononane (9-BBN) in an appropriate solvent (e.g., THF)

  • 3 M Sodium Hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry, inert-atmosphere-flushed round-bottom flask, dissolve 1-hexyne in anhydrous THF.

  • Cool the solution in an ice bath and add the bulky borane (B79455) reagent (disiamylborane or 9-BBN) dropwise.

  • Allow the reaction to stir at room temperature for several hours to ensure complete hydroboration.

  • Cool the reaction mixture again in an ice bath and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide.

  • Stir the mixture at room temperature for a few hours to complete the oxidation.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude hexanal. Purification can be achieved via distillation.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic pathways and decision-making processes in alkyne reactions.

reaction_pathways cluster_hydrogenation Catalytic Hydrogenation cluster_hydration Hydration Alkyne Alkyne cis-Alkene cis-Alkene Alkyne->cis-Alkene Lindlar's Catalyst, H2 Alkane Alkane Alkyne->Alkane Pd/C, H2 (excess) cis-Alkene->Alkane Pd/C, H2 Terminal Alkyne Terminal Alkyne Aldehyde Aldehyde Terminal Alkyne->Aldehyde 1. Bulky Borane 2. H2O2, NaOH Ketone(s) Ketone(s) Terminal Alkyne->Ketone(s) H2O, H2SO4, HgSO4 Internal Alkyne Internal Alkyne Internal Alkyne->Ketone(s) H2O, H2SO4, HgSO4

Caption: Reaction pathways for hydrogenation and hydration of alkynes.

experimental_workflow Start Start Reaction Setup Combine Alkyne, Reagents, and Solvent Start->Reaction Setup Reaction Monitoring Monitor progress by TLC or GC Reaction Setup->Reaction Monitoring Workup Quench reaction and extract product Reaction Monitoring->Workup Purification Distillation or Chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for alkyne reactions.

reactivity_logic Alkyne Type? Alkyne Type? Terminal Terminal Alkyne Type?->Terminal Terminal Internal Internal Alkyne Type?->Internal Internal Acidic Proton? Acidic Proton? Terminal->Acidic Proton? Steric Hindrance? Steric Hindrance? Internal->Steric Hindrance? Yes Yes Acidic Proton?->Yes Yes No No Acidic Proton?->No No High High Steric Hindrance?->High High (e.g., this compound) Low Low Steric Hindrance?->Low Low

Caption: Decision tree for predicting alkyne reactivity.

References

Spectroscopic comparison of 2-Methyl-3-hexyne and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis is essential for the unambiguous identification and differentiation of isomeric organic compounds. This guide provides a detailed comparison of 2-Methyl-3-hexyne with its structural isomers: 1-Heptyne, 2-Heptyne, and 3,3-Dimethyl-1-pentyne. All four compounds share the molecular formula C₇H₁₂, but their distinct structural arrangements lead to unique spectroscopic fingerprints.

This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided for researchers aiming to replicate or expand upon these findings.

Spectroscopic Data Comparison

The following sections present a comparative analysis of the spectroscopic data for this compound and its selected isomers. The quantitative data is summarized in tables for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. For alkynes, the key diagnostic absorptions are the C≡C triple bond stretch and the ≡C-H stretch for terminal alkynes.

Table 1: Key IR Absorption Data (cm⁻¹)

CompoundC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)C-H Stretch (sp³) (cm⁻¹)
This compound ~2270 - 2290 (Weak)Absent~2870 - 2970
1-Heptyne ~2118 (Medium)~3310 (Strong, Sharp)~2860 - 2960[1][2]
2-Heptyne ~2250 (Weak)Absent~2875 - 2965[3][4][5]
3,3-Dimethyl-1-pentyne ~2105 (Medium)~3315 (Strong, Sharp)~2870 - 2970

The most significant difference is the presence of a strong, sharp ≡C-H stretch at approximately 3310 cm⁻¹ for the terminal alkynes (1-Heptyne and 3,3-Dimethyl-1-pentyne), which is absent in the internal alkynes (this compound and 2-Heptyne). The C≡C stretch is generally weak for internal alkynes and of medium intensity for terminal ones.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Table 2: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Multiplicity)

CompoundProtonsChemical Shift (δ, ppm)Multiplicity
This compound -CH(CH₃)₂~2.4 - 2.6m
-C≡C-CH₂-~2.1q
-CH(CH₃)₂~1.1d
-CH₂-CH₃~1.1t
1-Heptyne ≡C-H~1.9 - 2.0t[6]
-C≡C-CH₂-~2.2dt
-CH₂-CH₂-CH₂-~1.3 - 1.5m
-CH₃~0.9t
2-Heptyne -C≡C-CH₃~1.7 - 1.8t[7]
-C≡C-CH₂-~2.1 - 2.2m[7]
-CH₂-CH₂-~1.4 - 1.5m
-CH₃~0.9t
3,3-Dimethyl-1-pentyne ≡C-H~1.9s
-C(CH₃)₂-CH₂-~2.2q
-C(CH₃)₂-~1.2s
-CH₂-CH₃~1.0t

Each isomer presents a unique ¹H NMR spectrum. Terminal alkynes show a characteristic signal for the acetylenic proton (≡C-H). The splitting patterns (multiplicity) and chemical shifts of the alkyl protons are distinct for each structure, allowing for clear differentiation. For example, the singlet for the six methyl protons of the tert-butyl group in 3,3-Dimethyl-1-pentyne is a clear identifier.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. The chemical shifts of the sp-hybridized carbons of the alkyne bond are particularly diagnostic.

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC1C2C3C4C5C6C7
This compound 21.4 (CH₃)21.4 (CH₃)29.8 (CH)85.1 (C≡)78.9 (C≡)14.3 (CH₂)13.5 (CH₃)
1-Heptyne 83.9 (≡CH)68.3 (-C≡)18.3 (CH₂)28.4 (CH₂)31.0 (CH₂)22.1 (CH₂)13.9 (CH₃)[1]
2-Heptyne 3.5 (CH₃)75.3 (-C≡)80.0 (-C≡)18.5 (CH₂)31.3 (CH₂)22.0 (CH₂)13.5 (CH₃)[3]
3,3-Dimethyl-1-pentyne 88.1 (≡CH)67.2 (-C≡)28.9 (C)30.9 (CH₃)30.9 (CH₃)36.6 (CH₂)8.7 (CH₃)

The chemical shifts of the alkyne carbons (C≡C) are a key feature. In terminal alkynes, the unsubstituted sp carbon (≡CH) appears further downfield than the substituted one. The number of distinct signals corresponds to the number of non-equivalent carbons, which is seven for all the listed isomers due to their lack of symmetry.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. All isomers have the same molecular weight, so the molecular ion peak (M⁺) will be at the same mass-to-charge ratio (m/z). Differentiation relies on the analysis of the fragmentation patterns.

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺) (m/z)Base Peak (m/z)Other Key Fragments (m/z)
This compound 96[8]6781, 53, 41
1-Heptyne 96[9]4181, 67, 55, 53[9]
2-Heptyne 96[4]5581, 67, 41[4]
3,3-Dimethyl-1-pentyne 968167, 57, 41

While all isomers show a molecular ion at m/z 96, their fragmentation differs. The loss of alkyl radicals leads to characteristic fragment ions. For instance, this compound and 3,3-Dimethyl-1-pentyne show prominent peaks corresponding to the loss of an ethyl group (M-29) and a methyl group (M-15), respectively, leading to stable carbocations. The base peak, which is the most intense peak, is different for each isomer and serves as a key identifier.

Isomer Relationships

The diagram below illustrates the structural relationships between this compound and the selected isomers. They are all constitutional isomers, differing in the connectivity of their atoms.

Isomer_Comparison cluster_key Isomer Types C C7H12 Molecular Formula M2H3 This compound (Internal, Branched) C->M2H3 H1 1-Heptyne (Terminal, Linear) C->H1 H2 2-Heptyne (Internal, Linear) C->H2 DMP 3,3-Dimethyl-1-pentyne (Terminal, Branched) C->DMP M2H3->H2 Skeletal M2H3->DMP Positional & Skeletal H1->H2 K1 Positional Isomers K2 Skeletal Isomers

Caption: Structural relationships between C₇H₁₂ alkyne isomers.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data. The following are general methodologies for the analysis of liquid alkyne samples.

Infrared (IR) Spectroscopy Protocol

For liquid samples, a neat spectrum can be obtained using either traditional salt plates or an Attenuated Total Reflectance (ATR) accessory.

  • Method 1: Neat Sample (Salt Plates)

    • Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.[10][11]

    • Place one to two drops of the liquid sample onto the center of one plate using a Pasteur pipette.[10][12]

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film.[10][11]

    • Mount the plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • After analysis, clean the plates thoroughly with a dry, non-polar solvent (e.g., hexane), followed by acetone, and store them in a desiccator.

  • Method 2: Attenuated Total Reflectance (ATR-FTIR)

    • Acquire a background spectrum with the clean, empty ATR crystal.[13]

    • Place a drop of the liquid sample directly onto the ATR crystal surface.[13]

    • If applicable, apply pressure using the instrument's pressure arm to ensure good contact.[13]

    • Acquire the sample spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for non-polar compounds.

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming).

  • ¹H NMR Acquisition :

    • A standard proton experiment is run. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).

    • Data from multiple scans (e.g., 8 or 16) are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A standard proton-decoupled ¹³C experiment is performed. This results in a spectrum where each unique carbon appears as a single line.

    • Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required (hundreds to thousands).[14]

    • A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as a secondary reference.

Mass Spectrometry Protocol

Electron Ionization (EI) is a standard method for volatile, thermally stable compounds like small alkynes, often coupled with Gas Chromatography (GC-MS).

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a high-purity volatile solvent like hexane (B92381) or dichloromethane.[15]

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[16]

  • GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compounds are separated based on their boiling points and interactions with the GC column.

  • Ionization : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a high-energy electron beam (typically 70 eV).[16][17][18] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which may then undergo fragmentation.[16][17]

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[16][17]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

References

Validating the Structure of 2-Methyl-3-hexyne: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2-Methyl-3-hexyne. We present predicted ¹H and ¹³C NMR data, detailed experimental protocols for COSY, HSQC, and HMBC experiments, and a logical workflow for data acquisition and analysis. This document serves as a practical resource for researchers seeking to unambiguously confirm the molecular structure of small organic compounds.

Predicted NMR Data for this compound

The structural assignment of this compound can be confidently achieved by analyzing its ¹H and ¹³C NMR spectra, along with the correlations observed in 2D NMR experiments. Below are the predicted chemical shifts, which provide a reference for experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H11.05t3H
H22.13m1H
H52.10q2H
H61.10d6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C114.3
C221.0
C383.2
C478.9
C512.5
C623.0

Experimental Workflow for Structural Validation

The following diagram illustrates the systematic workflow for validating the structure of this compound using a combination of 1D and 2D NMR techniques.

G cluster_0 Sample Preparation cluster_3 Data Analysis and Structure Validation A Dissolve this compound in CDCl3 B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Acquire COSY Spectrum B->D E Acquire HSQC Spectrum B->E F Acquire HMBC Spectrum B->F G Analyze 1D Spectra: Chemical Shifts & Integration B->G C->E C->F C->G H Analyze COSY: 1H-1H Correlations D->H I Analyze HSQC: 1J(C-H) Correlations E->I J Analyze HMBC: 2,3J(C-H) Correlations F->J K Assemble Fragments and Confirm Connectivity G->K H->K I->K J->K L Final Structure Validation K->L

Caption: Workflow for the validation of this compound structure.

Detailed Experimental Protocols

Accurate and reproducible data acquisition is critical for successful structure elucidation. The following are detailed protocols for the key 2D NMR experiments.

COSY (Correlation Spectroscopy) Experiment

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width and pulse calibration.[2]

  • Setup COSY Experiment:

    • Load a standard COSY pulse program (e.g., cosygp on Bruker instruments).[3]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.[4]

    • Use the 90° pulse width determined from the 1D spectrum.[3]

    • Set the number of scans (e.g., 2-8) and the number of increments in the F1 dimension (e.g., 256-512).[4]

  • Acquisition: Start the acquisition. The sample should not be spinning.[3]

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum to reduce artifacts.[4]

HSQC (Heteronuclear Single Quantum Coherence) Experiment

The HSQC experiment reveals correlations between protons and their directly attached carbons (one-bond C-H coupling).[5]

Protocol:

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine spectral widths and pulse calibrations for both nuclei.[6]

  • Setup HSQC Experiment:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).[7]

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.[5]

    • Use the calibrated 90° pulse widths for both ¹H and ¹³C.

    • Set the number of scans (e.g., 2-4) and the number of increments in F1 (e.g., 128-256).[7]

  • Acquisition: Start the acquisition. The sample should not be spinning.[5]

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

    • Phase the spectrum carefully in both dimensions.[5]

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges. This is crucial for connecting different spin systems.[8]

Protocol:

  • Sample Preparation: Use the same sample.

  • 1D Spectra: Reference the previously acquired ¹H and ¹³C spectra.[9]

  • Setup HMBC Experiment:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[9]

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.[8]

    • Use the calibrated 90° pulse widths.

    • Set the long-range coupling delay (d6) to optimize for typical 2,3J(C,H) couplings (e.g., a value corresponding to 8-10 Hz).

    • Set the number of scans (e.g., 8-16) and the number of increments in F1 (e.g., 256-512).[9]

  • Acquisition: Start the acquisition. The sample should not be spinning.[8][10]

  • Processing:

    • Apply a sine-bell or similar window function.

    • Perform a 2D Fourier transform.

    • The spectrum is typically displayed in magnitude mode.[10]

Data Interpretation and Structure Confirmation

By combining the information from these experiments, the structure of this compound can be unequivocally confirmed.

  • ¹H and ¹³C Spectra: Provide the basic framework of proton and carbon environments.

  • COSY: Will show correlations between the ethyl protons (H5 and H1) and between the isopropyl proton (H2) and the isopropyl methyl protons (H6).

  • HSQC: Will correlate each proton signal to its directly attached carbon signal (H1 to C1, H2 to C2, H5 to C5, and H6 to C6).

  • HMBC: Will be key to confirming the connectivity across the alkyne. Key expected correlations include:

    • H1 to C3 and C5

    • H2 to C3, C4, and C6

    • H5 to C3 and C4

    • H6 to C2 and C4

This comprehensive analysis of 1D and 2D NMR data provides a robust and reliable method for the structural validation of this compound, a process that is broadly applicable to a wide range of small molecules in chemical research and drug development.

References

A Comparative Analysis of the Acidity of 2-Methyl-3-hexyne and Other Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the acidity of 2-Methyl-3-hexyne relative to other alkynes, supported by pKa data and experimental methodologies. The primary distinction in alkyne acidity lies between terminal and internal alkynes, a factor determined by the presence or absence of a hydrogen atom on a triply bonded carbon.

Introduction to Alkyne Acidity

The acidity of a compound is its ability to donate a proton (H⁺). For hydrocarbons, this is generally a rare characteristic. However, terminal alkynes—alkynes with a carbon-carbon triple bond at the end of the chain—are notably more acidic than other hydrocarbons like alkanes and alkenes.[1][2][3] This increased acidity is a direct consequence of the electronic structure of the C-H bond in a terminal alkyne.

The carbon atom of the triple bond is sp-hybridized, possessing 50% s-character.[2][3][4][5] This high s-character means the electrons in the sp orbital are held closer to the carbon nucleus, making the carbon atom more electronegative.[2][5] This increased electronegativity polarizes the C-H bond, facilitating the departure of the hydrogen as a proton. Upon deprotonation, the resulting lone pair of electrons on the carbon resides in the sp orbital, which effectively stabilizes the negative charge of the conjugate base, known as an acetylide ion.[2][4][6][7]

In contrast, internal alkynes, such as this compound, lack a hydrogen atom directly attached to either of the sp-hybridized carbons.[1] Therefore, they do not exhibit this characteristic acidity.

Comparative Acidity Data

The acidity of alkynes is quantified using the pKa scale, where a lower pKa value indicates a stronger acid.[8] As shown in the table below, there is a significant difference in pKa values between terminal alkynes and other hydrocarbons. Internal alkynes, lacking an acetylenic proton, do not have a comparable pKa value for the triple-bonded carbon and are considered non-acidic in this context. Their C-H bonds on adjacent sp³-hybridized carbons have pKa values similar to those of alkanes.

Compound NameStructureAlkyne TypeApproximate pKa
This compound CH₃CH₂C≡CCH(CH₃)₂InternalNot Applicable¹
Acetylene (B1199291)HC≡CHTerminal25
Propyne (B1212725)CH₃C≡CHTerminal~25
2-ButyneCH₃C≡CCH₃InternalNot Applicable¹
3-HexyneCH₃CH₂C≡CCH₂CH₃InternalNot Applicable¹
Ethene (Alkene)H₂C=CH₂-44
Ethane (Alkane)CH₃CH₃-50

¹Internal alkynes do not have an acidic hydrogen on the sp-hybridized carbon atom. The pKa of C-H bonds on adjacent alkyl groups is comparable to that of alkanes (~50).

As the data illustrates, terminal alkynes like acetylene and propyne are substantially more acidic (by approximately 20-25 orders of magnitude) than their alkene and alkane counterparts.[6] this compound, being an internal alkyne, does not possess this acidic proton and therefore its acidity is not comparable to terminal alkynes.

Experimental Protocols

Determining Alkyne Acidity via Deprotonation

The acidity of terminal alkynes can be demonstrated and measured through deprotonation reactions using a sufficiently strong base. A standard protocol involves the use of sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃) as the solvent.

Objective: To determine the relative acidity of an alkyne by observing its reaction with a strong base.

Materials:

  • Terminal Alkyne (e.g., Propyne)

  • Internal Alkyne (e.g., this compound)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (anhydrous)

  • Reaction vessel equipped with a cold finger condenser (-78 °C, dry ice/acetone)

  • Stirring apparatus

Methodology:

  • Setup: The reaction vessel is cooled to -78 °C, and liquid ammonia is condensed into it.

  • Base Dissolution: A measured amount of sodium amide is added to the liquid ammonia and stirred until dissolved. Sodium amide is a very strong base, significantly stronger than hydroxides.

  • Alkyne Addition: The alkyne to be tested is slowly added to the sodium amide solution.

  • Reaction:

    • For a terminal alkyne , the acidic proton will be removed by the amide ion (NH₂⁻), resulting in the formation of a sodium acetylide salt and ammonia (the conjugate acid of the amide ion). The reaction proceeds because the pKa of a terminal alkyne (~25) is much lower than the pKa of ammonia (~38), meaning the equilibrium strongly favors the products.[9]

    • For an internal alkyne like this compound, no reaction occurs because there is no acidic acetylenic proton to be removed.

  • Analysis: The formation of the acetylide salt, which can often be observed as a precipitate or can be confirmed by subsequent reaction with an electrophile (e.g., an alkyl halide), provides qualitative evidence of acidity. Quantitative pKa values are determined using more sophisticated techniques, such as competitive deprotonation experiments with indicators of known pKa or electrochemical methods in non-aqueous solvents.

Visualizations

Factors Influencing Alkyne Acidity

The following diagram illustrates the relationship between molecular structure and the resulting acidity of terminal alkynes.

G A Alkyne C-H Bond B sp Hybridization of Carbon A->B C Increased s-character (50%) B->C D Increased Electronegativity of Carbon C->D E Polarized C-H Bond D->E F Stable Conjugate Base (Acetylide Ion) D->F Stabilizes negative charge in sp orbital G Increased Acidity (Lower pKa) E->G F->G Drives equilibrium toward deprotonation

Caption: Logical flow of factors contributing to terminal alkyne acidity.

Experimental Workflow for Acidity Test

This diagram outlines the procedural steps for comparing the acidity of terminal and internal alkynes.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Conclusion A Prepare NaNH₂ solution in liquid NH₃ (-78 °C) B Add Alkyne Sample A->B C Stir and Allow to React B->C D Reaction Occurs? C->D E Conclusion: Terminal Alkyne (Acidic Proton Present) D->E Yes F Conclusion: Internal Alkyne (No Acidic Proton) D->F No

Caption: Workflow for the experimental determination of alkyne acidity.

References

Comparative Kinetic Analysis of 2-Methyl-3-hexyne and Related Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of the sterically hindered internal alkyne, 2-methyl-3-hexyne, in comparison to less hindered analogues. This document provides an objective analysis of performance in key organic reactions, supported by available experimental data and detailed methodologies.

Introduction

Internal alkynes are fundamental building blocks in organic synthesis, offering a versatile functional group for the construction of complex molecular architectures. The reactivity of the carbon-carbon triple bond is significantly influenced by the steric and electronic nature of its substituents. This guide focuses on the kinetic studies of this compound, an asymmetrically substituted internal alkyne with notable steric hindrance around one of the sp-hybridized carbons. To provide a clear performance comparison, its reactivity is contrasted with that of 3-hexyne (B1328910), a less sterically encumbered symmetric internal alkyne. Understanding these kinetic differences is crucial for reaction optimization, catalyst selection, and the rational design of synthetic pathways in academic and industrial research, including drug development.

Data Presentation: Comparative Kinetic Data

The following table summarizes available and inferred kinetic data for the hydrogenation, bromination, and hydration of this compound and the less sterically hindered 3-hexyne. Direct quantitative kinetic data for this compound is scarce in the literature; therefore, its reactivity is qualitatively assessed based on established principles of steric hindrance and compared to the more extensively studied 3-hexyne.

ReactionAlkyneCatalyst/ReagentsApparent Reaction OrdersRate Constant (k)Activation Energy (Ea)Key Observations & Notes
Hydrogenation 3-HexyneW-Pd/alumina~2.5 (3-hexyne), ~ -2.2 (H₂)[1][2]Data not availableData not availableSemihydrogenation to (Z)-3-hexene is the prevailing path (>95% selectivity). The negative order in hydrogen suggests a significant role of hydrogen chemisorption in the rate-determining step.[1][2]
This compoundTypical (e.g., Pd/C)Not determinedExpected to be significantly lower than 3-hexyneExpected to be higher than 3-hexyneThe isopropyl group introduces significant steric hindrance, impeding access of the alkyne to the catalyst surface, thus reducing the reaction rate.
Bromination 3-HexyneBr₂ in acetic acidFirst order in substrate, first and second order in bromine~10⁵ times slower than 3-hexeneData not availableThe reaction proceeds via a cyclic bromonium ion intermediate, leading to exclusive anti-addition of bromine.[3]
This compoundBr₂ in a non-polar solventNot determinedExpected to be significantly lower than 3-hexyneExpected to be higher than 3-hexyneSteric hindrance from the isopropyl group is expected to slow the formation of the bromonium ion intermediate.
Hydration 3-HexyneH₂SO₄, HgSO₄, H₂ONot determinedData not availableData not availableAs a symmetrical internal alkyne, hydration yields a single ketone product (3-hexanone). The reaction proceeds through an enol intermediate.[4][5]
This compoundH₂SO₄, HgSO₄, H₂ONot determinedExpected to be significantly lower than 3-hexyneExpected to be higher than 3-hexyneAs an unsymmetrical alkyne, hydration will produce a mixture of two ketones: 2-methyl-3-hexanone (B1206162) and 4-methyl-3-hexanone, with the former likely predominating due to the formation of a more stable vinyl cation intermediate.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these kinetic studies.

Protocol 1: Kinetic Analysis of Alkyne Hydrogenation by Gas Chromatography

This protocol describes a method for studying the liquid-phase hydrogenation of an internal alkyne.

1. Reactor Setup:

  • A stirred slurry reactor is employed to ensure good mixing and mass transfer.

  • The reactor is equipped with a temperature controller, a pressure gauge, and a sampling port.

  • A gas inlet for hydrogen and a vent are also included.

2. Catalyst Preparation and Activation:

  • The chosen catalyst (e.g., W-Pd/alumina or Pd/C) is weighed and loaded into the reactor.

  • The catalyst is typically activated in situ by heating under a flow of hydrogen to reduce the metal oxide and remove any surface impurities.

3. Reaction Procedure:

  • The reactor is flushed with an inert gas (e.g., argon or nitrogen) and then pressurized with hydrogen to the desired pressure.

  • A solution of the alkyne (e.g., 3-hexyne) in a suitable solvent (e.g., a hydrocarbon) is injected into the reactor to initiate the reaction.

  • The reaction mixture is stirred vigorously to ensure proper mixing and to minimize mass transfer limitations.

4. Sample Collection and Analysis:

  • Aliquots of the reaction mixture are withdrawn at regular intervals through the sampling port.

  • The samples are immediately quenched (e.g., by cooling or adding a reaction inhibitor) to stop the reaction.

  • The composition of the samples is analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID). A suitable capillary column (e.g., HP-5) is used to separate the alkyne, alkene, and alkane products.

  • The concentration of each species is determined by comparing the peak areas to those of a known internal or external standard.

5. Data Analysis:

  • The concentration of the alkyne is plotted against time to determine the reaction rate.

  • By varying the initial concentrations of the alkyne and the partial pressure of hydrogen, the reaction orders with respect to each reactant can be determined.

  • The rate constant (k) can be calculated from the rate law.

  • By conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.

Protocol 2: Monitoring Alkyne Bromination Kinetics using UV-Visible Spectroscopy

This protocol outlines a method for following the kinetics of the addition of bromine to an alkyne.

1. Instrumentation:

  • A UV-Visible spectrophotometer equipped with a temperature-controlled cuvette holder is used.

2. Reagent Preparation:

  • A stock solution of the alkyne (e.g., 3-hexyne) in a suitable solvent (e.g., a chlorinated solvent or acetic acid) of known concentration is prepared.

  • A stock solution of bromine (Br₂) in the same solvent is also prepared. The concentration of the bromine solution should be such that its absorbance is within the linear range of the spectrophotometer at the wavelength of maximum absorbance (λ_max).

3. Kinetic Measurement:

  • The UV-Vis spectrum of the bromine solution is recorded to determine its λ_max.

  • The cuvette is filled with the alkyne solution and placed in the spectrophotometer. The instrument is zeroed at a wavelength where neither the reactants nor the products absorb.

  • A known volume of the bromine solution is rapidly injected into the cuvette, and the data acquisition is started immediately.

  • The absorbance at the λ_max of bromine is monitored over time. As the reaction proceeds, the concentration of bromine decreases, leading to a decrease in absorbance.

4. Data Analysis:

  • The absorbance data is converted to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of bromine, b is the path length of the cuvette, and c is the concentration.

  • The concentration of bromine is plotted against time.

  • The initial rate of the reaction is determined from the initial slope of the concentration vs. time plot.

  • By varying the initial concentrations of the alkyne and bromine, the rate law and the rate constant for the reaction can be determined.

Visualization of Experimental Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a key reaction mechanism.

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Loading & Activation reaction_init Pressurize with H₂ & Inject Alkyne catalyst_prep->reaction_init reactor_setup Reactor Setup (Stirrer, Temp, Pressure) reactor_setup->catalyst_prep reagent_prep Prepare Alkyne Solution reagent_prep->reaction_init sampling Withdraw Aliquots at Intervals reaction_init->sampling quenching Quench Reaction sampling->quenching gc_analysis Gas Chromatography Analysis quenching->gc_analysis data_processing Determine Concentrations gc_analysis->data_processing kinetic_analysis Determine Rate Law & Rate Constant data_processing->kinetic_analysis Plot Concentration vs. Time bromination_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product alkyne 3-Hexyne bromonium Cyclic Bromonium Ion alkyne->bromonium Electrophilic Attack bromine Br₂ bromine->bromonium Electrophilic Attack product trans-3,4-Dibromo-3-hexene bromonium->product Nucleophilic Attack by Br⁻ (anti-addition)

References

Benchmarking Efficiency: A Comparative Guide to 2-Methyl-3-hexyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2-Methyl-3-hexyne, a valuable building block in organic chemistry. The comparison focuses on the alkylation of a terminal alkyne and the double dehydrohalogenation of a vicinal dihalide, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthesis route depends on various factors including yield, reaction time, availability of starting materials, and scalability. Below is a summary of the key performance indicators for the two discussed methods.

ParameterRoute 1: Alkylation of 3-Methyl-1-butyne (B31179)Route 2: Double Dehydrohalogenation
Starting Materials 3-Methyl-1-butyne, Ethyl Bromide3,4-Dichloro-2-methylhexane
Key Reagents Sodium amide (NaNH₂), Liquid Ammonia (B1221849)Potassium hydroxide (B78521) (KOH), Ethanol (B145695)
Reaction Type Nucleophilic Substitution (Sₙ2)Elimination (E2)
Reported Yield Good to ExcellentModerate
Reaction Time Several hoursSeveral hours
Key Considerations Requires a primary alkyl halide to minimize elimination side reactions.Requires a dihaloalkane precursor; strong basic conditions can cause isomerization of the alkyne product.

Route 1: Alkylation of a Terminal Alkyne

The alkylation of a terminal alkyne is a robust and widely employed method for the formation of carbon-carbon bonds. In the case of this compound, the most efficient alkylation strategy involves the reaction of the acetylide of 3-methyl-1-butyne with a primary alkyl halide, such as ethyl bromide. This approach is favored over the alternative of reacting the propynyl (B12738560) anion with a secondary halide (e.g., isopropyl bromide) because the latter is more prone to undergoing elimination side reactions, which would reduce the yield of the desired alkyne.

Experimental Protocol: Alkylation of 3-Methyl-1-butyne

This protocol details the synthesis of this compound from 3-methyl-1-butyne and ethyl bromide.

Reagents:

  • 3-Methyl-1-butyne

  • Sodium amide (NaNH₂)

  • Liquid Ammonia (NH₃)

  • Ethyl Bromide (CH₃CH₂Br)

  • Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Apparatus:

  • Three-necked round-bottom flask

  • Dry ice condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Formation of the Acetylide: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, approximately one equivalent of sodium amide is dissolved in liquid ammonia at -33°C. To this solution, a slight molar excess of 3-methyl-1-butyne is slowly added. The reaction mixture is stirred for 2 hours to ensure the complete formation of the sodium acetylide.

  • Alkylation: One equivalent of ethyl bromide is then added dropwise to the suspension of the sodium acetylide. The reaction is allowed to proceed for several hours while maintaining the temperature.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ammonia is allowed to evaporate. The resulting mixture is extracted with diethyl ether.

  • Drying and Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Workflow for Alkylation of 3-Methyl-1-butyne cluster_0 Acetylide Formation cluster_1 Alkylation cluster_2 Workup and Purification A Dissolve NaNH2 in liquid NH3 B Add 3-Methyl-1-butyne A->B C Stir for 2 hours B->C D Add Ethyl Bromide C->D Sodium Isopropylacetylide E React for several hours D->E F Quench with NH4Cl E->F Crude Product Mixture G Extract with Diethyl Ether F->G H Dry and Purify by Distillation G->H I I H->I Pure this compound

Caption: Workflow for the synthesis of this compound via alkylation.

Route 2: Double Dehydrohalogenation

An alternative route to internal alkynes is the double dehydrohalogenation of a vicinal or geminal dihalide. For the synthesis of this compound, a suitable precursor would be a 3,4-dihalo-2-methylhexane, such as 3,4-dichloro-2-methylhexane. This reaction is typically carried out using a strong base, such as potassium hydroxide, in an alcoholic solvent at elevated temperatures. The mechanism involves two successive E2 elimination reactions.

Experimental Protocol: Double Dehydrohalogenation of 3,4-Dichloro-2-methylhexane

This protocol outlines the general procedure for the synthesis of this compound from 3,4-dichloro-2-methylhexane.

Reagents:

  • 3,4-Dichloro-2-methylhexane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Pentane (B18724)

  • Anhydrous calcium chloride (CaCl₂)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: A mixture of 3,4-dichloro-2-methylhexane and a significant excess of potassium hydroxide in ethanol is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete double dehydrohalogenation.

  • Isolation: After cooling to room temperature, a large volume of water is added to the reaction mixture. The product is then extracted with pentane.

  • Purification: The combined pentane extracts are washed with water, dried over anhydrous calcium chloride, and the solvent is removed by distillation. The resulting crude this compound is purified by fractional distillation.

Workflow for Double Dehydrohalogenation cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Mix 3,4-Dichloro-2-methylhexane, KOH, and Ethanol B Reflux for several hours A->B C Add Water B->C Crude Reaction Mixture D Extract with Pentane C->D E Dry and Purify by Distillation D->E Pentane Extract F F E->F Pure this compound

Caption: Workflow for the synthesis of this compound via dehydrohalogenation.

Conclusion

Both the alkylation of a terminal alkyne and the double dehydrohalogenation of a dihalide offer viable pathways to this compound. The choice between these routes will likely be dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. The alkylation of 3-methyl-1-butyne with ethyl bromide is generally considered a more efficient and higher-yielding method due to the favorable Sₙ2 reaction with a primary halide. The double dehydrohalogenation route, while effective, may require more vigorous conditions and potentially lead to a lower yield due to side reactions. The provided protocols and workflows serve as a foundation for researchers to adapt and optimize these syntheses for their specific laboratory and production needs.

A Comparative Analysis of the Cross-Reactivity of 2-Methyl-3-Hexyne with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of the internal alkyne 2-Methyl-3-hexyne with common organic functional groups, including alcohols, amines, thiols, and carboxylic acids. Due to a lack of specific published studies quantifying the cross-reactivity of this compound, this guide bases its comparisons on established principles of alkyne chemistry. The information presented is intended to guide researchers in predicting potential interactions and designing experimental protocols.

Internal alkynes such as this compound are generally characterized by low reactivity toward nucleophiles under neutral conditions due to the high electron density of the carbon-carbon triple bond and its non-polar nature. Reactions typically require activation through transition metal catalysis or harsh conditions like high temperature or the presence of strong acids.

Predicted Reactivity Comparison

The following table summarizes the predicted reactivity of this compound with various functional groups under different conditions. This prediction is based on the general reactivity of internal alkynes.

Functional GroupRepresentative CompoundPredicted Reactivity (Neutral Conditions)Predicted Reactivity (Acid/Base Catalysis)Predicted Reactivity (Metal Catalysis/Radical)
Alcohol EthanolNegligibleLow (Requires strong acid for hydration)Moderate (e.g., Ru, Au catalyzed addition)
Amine DiethylamineNegligibleVery Low (Requires high temperatures)Moderate to High (Hydroamination with catalysts like Ru, Rh, Au)[1]
Thiol EthanethiolLow to Moderate (Potential for radical addition)High (Base-catalyzed Michael-type addition)High (Thiol-yne radical reaction)[2][3]
Carboxylic Acid Acetic AcidNegligibleLow (Potential for hydration, not addition)Moderate (e.g., Ru-catalyzed addition)
Reactivity Profile by Functional Group
  • Alcohols : The addition of alcohols to internal alkynes is generally unfavorable without a catalyst.[4] Under strongly acidic conditions, protonation of the alkyne can facilitate nucleophilic attack by the alcohol, leading to the formation of enol ethers or ketones after tautomerization.

  • Amines : Direct nucleophilic addition of primary or secondary amines to unactivated internal alkynes is a slow and often inefficient process.[5][6] Transition metal catalysts are typically required to achieve efficient hydroamination.

  • Thiols : Thiols are among the more reactive functional groups toward alkynes. The "thiol-yne" reaction can proceed via a free-radical pathway, often initiated by light or a radical initiator, leading to an anti-Markovnikov product.[3] Alternatively, in the presence of a base, the corresponding thiolate is a potent nucleophile that can undergo conjugate addition.[2]

  • Carboxylic Acids : Carboxylic acids are generally poor nucleophiles for attacking an alkyne's triple bond.[7][8][9] While they can act as a proton source to catalyze hydration, the direct addition of the carboxylate group is uncommon without specific transition metal catalysis.

Experimental Protocols

The following is a generalized protocol for assessing the cross-reactivity of this compound.

Objective: To determine the reactivity of this compound with representative alcohol, amine, thiol, and carboxylic acid functional groups under various conditions.

Materials:

  • This compound

  • Ethanol (for alcohol group)

  • Diethylamine (for amine group)

  • Ethanethiol (for thiol group)

  • Acetic Acid (for carboxylic acid group)

  • Anhydrous solvents (e.g., THF, Toluene)

  • Catalysts: p-Toluenesulfonic acid (acid), Sodium ethoxide (base), AIBN (radical initiator), [RuCl2(p-cymene)]2 (metal catalyst)

  • Reaction vials, stir plates, inert atmosphere setup (e.g., Schlenk line)

  • Analytical instruments: GC-MS, NMR spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and each functional group representative in the chosen anhydrous solvent.

  • Reaction Setup: In separate, labeled reaction vials under an inert atmosphere, combine the this compound solution with an equimolar amount of the respective functional group solution.

  • Condition Screening: For each functional group, set up parallel reactions under the following conditions:

    • Neutral: No catalyst, room temperature.

    • Acid Catalysis: Add 5 mol% p-Toluenesulfonic acid.

    • Base Catalysis: Add 10 mol% Sodium ethoxide.

    • Radical Initiation (for Thiol): Add 10 mol% AIBN and heat to 80°C or expose to UV light.

    • Metal Catalysis: Add 2 mol% [RuCl2(p-cymene)]2 and heat as required.

  • Reaction Monitoring: Stir all reactions at the specified temperature. Withdraw small aliquots from each reaction at regular time intervals (e.g., 1, 4, 12, 24 hours).

  • Analysis: Quench the aliquots and analyze by GC-MS to identify the formation of new products and quantify the consumption of reactants. For structural confirmation of any major products, the reaction can be scaled up and the product isolated for NMR analysis.

Visualizations

The following diagrams illustrate the logical hierarchy of reactivity and a typical experimental workflow for testing cross-reactivity.

G cluster_conditions Reaction Conditions cluster_reactivity Predicted Reactivity Neutral Neutral Negligible Negligible Reactivity (Alcohols, Amines, Carboxylic Acids) Neutral->Negligible Reactive Potential Reactivity (Thiols) Neutral->Reactive Catalyst Catalyst Required High_Reactivity High Reactivity (All Groups with Specific Catalysts) Catalyst->High_Reactivity Alkyne This compound Alkyne->Neutral Undergoes Alkyne->Catalyst Undergoes

Caption: Predicted reactivity pathways for this compound.

G cluster_conditions Apply Conditions start Prepare Stock Solutions (Alkyne + Functional Groups) setup Set Up Parallel Reactions (1 Alkyne : 1 Functional Group) start->setup cond1 Neutral setup->cond1 cond2 Acid/Base setup->cond2 cond3 Radical/Metal setup->cond3 monitor Monitor Reactions over Time (e.g., 0, 1, 4, 12, 24h) cond1->monitor cond2->monitor cond3->monitor analysis Analyze Aliquots (GC-MS, NMR) monitor->analysis end Determine Reactivity Profile analysis->end

Caption: Experimental workflow for assessing cross-reactivity.

References

A Researcher's Guide to Predicting the Reactivity of 2-Methyl-3-hexyne Using Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of using Density Functional Theory (DFT) calculations to predict and understand the chemical reactivity of the internal alkyne, 2-Methyl-3-hexyne. The theoretical insights gleaned from DFT are juxtaposed with established experimental reactivity patterns of alkynes, offering a comprehensive view for researchers, scientists, and professionals in drug development.

Introduction to DFT in Reactivity Prediction

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In chemistry, it has become an indispensable tool for predicting molecular properties and reactivity. By calculating the electron density, DFT can determine key reactivity indicators such as Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP), which help in understanding how and where a molecule is likely to react.[1]

  • Frontier Molecular Orbital (FMO) Theory: This theory posits that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[2] The HOMO is the region of the molecule most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic). The energy gap between the HOMO and LUMO is also an indicator of the molecule's stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[3][4] These maps are color-coded, typically with red indicating areas of high electron density (negative potential) and blue indicating areas of low electron density (positive potential), providing a visual guide to potential sites of electrophilic and nucleophilic attack, respectively.[5][6]

Logical Workflow for DFT-Based Reactivity Prediction

The process of using DFT to predict chemical reactivity follows a structured workflow, from initial molecular setup to the final analysis of calculated properties.

DFT_Workflow cluster_setup Computational Setup cluster_calculation DFT Calculation cluster_analysis Reactivity Analysis mol_structure Define Molecular Structure (this compound) method_selection Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc fmo_analysis Analyze HOMO/LUMO (Energy, Distribution) prop_calc->fmo_analysis mep_analysis Generate & Analyze MEP Map prop_calc->mep_analysis prediction Predict Reactivity (e.g., Sites for Electrophilic/ Nucleophilic Attack) fmo_analysis->prediction mep_analysis->prediction

Caption: Workflow for predicting molecular reactivity using DFT.

Comparison of Theoretical Predictions and Experimental Observations

While specific experimental data for this compound is not extensively published, its reactivity can be reliably inferred from the well-established chemistry of internal alkynes. DFT calculations provide a theoretical foundation for these observed reactions.

Data Presentation

Table 1: Predicted Reactivity of this compound from DFT Descriptors

DFT DescriptorPredicted Location on this compoundImplication for Reactivity
HOMO Localized on the C≡C triple bondThe π-electron cloud of the triple bond is the primary site for electron donation, making it susceptible to attack by electrophiles.
LUMO Also localized on the C≡C triple bond, with lobes indicating regions for electron acceptanceThe triple bond can accept electrons from nucleophiles, particularly in the context of transition-metal-catalyzed reactions.
MEP (Negative Potential) Concentrated in a torus-shaped region around the C≡C triple bondThis electron-rich area is the most probable site for electrophilic addition reactions.
MEP (Positive Potential) Distributed over the hydrogen atoms of the methyl and ethyl groupsThese regions are less reactive but could interact with strong nucleophiles or bases.

Table 2: Correlation between DFT Predictions and Common Experimental Reactions of Alkynes

Reaction TypeExperimental ObservationDFT-Based Explanation
Electrophilic Addition (e.g., Halogenation, Hydrohalogenation) Alkynes readily undergo addition of electrophiles like Br₂ across the triple bond.[7]The high electron density of the HOMO localized on the π-system of the triple bond, confirmed by the negative MEP, strongly attracts electrophiles.
Hydrogenation Alkynes can be partially hydrogenated to alkenes (e.g., using Lindlar's catalyst) or fully to alkanes.[8]The LUMO of the alkyne can accept electron density from the metal catalyst surface, facilitating the addition of hydrogen atoms.
Cycloaddition Reactions (e.g., Diels-Alder) Alkynes can act as dienophiles in [4+2] cycloaddition reactions.[9]The interaction is governed by the FMO theory, where the alkyne's LUMO interacts with the diene's HOMO. The energy of the LUMO influences the reaction rate.
Deprotonation of Terminal Alkynes (Not applicable to this compound) Terminal alkynes have an acidic proton that can be removed by a strong base.DFT calculations would show a high positive electrostatic potential on the acetylenic hydrogen, indicating its acidity. This is not relevant for the internal alkyne this compound.

Protocols

Computational Protocol: DFT Calculation of this compound

A standard protocol for performing DFT calculations to analyze the reactivity of an alkyne is as follows:

  • Molecular Structure Creation: The 3D structure of this compound is built using molecular modeling software. The IUPAC name defines the connectivity: a six-carbon chain (hexyne) with a triple bond starting at carbon 3, and a methyl group on carbon 2.[10][11]

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A widely used and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-31+G(d,p).[12][13]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data like Gibbs free energy.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This yields the energies and spatial distributions of the molecular orbitals (including HOMO and LUMO) and allows for the generation of the molecular electrostatic potential map.

  • Analysis: The output is analyzed to identify the location and energies of the HOMO and LUMO. The MEP map is visualized, and the regions of negative and positive potential are correlated with potential reactive sites.

Experimental Protocol: Catalytic Hydrogenation of an Alkyne

A representative experimental protocol for the semi-hydrogenation of an internal alkyne to a cis-alkene provides a practical comparison for DFT's predictive power.

  • Catalyst Preparation: A flask is charged with a catalyst, such as Palladium on calcium carbonate poisoned with lead (Lindlar's catalyst), and a solvent like methanol (B129727) or ethyl acetate.

  • Reaction Setup: The alkyne (e.g., this compound) is added to the flask. The system is then sealed, evacuated, and backfilled with hydrogen gas (H₂), often using a balloon to maintain a positive pressure.

  • Reaction Execution: The mixture is stirred vigorously at room temperature to ensure good contact between the reactants, solvent, and catalyst.

  • Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product.

  • Workup and Isolation: Once the reaction is complete, the catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography. The stereochemistry (cis-alkene) is a key outcome explained by the mechanism on the catalyst surface.

References

A Comparative Guide to Isomeric Purity Analysis of 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control, ensuring the efficacy and safety of synthesized compounds. This guide provides a comprehensive comparison of analytical techniques for assessing the isomeric purity of 2-Methyl-3-hexyne. Potential isomeric impurities for this compound could include positional isomers (e.g., 4-methyl-2-hexyne, 5-methyl-2-hexyne, 2-methyl-1-hexyne) and other structural isomers of C7H12.

This document outlines the principles, experimental protocols, and comparative performance of the primary analytical methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis hinges on factors such as the nature of the isomers, the required sensitivity, and the availability of instrumentation. Below is a comparative summary of GC, HPLC, and NMR spectroscopy for the analysis of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the differential partitioning of volatile compounds between a stationary phase and a mobile gas phase.[1]Separation based on the differential partitioning of compounds between a stationary phase and a liquid mobile phase.[1]Differentiation of atomic nuclei based on their magnetic properties within a strong magnetic field, providing detailed structural information.[2]
Primary Application Quantitative separation and determination of volatile and thermally stable isomers.[3][4]Separation and quantification of a wide range of compounds, including non-volatile and thermally labile isomers.[3]Structural elucidation and quantification of isomers based on unique chemical shifts and coupling constants.[5][6]
Sensitivity High (typically parts-per-million, ppm, to parts-per-billion, ppb, levels).Moderate to High (typically ppm levels), dependent on the detector.Moderate (typically requires >1% of the sample for routine analysis).[7]
Resolution of Isomers Excellent for positional and geometric isomers, especially with high-resolution capillary columns.[8]Good to excellent, highly dependent on the choice of column and mobile phase. Chiral columns are necessary for enantiomeric separation.[9][10]Can distinguish between isomers with different chemical environments. Quantification of minor isomers can be challenging if signals overlap.
Sample Requirements Sample must be volatile and thermally stable. Derivatization may be required for polar compounds.Soluble in the mobile phase.Soluble in a suitable deuterated solvent.
Throughput Generally high, with typical run times of 15-60 minutes.Moderate, with typical run times of 20-60 minutes.Low to moderate, with acquisition times ranging from minutes to hours for complex analyses.
Quantitative Accuracy High, with appropriate calibration.High, with appropriate calibration.High for quantitative NMR (qNMR), as it can be a primary ratio method.[11]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These are general protocols and may require optimization for the specific analysis of this compound samples.

Gas Chromatography (GC)

This method is ideal for separating volatile isomers of this compound.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or pentane.

  • If necessary, prepare a series of dilutions for calibration.

GC Conditions:

  • Column: A polar capillary column (e.g., DB-WAX, Carbowax 20M) is often effective for separating positional isomers of alkynes. A non-polar column (e.g., DB-1, DB-5) can also be used, where elution is primarily based on boiling point.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis:

  • Identify the peaks based on their retention times relative to a pure standard of this compound.

  • Quantify isomeric impurities by calculating the area percentage of each peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted for the analysis of this compound, especially if derivatization is employed to add a UV-active chromophore.

Sample Preparation and Derivatization (Optional): Alkynes lack a strong chromophore for UV detection. Derivatization with a reagent like dicobalt octacarbonyl can form a cobalt-alkyne complex that is readily detectable by UV-Vis.[9][10]

  • Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Add a solution of dicobalt octacarbonyl and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • The resulting solution can be directly injected or purified if necessary.

HPLC Conditions (for the derivatized sample):

  • Column: A normal-phase silica (B1680970) column or a reverse-phase C18 column can be used. For chiral separations, a chiral stationary phase (e.g., cellulose (B213188) or amylose-based) would be necessary.

  • Mobile Phase:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV-Vis detector at a wavelength appropriate for the cobalt complex (e.g., 254 nm).

  • Injection Volume: 10 µL

Data Analysis:

  • Identify peaks based on their retention times.

  • Quantify isomers by comparing their peak areas to a calibration curve prepared from standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of isomeric purity.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR Parameters:

    • Sufficient number of scans for a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate quantification.

  • ¹³C NMR Parameters:

    • Proton-decoupled experiment.

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Identify the signals corresponding to this compound and any isomers. Positional isomers will have distinct chemical shifts and coupling patterns.[5]

  • For quantitative analysis, integrate the signals of the main component and the impurities. The ratio of the integrals, corrected for the number of protons giving rise to each signal, will give the isomeric ratio.

Visualizing the Workflow and Logic

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Reporting sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve derivatize Derivatization (Optional for HPLC) dissolve->derivatize gc Gas Chromatography (GC) dissolve->gc nmr NMR Spectroscopy dissolve->nmr hplc High-Performance Liquid Chromatography (HPLC) derivatize->hplc data_acq Data Acquisition gc->data_acq hplc->data_acq nmr->data_acq peak_id Peak/Signal Identification data_acq->peak_id quant Quantification of Isomers peak_id->quant report Final Report on Isomeric Purity quant->report

A logical workflow for the isomeric purity analysis.

decision_tree start Isomeric Purity Analysis of this compound volatile Is the sample volatile and thermally stable? start->volatile gc Use Gas Chromatography (GC) volatile->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) volatile->hplc No need_structure Is structural elucidation required? nmr Use NMR Spectroscopy need_structure->nmr Yes chiral Are enantiomers present? chiral_hplc Use Chiral HPLC chiral->chiral_hplc Yes gc->need_structure Complement with hplc->need_structure Complement with hplc->chiral

Decision pathway for selecting the analytical method.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-hexyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-3-hexyne, a non-halogenated organic solvent. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound to be fully aware of its specific hazards, including flammability and potential health effects. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Segregation and Waste Accumulation

Proper segregation of chemical waste is a foundational principle of laboratory safety. As a non-halogenated organic solvent, this compound must be collected separately from halogenated solvents.[1][2][3] Mixing these waste streams can lead to complex and expensive disposal processes.[4]

Key Segregation Practices:

  • Designated Waste Containers: Use separate, clearly labeled containers for non-halogenated and halogenated organic solvent waste.[1][2]

  • Avoid Contamination: Do not mix this compound waste with acids, bases, oxidizers, or aqueous solutions.[4][5]

Containerization and Labeling

The selection and proper labeling of waste containers are critical for safe storage and transport.

  • Container Type: Collect this compound waste in a designated, chemically compatible container.[6][7] Options include the original container, if in good condition, or Department of Transportation (DOT) certified containers, such as 5-gallon safety cans.[1][4][8] Containers must have a secure, tight-fitting lid to prevent the escape of vapors.[6]

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added. The label should include:

    • The words "Hazardous Waste".[1][4]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., "Flammable Liquid").

    • The accumulation start date.

    • The name and contact information of the principal investigator or laboratory supervisor.

Storage and Disposal Procedures

Waste should be accumulated at or near the point of generation and remain under the control of laboratory personnel.

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the this compound waste into the designated non-halogenated organic solvent waste container. Use a funnel to prevent spills.

  • Container Management: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[2] Keep the container securely closed at all times, except when adding waste.[1][4][6][7]

  • Temporary Storage: Store the waste container in a well-ventilated, designated satellite accumulation area. This area should have secondary containment to capture any potential leaks.

  • Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain. [4][6] This is strictly prohibited by environmental regulations.

  • Arrange for Pickup: Once the container is full or has been in accumulation for the maximum allowable time (as per institutional and local regulations), arrange for its collection by a licensed hazardous waste disposal service.[8][9] Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters relevant to the disposal of flammable liquid waste.

ParameterSpecificationSource
Container Fill Level Do not exceed 90% of the container's total capacity.[2]
Flashpoint Classification Liquids with a flashpoint below 140°F (60°C) are considered flammable.[7][8]
Aqueous Contamination Solvent waste should not contain more than 10% water.[2]
pH Range for Solvent Waste If mixing with other non-halogenated solvents, ensure the pH is between 5.5 and 9.5.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify this compound as Non-Halogenated Waste B Select a Designated, Labeled Waste Container A->B G Strictly Prohibited: Do Not Pour Down Drain C Wear Appropriate Personal Protective Equipment (PPE) B->C D Transfer Waste to Container (≤90% Full) C->D E Securely Close and Store Container in Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F

Figure 1. Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Methyl-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Methyl-3-hexyne.

Hazard Identification and GHS Classification

Based on analogous compounds, this compound is anticipated to be classified as follows:

  • Flammable Liquids: Category 2[1][2][3]

  • Aspiration Hazard: Category 1[1][4]

  • Skin Corrosion/Irritation: Category 2[2][4]

  • Serious Eye Damage/Eye Irritation: Category 2[2][4]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[2][4]

Signal Word: Danger[1][2]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2][3]

  • H304: May be fatal if swallowed and enters airways.[1][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Physical and Chemical Properties

The following table summarizes the known quantitative data for this compound.

PropertyValue
CAS Number 36566-80-0[5]
Molecular Formula C₇H₁₂[5][6]
Molecular Weight 96.17 g/mol [5][6]
Boiling Point 95.2°C to 97.1°C[7]
Melting Point -116.6°C[7]
Density 0.7204 to 0.752 g/cm³[7]
Vapor Pressure 48.4 mmHg at 25°C[7]
Water Solubility 173.1 mg/L at 25°C[7][8]
Flash Point -14°C (estimated based on 3-Hexyne)

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Must meet OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is necessary when there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Inspect gloves for integrity before each use. Given the flammable and skin-irritating nature of the compound, robust glove protection is essential.[9]
Skin and Body Protection Flame-retardant lab coat and chemical-resistant apron or coveralls.To prevent skin contact and provide protection from fire hazards.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If ventilation is inadequate or for emergency situations, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to ensure safety.

  • Preparation:

    • Work in a well-ventilated chemical fume hood.[10]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[2]

    • Remove all potential ignition sources (e.g., open flames, hot plates, static electricity sources).[1][2]

    • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Handling:

    • Ground and bond containers when transferring the liquid to prevent static discharge.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid inhalation of vapors and contact with skin and eyes.[1][2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

    • Keep away from heat, sparks, and open flames.[1][2]

    • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential.

  • Waste Collection:

    • Collect waste in a suitable, labeled, and tightly sealed container. The container should be compatible with flammable organic liquids.

    • Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with heavy metal waste to prevent the formation of explosive acetylides.[11]

  • Quenching of Reactive Waste (for reaction mixtures):

    • Terminal alkynes can form explosive acetylides. While this compound is an internal alkyne and less prone to this, caution should still be exercised, especially if reaction conditions could lead to the formation of reactive byproducts.

    • For reaction residues, a quenching step may be necessary. This should be done in a fume hood, under an inert atmosphere, and at a controlled temperature (e.g., 0°C). A common method is the slow addition of a proton source like an alcohol (e.g., isopropanol) followed by water.[10]

  • Final Disposal:

    • Unused or expired this compound should be disposed of in its original container, securely sealed, and labeled as hazardous waste.[10]

    • Quenched reaction mixtures should be transferred to a designated hazardous waste container, clearly labeled with all constituents.[10]

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[10]

    • Never dispose of this compound down the drain or in the regular trash.[11]

Experimental Protocols

Detailed experimental protocols involving this compound should be developed in consultation with your institution's safety office. These protocols should incorporate the specific handling and disposal procedures outlined in this document.

Mandatory Visualization

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_start Start prep Preparation handling Handling prep->handling storage Storage handling->storage If not for immediate use spill Spill Response handling->spill In case of accident waste_collection Collect Waste handling->waste_collection After use storage->handling For subsequent use spill->waste_collection Contain and clean up disposal Disposal ppe Wear Appropriate PPE ppe->prep Throughout process fume_hood Work in Fume Hood fume_hood->prep Throughout process quench Quench (if necessary) waste_collection->quench For reaction mixtures ehs_disposal EHS Disposal waste_collection->ehs_disposal For pure/unused chemical quench->ehs_disposal ehs_disposal->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.